molecular formula C71H84N10O17 B1678112 Pristinamycin CAS No. 11006-76-1

Pristinamycin

Cat. No.: B1678112
CAS No.: 11006-76-1
M. Wt: 1349.5 g/mol
InChI Key: MVTQIFVKRXBCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pristinamycin is a naturally occurring streptogramin antibiotic complex produced by Streptomyces pristinaespiralis . It consists of two synergistic components, this compound IA (a streptogramin B depsipeptide) and this compound IIA (a streptogramin A macrolide) . Individually, these compounds exhibit moderate bacteriostatic activity, but in combination, they act synergistically to produce a potent bactericidal effect that can be up to 100 times greater than the activity of the separate components . Their antimicrobial action is achieved by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . The this compound biosynthetic gene cluster is the largest known antibiotic supercluster, spanning approximately 210 kb, which presents a complex and fascinating system for research in genetic regulation and metabolic engineering . This complex biosynthesis involves a hierarchical signaling cascade that fine-tunes its production, making it a valuable subject for studying bacterial regulatory networks . This compound is active against a wide spectrum of Gram-positive bacteria, including staphylococci and streptococci, and remains a critical agent for studying mechanisms to combat methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens . Its structure and mode of action continue to be relevant in modern research, with recent studies (2025) exploring its efficacy in novel combination therapies against resistant clinical isolates . Furthermore, advanced bioengineering techniques, such as mutasynthesis, are being employed to generate novel this compound derivatives to overcome emerging resistances . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQIFVKRXBCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H84N10O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-yellow solid; [Merck Index]
Record name Virginiamycin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1244
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Reddish-yellow powder

CAS No.

11006-76-1
Record name Virginiamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

115-120 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721
Record name VIRGINIAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Discovery and Genesis of Pristinamycin: A Technical Guide to its Origins from Streptomyces pristinaespiralis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin, a potent streptogramin antibiotic, stands as a significant member of the arsenal against multidrug-resistant bacteria. Produced by the soil actinomycete Streptomyces pristinaespiralis, this antibiotic complex is a synergistic mixture of two structurally distinct components: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2] Their combined action, which is up to 100 times more effective than the individual components, targets the bacterial ribosome to inhibit protein synthesis.[2][3] This technical guide provides an in-depth exploration of the discovery of this compound, its biosynthesis by S. pristinaespiralis, and the intricate regulatory networks that govern its production. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes to facilitate further research and development in the field of antibiotic production.

Discovery and Origin

This compound was first isolated in the 1950s from fermentation broths of Streptomyces pristinaespiralis, a filamentous bacterium found in soil.[4] The discovery was a landmark in the ongoing search for novel antimicrobial agents, revealing a synergistic antibiotic complex with potent activity against a broad spectrum of Gram-positive bacteria, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

The Producing Microorganism: Streptomyces pristinaespiralis

Streptomyces pristinaespiralis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales. Like other members of its genus, it is characterized by a complex life cycle involving the formation of a vegetative mycelium and spore-bearing aerial hyphae. These soil-dwelling microorganisms are prolific producers of a vast array of secondary metabolites, including a significant proportion of clinically utilized antibiotics.

Biosynthesis of this compound

The biosynthesis of the two this compound components is a complex process orchestrated by a massive ~210 kb "supercluster" of genes in S. pristinaespiralis.[1] This gene cluster is remarkable not only for its size but also for the interspersion of genes for PI and PII biosynthesis, suggesting a coordinated evolutionary mechanism to maintain the synergistic ratio of the two compounds, which is approximately 30:70 (PI:PII).[1][2]

  • This compound I (PI) is synthesized by a non-ribosomal peptide synthetase (NRPS) complex.

  • This compound II (PII) is the product of a hybrid Polyketide Synthase (PKS) and NRPS pathway.

The intricate and coordinated expression of the biosynthetic genes is crucial for the production of the final antibiotic complex.

Regulatory Cascade of this compound Biosynthesis

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving a variety of regulatory proteins. This network ensures that the energetically expensive process of antibiotic production is initiated at the appropriate stage of the bacterial life cycle and in response to specific environmental cues.

At the apex of this regulatory hierarchy is a γ-butyrolactone (GBL) receptor protein, SpbR .[1][6] GBLs are small, diffusible signaling molecules that accumulate in a population density-dependent manner, a phenomenon known as quorum sensing. In the absence of its GBL ligand, SpbR acts as a repressor, binding to specific DNA sequences and inhibiting the transcription of downstream regulatory and biosynthetic genes.[6]

Upon binding of the GBL autoinducer, SpbR undergoes a conformational change and dissociates from its DNA targets, leading to the de-repression of the this compound regulatory cascade. This cascade includes several other key players:

  • TetR-like repressors (PapR3 and PapR5): These proteins act as additional repressors in the pathway.[1]

  • Streptomyces Antibiotic Regulatory Proteins (SARPs - PapR1, PapR2, and PapR4): These are transcriptional activators that directly or indirectly promote the expression of the this compound biosynthetic genes.[1]

  • Response Regulator (PapR6): This protein is a pathway-specific activator of PII biosynthesis.[7]

The interplay between these activators and repressors creates a fine-tuned regulatory network that precisely controls the timing and level of this compound production.

Pristinamycin_Regulatory_Cascade GBL γ-Butyrolactone (Autoinducer) SpbR SpbR (Global Repressor) GBL->SpbR binds & inactivates PapR5 PapR5 (Repressor) SpbR->PapR5 PapR1 PapR1 (SARP Activator) SpbR->PapR1 PapR2 PapR2 (SARP Activator) SpbR->PapR2 PapR4 PapR4 (SARP Activator) SpbR->PapR4 PapR5->PapR1 PapR3 PapR3 (Repressor) PapR3->PapR4 PI_BGCs This compound I Biosynthetic Genes PapR1->PI_BGCs PII_BGCs This compound II Biosynthetic Genes PapR1->PII_BGCs PapR2->PI_BGCs PapR2->PII_BGCs PapR4->PI_BGCs PapR4->PII_BGCs PapR6 PapR6 (Response Regulator) PapR6->PII_BGCs

Caption: Simplified signaling cascade for this compound biosynthesis regulation.

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the strain of S. pristinaespiralis and the fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Fermentation Parameters and this compound Titers

ParameterValue/RangeReference(s)
MicroorganismStreptomyces pristinaespiralis DSMZ 40338[8]
Fermentation Time120 hours[8]
Incubation Temperature28-30°C[5][8]
Shaking Speed150-250 rpm[8][9]
Final Biomass (dry weight)4.0 g/L[8]
Sugar Consumption28.4 g/L[8]
This compound Titer39.0 - 66.6 mg/L[10]
This compound I (PI) Titer (engineered strain)132 mg/L[11]

Table 2: Extraction and Purification of this compound

ParameterValueReference(s)
Extraction SolventEthyl Acetate[8][12]
Pre-treatment StepsMicrofiltration, Concentration[8]
Overall Recovery Rate~71%[8]
Final Product Purity>8000 u/mg[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and study of this compound.

Isolation of Streptomyces pristinaespiralis from Soil

This protocol outlines a general method for the selective isolation of Streptomyces species from soil samples.

  • Sample Collection and Pre-treatment:

    • Collect soil samples from a depth of 10-15 cm into sterile bags.

    • Air-dry the soil samples at room temperature for 7-10 days to reduce the population of rapidly growing bacteria.

    • Sieve the dried soil to remove large debris.

    • Heat-treat the soil sample at 55°C for 5 minutes.

  • Serial Dilution and Plating:

    • Suspend 1 g of the pre-treated soil in 100 mL of sterile distilled water (10-2 dilution) and vortex vigorously.

    • Prepare a serial dilution series (10-3, 10-4, 10-5, 10-6) in sterile water.

    • Plate 0.1 mL of each dilution onto Starch Casein Agar (SCA) or International Streptomyces Project type-2 (ISP2) media supplemented with antifungal agents (e.g., nystatin, 50 µg/mL) and antibacterial agents (e.g., nalidixic acid, 50 µg/mL) to inhibit fungal and Gram-negative bacterial growth.[14]

  • Incubation and Isolation:

    • Incubate the plates at 28-30°C for 7-14 days.[14]

    • Observe the plates for colonies with a characteristic chalky, leathery appearance, typical of Streptomyces.

    • Subculture individual, well-isolated colonies onto fresh ISP2 agar slants to obtain pure cultures.

Fermentation for this compound Production

This protocol describes a typical submerged fermentation process for producing this compound.

  • Seed Culture Preparation:

    • Inoculate a loopful of a pure S. pristinaespiralis culture into a 250 mL flask containing 50 mL of seed medium (e.g., GSS liquid medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K2HPO4, 2 g/L CaCO3, pH 7.2).[9]

    • Incubate at 28°C on a rotary shaker at 150 rpm for 30 hours.[9]

  • Production Fermentation:

    • Inoculate a 500 mL flask containing 100 mL of production medium with a 4% (v/v) seed culture. A suitable production medium consists of: 10 g/L corn steep powder, 15 g/L sucrose, 10 g/L (NH4)2SO4, 1 g/L K2HPO4, 3 g/L NaCl, 0.2 g/L MgSO4·7H2O, and 1.25 g/L CaCO3, with the pH adjusted to 6.9 before sterilization.[5]

    • Incubate at 28-30°C for 120 hours on a rotary shaker at 180-250 rpm.[5][8]

Extraction and Purification of this compound

This protocol details the steps for isolating and purifying this compound from the fermentation broth.

  • Cell Removal and Acidification:

    • Harvest the fermentation broth and remove the mycelia by centrifugation or microfiltration.[4]

    • Adjust the pH of the supernatant to 3.0-4.0 with 6N HCl.[13][15]

  • Solvent Extraction:

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.[12]

    • Pool the organic phases.

  • Concentration and Crude Precipitation:

    • Concentrate the pooled organic phases under reduced pressure to obtain a crude extract.

    • Precipitate the crude this compound by adding petroleum ether.[13]

    • Collect the precipitate by filtration and dry.

  • Purification:

    • Dissolve the crude extract in a minimal volume of a suitable solvent and subject it to column chromatography on a macroporous adsorbent resin.[4]

    • Wash the column to remove impurities and then elute the this compound components with a more polar solvent (e.g., methanol or acetonitrile).

    • For high purity, the eluted fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Analysis by HPLC

This protocol provides a general method for the quantification of this compound components.

  • Sample Preparation:

    • Extract a known volume of the fermentation broth with an equal volume of acetone.[11]

    • Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Nucleosil C18, 5 µm, 125 mm x 4.6 mm).[5]

    • Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (acetonitrile).[5]

    • Gradient: A linear gradient from 100% A to 100% B over 15 minutes.[5]

    • Flow Rate: 2 mL/min.[5]

    • Detection: UV at 230 nm.[5]

    • Quantification: Compare the peak areas of this compound I and II with those of known standards. The retention times are approximately 8.2 min for PI and 10.3 min for PII under these conditions.[16]

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can aid in understanding the logical progression of research in antibiotic discovery.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Production Production & Characterization cluster_Development Development & Engineering Soil_Sampling Soil Sampling Isolation Isolation of Streptomyces Soil_Sampling->Isolation Screening Screening for Antimicrobial Activity Isolation->Screening Fermentation Fermentation Optimization Screening->Fermentation Extraction Extraction & Purification Fermentation->Extraction Analysis Structural & Bioactivity Analysis Extraction->Analysis Genetic_Engineering Genetic Engineering of Strain Analysis->Genetic_Engineering Yield_Improvement Yield Improvement Genetic_Engineering->Yield_Improvement Yield_Improvement->Fermentation

Caption: General experimental workflow for this compound discovery and development.

Conclusion

The discovery of this compound from Streptomyces pristinaespiralis represents a classic example of natural product drug discovery that continues to be relevant in the era of increasing antibiotic resistance. A thorough understanding of its biosynthesis and the intricate regulatory networks that control its production is paramount for the rational design of strategies to improve yields and generate novel analogs. The technical information and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to advance the study of this important antibiotic and to facilitate the discovery of new antimicrobial agents from the rich biodiversity of Streptomyces.

References

Pristinamycin's Mechanism of Action on the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin, a streptogramin antibiotic, exhibits potent bactericidal activity through the synergistic action of its two components, this compound I (PI) and this compound II (PII), on the bacterial 50S ribosomal subunit. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this activity. It details the binding sites of PI and PII within the nascent polypeptide exit tunnel (NPET) and the peptidyl transferase center (PTC), the conformational changes induced upon binding, and the resulting inhibition of protein synthesis. This guide also presents a summary of available quantitative data, detailed methodologies for key experimental techniques used to elucidate this mechanism, and visualizations of the critical molecular interactions and experimental workflows.

Introduction

This compound is a member of the streptogramin family of antibiotics, produced by Streptomyces pristinaespiralis. It is a composite antibiotic consisting of two structurally distinct but synergistic molecules: this compound I (PI), a streptogramin B, and this compound II (PII), a streptogramin A. While each component individually demonstrates moderate bacteriostatic activity, their combination results in a potent, bactericidal effect that can be up to 100 times more effective than the individual components. This synergistic action makes this compound a crucial therapeutic option against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

The primary cellular target of this compound is the bacterial 50S ribosomal subunit, the site of protein synthesis. By binding to this crucial cellular machinery, this compound effectively halts the production of essential proteins, leading to bacterial cell death. A thorough understanding of its mechanism of action is paramount for the development of novel antimicrobial agents and for combating the escalating threat of antibiotic resistance.

Molecular Mechanism of Action

The bactericidal activity of this compound is a direct consequence of the cooperative binding of its two components, PI and PII, to the 50S ribosomal subunit. This synergistic interaction leads to a complete shutdown of the protein synthesis elongation process.

Synergistic Binding to the 50S Ribosomal Subunit

The binding of PII to the 50S ribosomal subunit initiates the synergistic cascade. PII binds within the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. This initial binding event induces a conformational change in the 23S rRNA, which in turn creates a high-affinity binding site for PI. PI then binds to the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. The binding of both components results in a stable ternary complex of ribosome-PI-PII, effectively locking the ribosome in an inactive state.

Inhibition of Protein Synthesis

The binding of PII in the PTC directly interferes with the positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting peptide bond formation. The subsequent binding of PI in the NPET physically obstructs the passage of the nascent polypeptide chain. This dual blockade ensures a complete and irreversible inhibition of protein synthesis elongation. The synergistic action of both components is crucial; individually, they are only weakly bacteriostatic, but together they form a potent bactericidal agent.

Interaction with Ribosomal Components

The binding sites of PI and PII are located in close proximity within the 50S subunit and involve interactions with specific nucleotides of the 23S rRNA and ribosomal proteins.

  • This compound II (Streptogramin A): Binds to the A- and P-sites within the peptidyl transferase center (PTC). Key interactions have been identified with nucleotides of the 23S rRNA, including those in domain V.

  • This compound I (Streptogramin B): Binds within the nascent polypeptide exit tunnel (NPET). Its binding site overlaps with that of macrolide antibiotics and involves interactions with 23S rRNA nucleotides such as A2058 and A2059 (E. coli numbering). Ribosomal proteins L4 and L22, which are located near the NPET, have also been implicated in the binding and mechanism of action of streptogramin B antibiotics.

The following diagram illustrates the synergistic binding and inhibitory action of this compound I and II on the 50S ribosomal subunit.

Pristinamycin_Mechanism PTC Peptidyl Transferase Center (PTC) NPET Nascent Polypeptide Exit Tunnel (NPET) PTC->NPET Inhibition_Peptide_Bond Inhibition of Peptide Bond Formation Inhibition_Elongation Elongation Arrest PII This compound II (PII) PII->PTC 1. Binds PI This compound I (PI) PI->NPET 3. Binds with High Affinity

Caption: Synergistic action of this compound on the 50S ribosomal subunit.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with the bacterial ribosome. It is important to note that specific dissociation constants (Kd) and inhibition constants (Ki) for the individual components and their synergistic combination are not consistently reported in the publicly available literature.

Table 1: Inhibitory Concentrations of this compound

ParameterCompoundValueOrganism/SystemReference
IC50 This compound IIB>256 µg/mLE. coli cell-free translation
MIC This compoundVaries by speciesVarious bacteria

Table 2: Binding Affinities of this compound Components

ParameterCompoundValueMethodReference
Kd This compound INot explicitly found-
Kd This compound IINot explicitly found-
Ki This compound INot explicitly found-
Ki This compound IINot explicitly found-

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques. The following sections provide detailed overviews of the key experimental protocols.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and factors) is programmed with a specific mRNA, typically encoding a reporter protein like luciferase or a fluorescent protein. The amount of synthesized protein is quantified in the presence and absence of the inhibitor.

Methodology Overview:

  • Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed. The lysate is then clarified by centrifugation to remove cell debris, resulting in the S30 extract.

  • In Vitro Translation Reaction: The S30 extract is supplemented with an energy source (ATP, GTP), amino acids, and the reporter mRNA.

  • Inhibitor Addition: this compound (either individual components or the synergistic mixture) is added to the reaction at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

  • Quantification: The amount of synthesized reporter protein is measured using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the antibiotic, and the IC50 value is determined.

The following diagram outlines the workflow for an in vitro translation inhibition assay.

In_Vitro_Translation_Workflow start Start prep_extract Prepare Cell-Free Extract (S30) start->prep_extract setup_reaction Set up In Vitro Translation Reaction prep_extract->setup_reaction add_inhibitor Add this compound (Varying Concentrations) setup_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate quantify Quantify Reporter Protein Synthesis incubate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Footprinting (Ribo-Seq)

Ribosome footprinting is a powerful technique that provides a snapshot of all the ribosome positions on the transcriptome at a specific moment, revealing the precise sites of translational arrest caused by an antibiotic.

Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the transcriptome to reveal the genome-wide distribution of ribosomes.

Methodology Overview:

  • Cell Treatment and Lysis: Bacterial cells are treated with this compound to stall translating ribosomes. The cells are then rapidly lysed under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: The cell lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

  • Ribosome Isolation: The ribosome-mRNA complexes (monosomes) are isolated, typically by sucrose gradient centrifugation.

  • Footprint Extraction: The RNA from the isolated monosomes is extracted, and the ribosome-protected mRNA fragments (footprints) are purified.

  • Library Preparation: Sequencing adapters are ligated to the footprints, which are then reverse transcribed to cDNA and amplified by PCR to generate a sequencing library.

  • High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The distribution of ribosome footprints is then analyzed to identify sites of translational pausing or arrest induced by this compound.

The following diagram illustrates the workflow for a ribosome footprinting experiment.

Ribo_Seq_Workflow start Start cell_treatment Treat Cells with This compound & Lyse start->cell_treatment nuclease_digestion Nuclease Digestion of Unprotected mRNA cell_treatment->nuclease_digestion ribosome_isolation Isolate Ribosome-mRNA Complexes nuclease_digestion->ribosome_isolation footprint_extraction Extract and Purify Ribosome Footprints ribosome_isolation->footprint_extraction library_prep Prepare Sequencing Library footprint_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Align Reads and Analyze Footprint Distribution sequencing->data_analysis end End data_analysis->end

Caption: Workflow for a ribosome footprinting (Ribo-Seq) experiment.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of the ribosome in complex with this compound.

Principle: Purified ribosome-Pristinamycin complexes are rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D projection images are then computationally reconstructed to generate a 3D density map of the complex, from which an atomic model can be built.

Methodology Overview:

  • Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with an excess of this compound I and II to ensure saturation of the binding sites.

  • Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images (micrographs) is collected.

  • Image Processing: Individual particle images are picked from the micrographs, aligned, and classified to remove noise and low-quality images.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire dataset of particle images.

  • Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecules is built into the 3D density map and refined to fit the experimental data.

The following diagram illustrates the workflow for a cryo-EM experiment.

Cryo_EM_Workflow start Start complex_formation Form Ribosome-Pristinamycin Complex start->complex_formation grid_prep Prepare Vitrified Cryo-EM Grids complex_formation->grid_prep data_collection Collect Micrographs (2D Projections) grid_prep->data_collection image_processing Particle Picking, Alignment, and Classification data_collection->image_processing reconstruction Generate 3D Density Map image_processing->reconstruction model_building Build and Refine Atomic Model reconstruction->model_building end End model_building->end

Caption: Workflow for a cryo-electron microscopy (cryo-EM) experiment.

Conclusion

This compound exerts its potent bactericidal effect through a sophisticated and synergistic mechanism of action on the bacterial 50S ribosomal subunit. The cooperative binding of this compound I and II to the nascent polypeptide exit tunnel and the peptidyl transferase center, respectively, leads to an irreversible blockade of protein synthesis. The detailed understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new antibiotics that can overcome the challenge of antimicrobial resistance. Further research to obtain precise quantitative data on the binding affinities and kinetics of the individual and combined this compound components will provide a more complete picture of this remarkable synergistic antibiotic.

Pristinamycin: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis.[1] It is a potent antimicrobial agent effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound is a composite antibiotic, consisting of two structurally distinct and synergistic components: this compound I (PI) and this compound II (PII).[2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[2] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and underlying mechanisms of this compound, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a mixture of two main groups of compounds: this compound I (Group B streptogramins) and this compound II (Group A streptogramins), which are co-produced in a typical 30:70 ratio.[2] The major components are this compound IA (PIA) and this compound IIA (PIIA).[2]

This compound I (PI) belongs to the Group B streptogramins and is a cyclic hexadepsipeptide. The most abundant form is this compound IA, also known as Mikamycin B.[2]

This compound II (PII) is classified as a Group A streptogramin and possesses a polyunsaturated macrolactone structure.[2] The primary constituent of this group is this compound IIA, also referred to as Virginiamycin M1.[2][3]

A summary of the key physicochemical properties of the major components is presented in Table 1.

Table 1: Physicochemical Properties of this compound IA and this compound IIA

PropertyThis compound IAThis compound IIAThis compound (Mixture)
Synonyms Mikamycin B, Ostreogrycin B, Streptogramin B[4]Virginiamycin M1, Mikamycin A, Streptogramin A[3]Pyostacine[1]
Molecular Formula C₄₅H₅₄N₈O₁₀[2]C₂₈H₃₅N₃O₇[2]C₇₁H₈₄N₁₀O₁₇ (representative)[5]
Molecular Weight 866.96 g/mol [2]525.602 g/mol [3]~1349.5 g/mol [5]
Appearance White microcrystalline powder-Light yellow to yellow solid powder[2]
Solubility Poor water solubility[1]-Poor water solubility[1]
CAS Number 3131-03-1[2]21411-53-0[2]270076-60-3[1]

Chemical Properties and Mechanism of Action

The potent bactericidal activity of this compound arises from the synergistic action of its two components, both of which target the bacterial ribosome to inhibit protein synthesis.[2]

Individually, both PI and PII bind to the 50S subunit of the bacterial ribosome, leading to a bacteriostatic effect by inhibiting the elongation process of protein synthesis.[1][2] The synergistic mechanism is initiated by the binding of this compound IIA to the peptidyl transferase center of the 50S ribosomal subunit.[2] This binding induces a conformational change in the ribosome, which significantly enhances the binding affinity for this compound IA.[2] The subsequent binding of PI in the nascent polypeptide exit tunnel leads to an irreversible blockage of protein synthesis, ultimately causing bacterial cell death.[2][6][7] This cooperative binding is the foundation of their strong synergistic and bactericidal activity.[2]

cluster_ribosome Bacterial 70S Ribosome cluster_action This compound Action 50S_subunit 50S Subunit Conformational_Change Conformational Change in 50S Subunit 50S_subunit->Conformational_Change 2. Induces Protein_Synthesis_Inhibition Irreversible Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition 5. Synergistic Blockade 30S_subunit 30S Subunit PIIA This compound IIA (PIIA) PIIA->50S_subunit 1. Binds to peptidyl transferase center PIA This compound IA (PIA) PIA->50S_subunit 4. Binds to nascent polypeptide exit tunnel Conformational_Change->PIA 3. Increases binding affinity for PIA

Synergistic mechanism of this compound on the bacterial ribosome.

Antibacterial Spectrum and Quantitative Data

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including strains resistant to other classes of antibiotics.[8] It is particularly effective against staphylococci and streptococci.[9] The minimum inhibitory concentrations (MICs) for a selection of clinically relevant bacteria are summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria

Bacterial SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus (MRSA)≤1.0--[10]
Oral Streptococci0.03 - 10.25 (mode)-[11]
Enterococcus faecium≤1.56 (for most isolates)--[9]
Enterococcus faecalis≥3.12 (for many isolates)--[9]

Pharmacokinetic Properties

This compound is administered orally.[8] A summary of its key pharmacokinetic parameters is provided in Table 3.

Table 3: Pharmacokinetic Parameters of this compound Components after a Single 2g Oral Dose

ParameterThis compound IAThis compound IIAReference
Tₘₐₓ (h) 3.25 ± 1.803.08 ± 1.98[12]
Cₘₐₓ (mg/L) 0.760 ± 0.4270.581 ± 0.285[12]
Elimination Half-life (h) 4.03 ± 2.772.83 ± 0.75[12]

Biosynthesis

The biosynthesis of this compound is a complex process governed by a large ~210 kb gene 'supercluster' in S. pristinaespiralis.[1] The production is tightly regulated by a hierarchical network of transcriptional regulators.[13][14] A key element in this regulation is a γ-butyrolactone (GBL) signaling system.[14]

GBL γ-Butyrolactone (GBL) -like molecules SpbR SpbR (GBL Receptor) GBL->SpbR Binds and inactivates PapR5 PapR5 (TetR repressor) SpbR->PapR5 Represses PapR2 PapR2 (SARP activator) PapR5->PapR2 Represses PI_genes This compound I Biosynthesis Genes PapR2->PI_genes Activates PII_genes This compound II Biosynthesis Genes PapR2->PII_genes Activates This compound This compound Production PI_genes->this compound PII_genes->this compound Start Start Prepare_Media_Antibiotic Prepare CAMHB and This compound dilutions Start->Prepare_Media_Antibiotic Serial_Dilution Perform serial 2-fold dilutions in 96-well plate Prepare_Media_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and standardize bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC by visual inspection Incubate->Read_MIC End End Read_MIC->End

References

The Architecture of Antibiotic Production: A Technical Guide to Pristinamycin Biosynthesis and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a member of the streptogramin family of antibiotics, stands as a crucial weapon against multi-drug resistant pathogens. Produced by Streptomyces pristinaespiralis, this potent therapeutic is a synergistic mixture of two structurally distinct molecules: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2][3] The intricate biochemistry and genetics underlying the production of these complex molecules offer a fascinating case study in microbial secondary metabolism and a fertile ground for bioengineering and drug discovery. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, the organization of its unique gene "supercluster," and the complex regulatory networks that govern its production.

The this compound Gene Supercluster: A Blueprint for Synergistic Antibiotic Production

The genetic determinants for this compound biosynthesis are consolidated in an exceptionally large ~210 kb region of the S. pristinaespiralis chromosome, often referred to as a "supercluster".[2][3] A remarkable feature of this supercluster is the interspersed arrangement of genes for the biosynthesis of the chemically unrelated PI and PII components.[4] This organization is believed to facilitate the coordinated co-production of both synergistic compounds, which are typically produced in a 30:70 ratio of PI to PII.[1][5]

The supercluster is not solely dedicated to this compound production. It also harbors a cryptic gene cluster for a type II polyketide synthase (PKS), although gene inactivation studies have shown that this cryptic cluster does not impact this compound production.[2][3] The entire region is a mosaic of biosynthetic genes, regulatory elements, and resistance genes, highlighting the complex evolutionary history of this antibiotic-producing locus.

Biosynthesis of this compound I (PI): A Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

This compound I is a cyclic hexadepsipeptide assembled by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes function as a sophisticated assembly line to activate and sequentially link the constituent amino acid precursors.

Precursor Molecules for this compound I

The biosynthesis of PI incorporates a mix of proteinogenic and non-proteinogenic amino acids:

  • 3-hydroxypicolinic acid

  • L-threonine

  • L-aminobutyric acid

  • L-proline

  • 4-dimethylamino-L-phenylalanine (DMAPA)

  • 4-oxo-L-pipecolic acid

  • L-phenylglycine

The biosynthetic pathways for some of these specialized precursors are encoded within the this compound supercluster itself. For example, a set of genes designated as pgl (pglA, pglB, pglC, pglD, and pglE) are involved in the synthesis of L-phenylglycine.[1]

The NRPS Machinery for PI Assembly

The core of the PI biosynthetic machinery consists of a series of large NRPS enzymes, including SnbA and SnbC.[6]

  • SnbA: This enzyme functions as a 3-hydroxypicolinic acid:AMP ligase, activating the starter unit for PI synthesis.[6][7]

  • SnbC: This multifunctional enzyme is responsible for the incorporation of the subsequent two amino acids, L-threonine and L-aminobutyric acid.[6][7]

  • SnbD and SnbE: These enzymes are involved in the activation and incorporation of the remaining precursors. SnbD activates and N-methylates 4-dimethylamino-L-phenylalanine, and can also activate L-proline. SnbE is responsible for activating L-phenylglycine.[7]

The modular nature of these NRPS enzymes, with distinct domains for substrate adenylation (A), thiolation (T or peptidyl carrier protein - PCP), and condensation (C), allows for the stepwise elongation of the peptide chain. The final cyclization and release of the mature PI molecule are catalyzed by a thioesterase (TE) domain.

Pristinamycin_I_Biosynthesis cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line 3-hydroxypicolinic acid 3-hydroxypicolinic acid SnbA SnbA A T 3-hydroxypicolinic acid->SnbA L-threonine L-threonine SnbC SnbC C A T C A T E L-threonine->SnbC L-aminobutyric acid L-aminobutyric acid L-aminobutyric acid->SnbC L-proline L-proline SnbDE SnbDE ... C A T TE L-proline->SnbDE DMAPA DMAPA DMAPA->SnbDE 4-oxo-L-pipecolic acid 4-oxo-L-pipecolic acid 4-oxo-L-pipecolic acid->SnbDE L-phenylglycine L-phenylglycine L-phenylglycine->SnbDE SnbA->SnbC Initiation SnbC->SnbDE Elongation This compound I This compound I SnbDE->this compound I Cyclization & Release

Caption: Simplified workflow of this compound I biosynthesis by the NRPS machinery.

Biosynthesis of this compound II (PII): A Hybrid PKS-NRPS System

This compound II is a polyunsaturated macrolactone synthesized by a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. This assembly line process involves the condensation of a starter unit with several extender units, followed by modifications and cyclization.

Precursor Molecules for this compound II

The biosynthesis of PII is initiated with isobutyryl-CoA as a starter unit. The growing polyketide chain is extended through the incorporation of six malonyl-CoA extender units. Additionally, the amino acids glycine, serine, and proline are incorporated into the final structure by the NRPS modules of the hybrid enzymes.[2]

The Hybrid PKS-NRPS Machinery

The PII biosynthetic pathway is catalyzed by a set of large, multifunctional enzymes encoded by the sna genes. The core machinery includes hybrid PKS/NRPS enzymes that orchestrate the step-by-step assembly of the molecule. The PKS modules are responsible for the addition of the malonyl-CoA extender units, while the NRPS modules incorporate the amino acid precursors. The final macrolactonization is likely catalyzed by an integrated thioesterase (TE) domain.

Pristinamycin_II_Biosynthesis cluster_precursors Precursor Molecules cluster_pks_nrps Hybrid PKS-NRPS Assembly Line Isobutyryl-CoA Isobutyryl-CoA Sna_Complex SnaE1/SnaE2 PKS Modules NRPS Modules TE Isobutyryl-CoA->Sna_Complex Starter Unit Malonyl-CoA (x6) Malonyl-CoA (x6) Malonyl-CoA (x6)->Sna_Complex Extender Units Glycine Glycine Glycine->Sna_Complex Serine Serine Serine->Sna_Complex Proline Proline Proline->Sna_Complex This compound II This compound II Sna_Complex->this compound II Macrolactonization Pristinamycin_Regulation GBL γ-Butyrolactones SpbR SpbR (Receptor) GBL->SpbR Binds to & inactivates PapR1_R2_R4 PapR1, PapR2, PapR4 (SARP Activators) SpbR->PapR1_R2_R4 Represses PapR3_R5 PapR3, PapR5 (TetR Repressors) PapR3_R5->PapR1_R2_R4 Repress Pristinamycin_Genes This compound Biosynthetic Genes PapR1_R2_R4->Pristinamycin_Genes Activates This compound This compound Production Pristinamycin_Genes->this compound Experimental_Workflow cluster_genetics Genetic Analysis & Engineering cluster_fermentation Fermentation & Production cluster_biochemistry Biochemical Characterization Genomic_DNA Genomic DNA Isolation Cosmid_Library Cosmid Library Construction Genomic_DNA->Cosmid_Library Gene_Cluster_ID Gene Cluster Identification Cosmid_Library->Gene_Cluster_ID Gene_Disruption Gene Disruption Mutagenesis Gene_Cluster_ID->Gene_Disruption Protein_Expression Protein Expression & Purification Gene_Cluster_ID->Protein_Expression Fermentation S. pristinaespiralis Fermentation Gene_Disruption->Fermentation Extraction This compound Extraction Fermentation->Extraction HPLC HPLC Analysis Extraction->HPLC Enzyme_Assays Enzyme Assays Protein_Expression->Enzyme_Assays

References

In Vitro Antibacterial Spectrum of Pristinamycin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a streptogramin antibiotic produced by Streptomyces pristinaespiralis, is a potent antimicrobial agent with a significant spectrum of activity against Gram-positive bacteria.[1][2] It is a combination of two structurally distinct components: this compound IA (a Group B streptogramin) and this compound IIA (a Group A streptogramin).[1] While each component is individually bacteriostatic, their synergistic combination results in bactericidal activity.[1][3] This guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens, details the experimental protocols for its evaluation, and visualizes its mechanism of action and resistance pathways.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis at the ribosomal level. The two components of this compound bind to different sites on the 50S subunit of the bacterial ribosome.[1][2] this compound IIA initiates the binding, which then promotes a conformational change in the ribosome, increasing the binding affinity of this compound IA.[1] This sequential and cooperative binding blocks the elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately bacterial cell death.[1][4]

cluster_ribosome Bacterial 70S Ribosome cluster_this compound This compound Components cluster_effect Result 50S 50S Subunit PIA This compound IA (Group B) 50S->PIA 2. Conformational change increases affinity inhibition Inhibition of Protein Synthesis 50S->inhibition Blocks polypeptide elongation 30S 30S Subunit PIIA This compound IIA (Group A) PIIA->50S 1. Binds to peptidyl transferase center PIA->50S 3. Binds to nascent polypeptide exit tunnel death Bactericidal Effect inhibition->death

Figure 1: Synergistic mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including strains resistant to other antibiotic classes.[1] Its efficacy against staphylococci and streptococci is particularly noteworthy.[4]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC (mg/L)Reference(s)
Methicillin-Resistant (MRSA)124≤ 0.5[5][6]
Methicillin-Sensitive (MSSA)Not specifiedSimilar to MRSA[5][6]

Table 2: In Vitro Activity of this compound against Streptococcus pneumoniae

Strain TypeNumber of IsolatesMIC (mg/L)Reference(s)
Penicillin-Resistant47Not specified (all susceptible)[4][7]
Erythromycin-Resistant29Not specified (all susceptible)[7]
All tested strains749< 1[8]

Table 3: In Vitro Activity of this compound against Enterococcus Species

SpeciesNumber of IsolatesMIC Range (mg/L)NotesReference(s)
Enterococcus faecium15≤ 1.56 (for 14 isolates)Generally more susceptible than E. faecalis.[9]
Enterococcus faecalis94≥ 3.12 (for 58 isolates)Often exhibits higher resistance.[9]

Table 4: In Vitro Activity of this compound against Other Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC (mg/L)Reference(s)
Oral StreptococciNot specified0.03 - 1[10]
Clostridium spp.9≤ 0.39[9]
Anaerobic Gram-positive cocci40≤ 0.78 (for 38 strains)[9]

Experimental Protocols for MIC Determination

The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Broth Microdilution Method

Principle: This method determines the MIC in a liquid growth medium.[1]

Protocol Outline:

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth.[1]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation: Inoculate microtiter plates containing the diluted this compound with the standardized bacterial suspension.[1]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth (turbidity).[11]

start Start prep_antibiotic Prepare serial dilutions of this compound in Mueller-Hinton broth start->prep_antibiotic prep_inoculum Prepare bacterial suspension (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate microtiter plates prep_antibiotic->inoculate dilute_inoculum Dilute to final concentration (5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for visible growth (turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

Principle: This method involves incorporating the antimicrobial agent into an agar medium.[7]

Protocol Outline:

  • Preparation of Antimicrobial Agent: Prepare a series of agar plates with twofold dilutions of this compound in Mueller-Hinton agar.[7]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Using a Steers replicator, spot an inoculum of 10⁴-10⁵ CFU onto the surface of the agar plates.[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 20-24 hours).[1]

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth on the agar.[1]

Mechanisms of Resistance

While resistance to this compound in Gram-positive bacteria remains relatively low, several mechanisms have been identified.[15][16]

  • Target Site Modification: Methylation of the 23S rRNA, the binding site for the streptogramin B component (this compound IA), can reduce drug affinity. This is often mediated by erm (erythromycin ribosome methylase) genes.[16]

  • Active Efflux: Efflux pumps can actively transport the antibiotic out of the bacterial cell. The msrA gene in staphylococci encodes an efflux pump that can confer resistance to macrolides and the streptogramin B component.[16]

  • Enzymatic Inactivation: Inactivation of the drug by lactonases is another mechanism of resistance.[17]

cluster_bacteria Gram-Positive Bacterium cluster_resistance Resistance Mechanisms This compound This compound Ribosome Ribosome (Target) This compound->Ribosome Inhibits protein synthesis EffluxPump Efflux Pump EffluxPump->this compound Expels drug Enzymes Inactivating Enzymes Enzymes->this compound Degrades drug TargetModification Target Site Modification (e.g., erm genes) TargetModification->Ribosome Alters binding site ActiveEfflux Active Efflux (e.g., msrA gene) ActiveEfflux->EffluxPump Activates EnzymaticInactivation Enzymatic Inactivation (e.g., lactonases) EnzymaticInactivation->Enzymes Produces

References

Pristinamycin's Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of β-lactam antibiotics. Pristinamycin, a streptogramin antibiotic, remains a viable therapeutic option, demonstrating potent in vitro activity against MRSA. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative susceptibility data, molecular resistance mechanisms, and synergistic potential when combined with other antimicrobial agents. Detailed experimental protocols for assessing its efficacy are also provided, alongside visual representations of key biological and experimental pathways to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

This compound is a composite antibiotic consisting of two structurally distinct components: this compound IIA (PIIA), a streptogramin A macrolide, and this compound IA (PIA), a cyclic hexadepsipeptide. These components are produced by Streptomyces pristinaespiralis and act synergistically to inhibit bacterial protein synthesis, resulting in a potent bactericidal effect that can be up to 100 times greater than the individual components.[1]

Individually, each component is bacteriostatic. They both bind to the 50S ribosomal subunit, but at different locations within the peptidyl transferase center (PTC).

  • This compound IIA (Streptogramin A): Binds to the A-site of the PTC, preventing the binding of aminoacyl-tRNA and thereby inhibiting the formation of the peptide bond. This binding is thought to induce a conformational change in the ribosome.[2]

  • This compound IA (Streptogramin B): Binds within the nascent polypeptide exit tunnel (NPET), physically obstructing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][4][5]

The synergistic bactericidal action arises from the cooperative binding of the two components. The binding of PIIA induces a conformational change in the 50S subunit that increases the affinity of PIA for its target site, leading to a stable ternary complex (Ribosome-PIIA-PIA) and a complete shutdown of protein synthesis.[2]

Pristinamycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Subunit PIA This compound IA (Streptogramin B) 50S_Subunit->PIA Increases binding affinity for PIA PTC Peptidyl Transferase Center (PTC) PTC->50S_Subunit Induces conformational change Inhibition Complete Inhibition of Protein Synthesis PTC->Inhibition NPET Nascent Peptide Exit Tunnel (NPET) NPET->Inhibition PIIA This compound IIA (Streptogramin A) PIIA->PTC Binds & blocks aminoacyl-tRNA binding PIA->NPET Binds & blocks polypeptide elongation

Caption: Synergistic action of this compound components on the 50S ribosome.

Quantitative Susceptibility Data

This compound generally exhibits potent in vitro activity against MRSA, including multidrug-resistant isolates. Susceptibility is often determined using its injectable analogue, quinupristin-dalfopristin, as a surrogate.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound/Quinupristin-Dalfopristin against MRSA
AntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound150 MRSA0.125 - 0.75-0.5[6]
This compound124 MRSA≤0.5--[7]
Quinupristin-Dalfopristin10216 MRSA-0.51.0[8]
Quinupristin-Dalfopristin251 MRSA-0.51.0[8]
Quinupristin-Dalfopristin32 MRSA (Q-D resistant)2 - 8--[3]
Table 2: Synergistic Activity of this compound with Other Antibiotics against MRSA
This compound CombinationNumber of MDR S. aureus IsolatesInteraction TypePercentage of IsolatesReference
This compound + Doxycycline67Synergy82.13%[9][10]
This compound + Levofloxacin67Synergy70.14%[9][10]
This compound + Linezolid67Additive67%[9][10]
This compound + Cefoxitin67Indifference71.6%[10]
This compound + Gentamicin67Indifference52.2%[10]

Molecular Mechanisms of Resistance in S. aureus

Resistance to this compound in S. aureus is multifactorial and relatively uncommon. High-level resistance typically requires the presence of mechanisms targeting both streptogramin A and B components.

  • Target Site Modification: The most common mechanism involves the methylation of 23S rRNA by Erm (erythromycin ribosome methylation) enzymes, encoded by erm genes (e.g., ermA, ermC). This modification, which confers the MLSB (Macrolide-Lincosamide-Streptogramin B) phenotype, primarily affects the binding of streptogramin B (this compound IA), leading to resistance.[11]

  • Enzymatic Inactivation:

    • Streptogramin A: Inactivation is mediated by acetyltransferases encoded by vat genes (e.g., vatA, vatB). These enzymes acetylate this compound IIA, rendering it unable to bind to the ribosome.

    • Streptogramin B: Inactivation can occur via lactonases encoded by vgb genes (e.g., vgbA), which hydrolyze the cyclic peptide structure of this compound IA.

  • Active Efflux: ATP-binding cassette (ABC) transporters, encoded by genes like vgaA and msrA, can actively pump streptogramin A out of the bacterial cell, reducing its intracellular concentration.

Pristinamycin_Resistance_Mechanisms cluster_cell Staphylococcus aureus Cell Ribosome Ribosome Resistance Resistance Ribosome->Resistance Target Site Modification This compound This compound (PIA + PIIA) This compound->Ribosome Target EffluxPump VgaA / MsrA Efflux Pump This compound->EffluxPump Expels PIIA Enzymes Vat (Acetyltransferase) Vgb (Lactonase) This compound->Enzymes Inactivates PIA / PIIA EffluxPump->Resistance Active Efflux Enzymes->Resistance Enzymatic Inactivation erm_genes erm genes (e.g., ermC, ermA) erm_genes->Ribosome Methylates 23S rRNA (Blocks PIA binding) vga_msr_genes vgaA / msrA genes vga_msr_genes->EffluxPump Encodes pump vat_vgb_genes vat / vgb genes vat_vgb_genes->Enzymes Encodes inactivating enzymes

Caption: Major mechanisms of this compound resistance in S. aureus.

Experimental Protocols

Accurate determination of this compound's activity against MRSA requires standardized laboratory procedures. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: MIC Determination by Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (or quinupristin-dalfopristin) at 1280 µg/mL in a suitable solvent (e.g., DMSO), then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension of the MRSA isolate equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Synergy Testing by Checkerboard Assay

This assay assesses the interaction between this compound and a second antibiotic.

  • Plate Setup: In a 96-well plate, dilute this compound horizontally (e.g., along columns) and the second antibiotic vertically (e.g., along rows) in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.

  • Control Wells: Include rows and columns with each antibiotic alone to determine their individual MICs under the assay conditions. Also include growth and sterility controls.

  • Inoculation: Inoculate the plate with the MRSA isolate prepared as described in the broth microdilution protocol (final density of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of second antibiotic.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Experimental_Workflows cluster_mic MIC Determination Workflow cluster_synergy Synergy Testing (Checkerboard) Workflow MIC_Start Prepare MRSA Inoculum (0.5 McFarland) MIC_Dilute Perform 2-fold serial dilutions of this compound in 96-well plate MIC_Start->MIC_Dilute MIC_Inoculate Inoculate plate with standardized MRSA suspension MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate at 35°C for 16-20 hours MIC_Inoculate->MIC_Incubate MIC_Read Read MIC: Lowest concentration with no visible growth MIC_Incubate->MIC_Read Syn_Start Prepare MRSA Inoculum (0.5 McFarland) Syn_Dilute Create 2D matrix of dilutions: This compound (horizontal) Drug B (vertical) Syn_Start->Syn_Dilute Syn_Inoculate Inoculate plate with standardized MRSA suspension Syn_Dilute->Syn_Inoculate Syn_Incubate Incubate at 35°C for 16-20 hours Syn_Inoculate->Syn_Incubate Syn_Calculate Calculate FIC Index: FICI = FIC_A + FIC_B Syn_Incubate->Syn_Calculate Syn_Interpret Interpret Result: Synergy (≤0.5), Additive, Antagonism Syn_Calculate->Syn_Interpret

Caption: Standard workflows for MIC and synergy testing.

In Vivo and Clinical Efficacy

This compound, administered orally, has been successfully used to treat complex infections caused by MRSA, particularly osteoarticular infections. Clinical studies have reported high rates of cure or suppression in patients with staphylococcal bone and joint infections, including those involving multiresistant MRSA.[1] It is often considered a valuable oral alternative following initial intravenous therapy, especially when other options like rifampicin plus fusidic acid are not tolerated or are ineffective.[1] Therapy is generally well-tolerated, with minor gastrointestinal disturbances being the most common side effect.[1]

Conclusion

This compound remains a potent and clinically relevant antibiotic for the treatment of infections caused by methicillin-resistant Staphylococcus aureus. Its unique synergistic mechanism of action, targeting two distinct sites on the bacterial ribosome, contributes to its high efficacy and a relatively low incidence of resistance. The quantitative data demonstrate consistent in vitro activity against MRSA, which can be further enhanced through synergistic combinations with agents like doxycycline and levofloxacin. Understanding the molecular basis of its action and the mechanisms by which resistance can emerge is critical for its judicious use and for the development of future antimicrobial strategies. The standardized protocols provided herein serve as a foundation for the continued evaluation of this compound and novel streptogramin derivatives in the fight against multidrug-resistant pathogens.

References

The Streptogramin Class of Antibiotics: A Technical Guide to Their Synergistic Mechanism and Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptogramins are a unique class of antibiotics characterized by their synergistic combination of two structurally distinct components: Group A and Group B compounds.[1][2] Individually, these components are typically bacteriostatic, but when combined, they exhibit potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[3][4] This guide provides an in-depth technical overview of the streptogramin class, focusing on their mechanism of action, quantitative in vitro activity, pharmacokinetic properties, and the experimental methodologies used to evaluate their synergistic effects.

Chemical Structure and Classification

Streptogramins are classified into two groups based on their chemical structures.[5]

  • Group A Streptogramins: These are polyunsaturated macrolactones.[5] A key example is dalfopristin, a semi-synthetic derivative of pristinamycin IIA.[6][7]

  • Group B Streptogramins: These are cyclic hexadepsipeptides.[5] Quinupristin, a semi-synthetic derivative of this compound IA, is a prominent member of this group.[6][7]

The clinically available intravenous formulation, quinupristin/dalfopristin (Synercid®), is a combination of these two components in a 30:70 weight-to-weight ratio.[6][7]

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

The potent bactericidal activity of streptogramins stems from the synergistic binding of the Group A and Group B components to the 50S subunit of the bacterial ribosome, effectively inhibiting protein synthesis at two distinct steps.[3][8][9]

  • Binding of Group A (Dalfopristin): Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S portion of the 50S ribosomal subunit.[5][6] This initial binding event induces a critical conformational change in the ribosome.[6][8] The primary actions of dalfopristin are the inhibition of peptidyl transfer and the prevention of polypeptide chain elongation.[6][8]

  • Enhanced Binding of Group B (Quinupristin): The conformational change induced by dalfopristin binding significantly increases the affinity of the ribosome for the Group B component, quinupristin, by a factor of approximately 100.[6][8]

  • Binding of Group B (Quinupristin): Quinupristin then binds to a nearby site on the 50S ribosomal subunit, within the ribosomal exit tunnel.[6] This action prevents the elongation of the polypeptide chain and leads to the release of incomplete peptide chains.[6][8]

This sequential and cooperative binding results in a stable antibiotic-ribosome complex that effectively halts protein synthesis, leading to bacterial cell death.[3]

Streptogramin Mechanism of Action cluster_ribosome Bacterial 50S Ribosome 50S_Ribosome 50S Ribosomal Subunit Quinupristin Quinupristin (Group B) 50S_Ribosome->Quinupristin Increases Affinity for Quinupristin (x100) PTC Peptidyl Transferase Center (PTC) PTC->50S_Ribosome Induces Conformational Change Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibits Exit_Tunnel Ribosomal Exit Tunnel Exit_Tunnel->Protein_Synthesis Inhibits Dalfopristin Dalfopristin (Group A) Dalfopristin->PTC Binds to PTC Quinupristin->Exit_Tunnel Binds to Exit Tunnel Bactericidal_Effect Bactericidal Effect Protein_Synthesis->Bactericidal_Effect Leads to MIC Determination Workflow Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC End End Read_MIC->End Ribosomal Binding Assay Workflow Start Start Prepare_Components Prepare Ribosomes, Radiolabeled and Unlabeled Antibiotic Start->Prepare_Components Incubate_Mixture Incubate Reaction Mixture (e.g., 30 min at 37°C) Prepare_Components->Incubate_Mixture Filter Filter through Nitrocellulose Membrane Incubate_Mixture->Filter Wash Wash Filter with Cold Buffer Filter->Wash Quantify Quantify Retained Radioactivity Wash->Quantify Analyze Analyze Data to Determine Binding Affinity (Kd) Quantify->Analyze End End Analyze->End

References

The Pharmacokinetics and Pharmacodynamics of Oral Pristinamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic derived from Streptomyces pristinaespiralis. It is a synergistic combination of two structurally distinct components: this compound IA (PIA), a group B streptogramin, and this compound IIA (PIIA), a group A streptogramin.[1] While each component is individually bacteriostatic, their combination results in potent bactericidal activity against a wide range of bacteria.[1][2] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of oral this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Pharmacodynamics

Mechanism of Action

The bactericidal effect of this compound is a result of the synergistic and sequential binding of its two components to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.[3]

  • Binding of this compound IIA (PIIA): PIIA, a polyunsaturated macrolactone, initiates the process by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[4]

  • Conformational Change: The binding of PIIA induces a conformational change in the ribosome.

  • Enhanced Affinity and Binding of this compound IA (PIA): This conformational change significantly increases the binding affinity of PIA, a cyclic hexadepsipeptide.[4]

  • Inhibition of Protein Synthesis: PIA then binds to the nascent polypeptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain and causing its premature release.[4]

  • Irreversible Inhibition: The cooperative binding of both components leads to an irreversible inhibition of protein synthesis and ultimately, bacterial cell death.[3]

Pristinamycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Conformational Change Conformational Change Peptidyl Transferase Center (PTC)->Conformational Change 2. Induces Nascent Polypeptide Exit Tunnel (NPET) Nascent Polypeptide Exit Tunnel (NPET) Inhibition of Protein Synthesis Inhibition of Protein Synthesis Nascent Polypeptide Exit Tunnel (NPET)->Inhibition of Protein Synthesis 5. Blocks elongation This compound IIA (PIIA) This compound IIA (PIIA) This compound IIA (PIIA)->Peptidyl Transferase Center (PTC) 1. Binds This compound IA (PIA) This compound IA (PIA) This compound IA (PIA)->Nascent Polypeptide Exit Tunnel (NPET) 4. Binds Conformational Change->this compound IA (PIA) 3. Increases affinity for

Caption: Synergistic mechanism of this compound IA and IIA.
Spectrum of Activity and Resistance

This compound exhibits a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][5] It is also active against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, as well as atypical pathogens.[1][3]

Enterococci generally show reduced susceptibility to this compound due to intrinsic resistance to streptogramin A components.[1]

Pharmacodynamic Parameters

Minimal Inhibitory Concentration (MIC): The in vitro potency of this compound against various bacterial isolates is summarized in the table below.

BacteriumMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)≤0.5≤0.5
Enterococcus faecalis (Quinupristin/Dalfopristin)8>64
Enterococcus faecium (Quinupristin/Dalfopristin)12
Corynebacterium spp.0.12 - 0.250.25 - 4
Haemophilus influenzae24
Moraxella catarrhalis0.50.5

(Data sourced from multiple references, including[3][4][5][6][7][8])

Post-Antibiotic Effect (PAE): While specific data for oral this compound is limited, the related intravenous streptogramin, quinupristin/dalfopristin, is known to have a long post-antibiotic effect. This suggests that this compound's antibacterial activity may persist for a significant duration even after plasma concentrations have fallen below the MIC.

Time-Kill Studies: Time-kill assays have demonstrated the bactericidal activity of this compound against S. pneumoniae.[9] However, a diminished bactericidal effect has been observed in some erythromycin-resistant strains, which was not predicted by standard MIC testing.[9]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescription
Absorption Readily and relatively rapidly absorbed after oral administration.
Distribution Widely distributed throughout the body. Clinical efficacy in bone and joint infections suggests good penetration into bone tissue.[1][2][10][11][12][13] Quantitative data on specific tissue concentrations in humans is not readily available in published literature.
Metabolism This compound is an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This can lead to significant drug-drug interactions with other CYP3A4 substrates.
Excretion Primarily eliminated through the bile into the feces.[7]
Pharmacokinetic Parameters

The following pharmacokinetic parameters were determined in a study involving a single 2g oral dose of this compound in six patients with normal renal and hepatic function.[9][14]

ComponentTmax (h)Cmax (mg/L)Elimination Half-life (h)
This compound IA (PIA) 3.25 ± 1.800.760 ± 0.4274.03 ± 2.77
This compound IIA (PIIA) 3.08 ± 1.980.581 ± 0.2852.83 ± 0.75

Another source reports a volume of distribution of 34 L and a clearance of 15 L/h for a 1000 mg oral dose.

Experimental Protocols

Human Pharmacokinetic Study

Objective: To determine the plasma concentration-time profiles, Cmax, Tmax, and elimination half-life of PIA and PIIA after a single oral dose of this compound.

Methodology:

  • Subject Recruitment: Healthy adult volunteers with normal renal and hepatic function are recruited.

  • Drug Administration: A single 2g oral dose of this compound is administered.

  • Blood Sampling: Venous blood samples are collected at predefined time points over a period of at least 9.5 hours.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of PIA and PIIA are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Pharmacokinetic_Study_Workflow Subject Recruitment Subject Recruitment Drug Administration (2g oral) Drug Administration (2g oral) Subject Recruitment->Drug Administration (2g oral) Blood Sampling (0-9.5h) Blood Sampling (0-9.5h) Drug Administration (2g oral)->Blood Sampling (0-9.5h) Plasma Separation Plasma Separation Blood Sampling (0-9.5h)->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation HPLC Analysis->Pharmacokinetic Parameter Calculation

Caption: Workflow for a human pharmacokinetic study of oral this compound.
In Vitro CYP3A4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

Methodology:

  • Materials: Pooled human liver microsomes (HLMs), a specific CYP3A4 probe substrate (e.g., midazolam), NADPH regenerating system, and this compound.

  • Incubation: In a 96-well plate, HLMs are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Reaction Initiation: The reaction is initiated by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of CYP3A4 activity remaining at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

CYP3A4_Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Pre-incubation (HLMs + this compound) Pre-incubation (HLMs + this compound) Prepare Reagents->Pre-incubation (HLMs + this compound) Initiate Reaction (add Substrate + NADPH) Initiate Reaction (add Substrate + NADPH) Pre-incubation (HLMs + this compound)->Initiate Reaction (add Substrate + NADPH) Terminate Reaction Terminate Reaction Initiate Reaction (add Substrate + NADPH)->Terminate Reaction LC-MS/MS Analysis LC-MS/MS Analysis Terminate Reaction->LC-MS/MS Analysis Calculate IC50 Calculate IC50 LC-MS/MS Analysis->Calculate IC50

Caption: Workflow for an in vitro CYP3A4 inhibition assay.

Conclusion

Oral this compound is a potent bactericidal agent with a unique synergistic mechanism of action. Its favorable pharmacokinetic profile and broad spectrum of activity against clinically important Gram-positive pathogens, including resistant strains, make it a valuable therapeutic option. However, its potential for drug-drug interactions via CYP3A4 inhibition necessitates careful consideration in clinical practice. Further research is warranted to quantify its penetration into various tissues and to fully characterize its post-antibiotic effect.

References

Methodological & Application

Pristinamycin in Osteoarticular Infections: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Pristinamycin, a streptogramin antibiotic, presents a valuable oral therapeutic option for challenging osteoarticular infections, particularly those caused by multi-drug resistant Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document provides a comprehensive overview of this compound's dosage, administration, and the experimental protocols relevant to its study in the context of bone and joint infections.

Dosage and Administration

This compound is administered orally and its use in osteoarticular infections is often as a sequential therapy following intravenous treatment.[4] The dosage can vary based on the severity of the infection and the causative pathogen.

Table 1: Recommended Dosage Regimens for this compound in Osteoarticular Infections

IndicationDosageFrequencyDurationReference
Methicillin-susceptible Staphylococcus aureus (MSSA) Bone and Joint Infection50 mg/kg/dayDivided dosesDependent on clinical response and surgical intervention[5][6]
Deep-seated infections (e.g., prosthetic joint infections)2gEvery 12 hoursCourse determined by local guidance for bone and joint infections[4]
General Susceptible Infections2-4 g/day Divided dosesAs per clinical assessment[7]

Note: Dose reduction may be necessary in the presence of gastrointestinal side effects.[2][4] For long-term suppressive therapy in cases where surgical intervention is not feasible, this compound has been used for over 12 months.[4]

Clinical Efficacy

Clinical studies, primarily retrospective, have demonstrated the effectiveness of this compound in treating osteoarticular infections.

Table 2: Summary of Clinical Outcomes in this compound-Treated Osteoarticular Infections

Study PopulationPathogensTreatment OutcomeReference
27 patients with osteoarticular infectionsS. aureus (21 MRSA), S. epidermidisCure: 16 cases, Suppression: 5 cases, Failure: 2 cases[2]
22 patients with bone and joint infectionsStaphylococcal speciesCure or Suppression: 21 patients[1]
21 patients with Gram-positive MDRO osteoarticular infectionMulti-drug resistant Gram-positive organismsCure (infection-free off antibiotics): 52%, Suppression: 19%, Failure: 29%[8][9]
98 patients with MSSA bone and joint infectionsMSSAFailure rate: 34.3% (associated with orthopedic device-related infection)[5]

Experimental Protocols

Antimicrobial Susceptibility Testing

As there is no standardized testing method for this compound, the susceptibility of quinupristin-dalfopristin is commonly used as a surrogate.[1][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Isolate Preparation: Culture the bacterial isolate (e.g., S. aureus) on an appropriate agar medium overnight at 35-37°C.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of quinupristin-dalfopristin in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Interpretation: Provisional interpretive criteria for quinupristin/dalfopristin are: Susceptible (MIC ≤ 1.0 mg/L), Intermediate (MIC = 2.0 mg/L), and Resistant (MIC ≥ 4.0 mg/L).[11]

Protocol 2: Agar Dilution for MIC Determination

  • Media Preparation: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of this compound.

  • Inoculum Preparation: As described in Protocol 1.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth. One study found all 124 clinical isolates of MRSA were inhibited by ≤ 0.5 mg/L of this compound using this method.[1][5]

Quantification of this compound in Biological Matrices

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Tablets (Adaptable for Bone Tissue)

This protocol is based on a validated method for tablet dosage forms and would require adaptation and validation for bone tissue analysis.[12][13][14]

  • Sample Preparation (Bone Tissue Adaptation):

    • Obtain bone tissue samples and pulverize them under cryogenic conditions to prevent drug degradation.

    • Perform a validated drug extraction procedure from the bone powder, likely involving a suitable organic solvent.

    • Centrifuge and filter the extract to remove particulate matter.

  • Chromatographic Conditions:

    • Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm analytical column.[12][13][14]

    • Mobile Phase: 0.2% orthophosphoric acid and acetonitrile (63:37 v/v).[12][13][14]

    • Flow Rate: 1.5 ml/min.[12][13][14]

    • Column Temperature: 40°C.[12][13][14]

    • Injection Volume: 10 μl.[12][13][14]

    • Detection: UV at 206 nm.[12][13][14]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the this compound concentration in the bone tissue extract by comparing its peak area to the standard curve.

Mechanism of Action and Signaling Pathways

This compound is a combination of two synergistic components, this compound IA (a streptogramin B) and this compound IIA (a macrolide).[15] Each component binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis.[15][16] Together, they exhibit bactericidal activity.[15]

In the context of S. aureus osteoarticular infections, the bacterium can induce bone destruction by promoting osteoclast activation and inducing osteoblast apoptosis, a process involving the activation of the NF-ĸB signaling pathway.[3][17]

Pristinamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition Inhibition 50S_Ribosome->Inhibition Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Pristinamycin_IA This compound IA (Streptogramin B) Pristinamycin_IA->50S_Ribosome Binds to Pristinamycin_IIA This compound IIA (Macrolide) Pristinamycin_IIA->50S_Ribosome Binds to Inhibition->Protein_Synthesis Inhibits Osteoarticular_Infection_Workflow Patient Patient with Suspected Osteoarticular Infection Diagnosis Clinical & Radiological Diagnosis Patient->Diagnosis Sampling Microbiological Sampling (e.g., bone biopsy, joint aspirate) Diagnosis->Sampling Identification Pathogen Identification (e.g., S. aureus) Sampling->Identification Susceptibility Antimicrobial Susceptibility Testing (Quinupristin-dalfopristin as surrogate) Identification->Susceptibility IV_Therapy Initial Intravenous Antibiotic Therapy Susceptibility->IV_Therapy Oral_Switch Switch to Oral This compound Therapy IV_Therapy->Oral_Switch If appropriate Monitoring Clinical & Laboratory Monitoring Oral_Switch->Monitoring Outcome Treatment Outcome Assessment (Cure, Suppression, Failure) Monitoring->Outcome S_aureus_Pathophysiology S_aureus Staphylococcus aureus Osteoblast Osteoblast S_aureus->Osteoblast Induces Osteoclast_Precursor Osteoclast Precursor S_aureus->Osteoclast_Precursor Promotes Apoptosis Apoptosis Osteoblast->Apoptosis Undergoes NF_kB NF-κB Activation Osteoclast_Precursor->NF_kB via Osteoclastogenesis Osteoclastogenesis NF_kB->Osteoclastogenesis Leads to Bone_Formation Bone Formation Apoptosis->Bone_Formation Decreases Bone_Resorption Bone Resorption Osteoclastogenesis->Bone_Resorption Increases

References

Pristinamycin in the Clinical Management of Skin and Soft Tissue Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a streptogramin antibiotic, presents a valuable therapeutic option for skin and soft tissue infections (SSTIs), particularly in the era of increasing resistance to first-line agents. Comprised of two synergistic components, this compound IA (a Group B streptogramin) and this compound IIA (a Group A streptogramin), it exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide a comprehensive overview of the clinical application of this compound for SSTIs, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Data Presentation

The following tables summarize quantitative data from clinical studies evaluating this compound for the treatment of SSTIs.

Table 1: Clinical Efficacy of this compound in Skin and Soft Tissue Infections

Study TypeInfection TypeTreatment RegimenNo. of PatientsClinical Success/Cure RateReference
Multicentre, randomized, non-inferiority, open trialErysipelasThis compound: Oral, dose not specified138 (Intention-to-treat)65%[1]
Multicentre, randomized, non-inferiority, open trialErysipelasThis compound: Oral, dose not specified102 (Per-protocol)81%[1][2]
Prospective, open studyNon-necrotizing bacterial dermohypodermitis (including erysipelas)This compound: 3 g/day 4286%[3]
Retrospective studyVarious Gram-positive infections (including 4 SSTIs)Dose at discretion of physician36Cure: 10 patients, Suppression: 21 patients[4]

Table 2: Dosing and Administration of this compound in Clinical Trials for SSTIs

Infection TypeDosageDurationReference
Non-necrotizing bacterial dermohypodermitis3 g/day Until 10 days after apyrexia[3]
ErysipelasNot specified in detailNot specified in detail[1][2]
General Gram-positive infectionsAt the discretion of the prescribing physicianAt the discretion of the prescribing physician[4]

Table 3: Adverse Events Associated with this compound in SSTI Clinical Trials

StudyAdverse Event TypeIncidenceSeverityAction TakenReference
Multicentre, randomized, non-inferiority, open trial for ErysipelasGastrointestinal (nausea, vomiting, diarrhea)More frequent than in the penicillin groupMinorUsually did not require discontinuation of treatment[1]
Retrospective study of various Gram-positive infectionsNot specified5 out of 36 patients ceased treatment due to side effectsNot specifiedTreatment discontinuation[4]

Experimental Protocols

Protocol for a Randomized Controlled Trial of Oral this compound for Erysipelas

This protocol is based on the methodology of a multicentre, parallel-group, open-label, randomized, non-inferiority trial.[1][2]

a. Patient Selection Criteria:

  • Inclusion Criteria: Adult patients hospitalized with a clinical diagnosis of erysipelas.

  • Exclusion Criteria: Signs of necrotizing fasciitis, known hypersensitivity to this compound or penicillin, pregnancy, or breastfeeding.

b. Randomization and Blinding:

  • Patients are centrally randomized to receive either oral this compound or the standard intravenous then oral penicillin regimen.

  • Due to the different administration routes, this is an open-label study.

c. Treatment Regimens:

  • This compound Group: Oral this compound at a specified dosage and frequency.

  • Control Group (Penicillin): Intravenous penicillin followed by oral penicillin at standard doses.

d. Clinical and Microbiological Assessments:

  • Baseline: Clinical assessment of the lesion, blood cultures, and swabs from potential entry points for aerobic and anaerobic bacteria.

  • Follow-up: Clinical evaluation at specified intervals (e.g., day 15 and a final follow-up between day 25 and 45).[1][3]

  • Primary Endpoint: Clinical cure rate at the final follow-up visit, defined by the complete resolution of local and systemic signs of infection.

e. Statistical Analysis:

  • The primary analysis is a non-inferiority comparison of the cure rates between the two treatment groups in both the per-protocol and intention-to-treat populations.

Protocol for In Vitro Susceptibility Testing of this compound

This protocol outlines the general methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates from SSTIs.

a. Bacterial Isolates:

  • Obtain clinical isolates of relevant pathogens (e.g., Staphylococcus aureus, Streptococcus pyogenes) from SSTI specimens.

b. MIC Determination (Broth Microdilution Method):

  • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

c. Quality Control:

  • Include appropriate quality control strains with known this compound MIC values in each batch of testing.

Mandatory Visualization

Pristinamycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Exit_Tunnel Peptide Exit Tunnel P_site->Exit_Tunnel A_site A-site Pristinamycin_IA This compound IA (Group B) A_site->Pristinamycin_IA Induces conformational change, increasing affinity for IA Pristinamycin_IIA This compound IIA (Group A) Pristinamycin_IIA->A_site Binds to A-site Inhibition Inhibition Pristinamycin_IIA->Inhibition Pristinamycin_IA->Exit_Tunnel Binds to peptide exit tunnel Pristinamycin_IA->Inhibition tRNA Peptidyl-tRNA tRNA->P_site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks peptide elongation & causes premature dissociation Clinical_Trial_Workflow Start Patient Screening (SSTI Diagnosis) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes Screen Failure Screen Failure Inclusion->Screen Failure No Group_A Treatment Group A (Oral this compound) Randomization->Group_A Group_B Control Group B (Standard of Care) Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment FollowUp Follow-up Assessments (e.g., Day 15, Day 25-45) Treatment->FollowUp Endpoint Primary Endpoint Assessment (Clinical Cure) FollowUp->Endpoint Analysis Data Analysis (Non-inferiority) Endpoint->Analysis

References

Application Notes and Protocols: Pristinamycin Combination Therapy for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant (MDR) bacteria represent a critical global health challenge. Pristinamycin, a streptogramin antibiotic, offers a promising option for treating infections caused by these formidable pathogens. This compound is a combination of two structurally distinct components, this compound IIA (a streptogramin A) and this compound IA (a streptogramin B).[1] Individually, these components are bacteriostatic, but together they exhibit synergistic bactericidal activity.[1] This synergy is crucial for its clinical efficacy. The mechanism of action involves the sequential binding of this compound IIA and then this compound IA to the 50S ribosomal subunit, which leads to a conformational change that irreversibly blocks protein synthesis.[2] This unique synergistic action makes this compound a valuable agent, particularly in combination with other antibiotics, for combating MDR infections.

These application notes provide a comprehensive overview of the principles, methodologies, and current data on this compound combination therapy for various multidrug-resistant infections.

Data Presentation: In Vitro Synergy of this compound Combinations

The following tables summarize the in vitro synergistic, additive, and indifferent effects of this compound in combination with other antibiotics against various multidrug-resistant bacteria, as determined by the checkerboard assay. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.

Table 1: this compound Combination Therapy against Methicillin-Resistant Staphylococcus aureus (MRSA)

Combination PartnerInteraction TypePercentage of Synergistic Isolates (%)Percentage of Additive Isolates (%)Percentage of Indifferent Isolates (%)Reference(s)
DoxycyclineSynergy82.13--[3][4][5][6]
LevofloxacinSynergy70.14--[3][4][5][6]
LinezolidAdditive-67-[3][4][5]
CefoxitinIndifference--71.6[3]
GentamicinIndifference--52.2[3]

Table 2: this compound Combination Therapy against Vancomycin-Resistant Enterococcus (VRE)

Combination PartnerInteraction TypeFIC Index (Range)Organism(s)Reference(s)
DoxycyclineAdditive-E. faecium[7]
AmpicillinSynergyIn vitro data suggests potential synergyE. faecium[8]
CeftarolineSynergyIn vitro data suggests potential synergyE. faecium[8]

Note: Quantitative data for this compound combinations against VRE are limited. The interactions with ampicillin and ceftaroline are inferred from studies on daptomycin combinations showing that β-lactams can enhance the activity of agents targeting the cell membrane or protein synthesis in VRE.

Table 3: this compound Combination Therapy against Gram-Negative Bacteria

Combination PartnerInteraction TypeFIC Index (Range)Organism(s)Reference(s)
Data Not Available----

Note: There is a significant lack of published data on the efficacy of this compound combination therapy against multidrug-resistant Gram-negative bacteria.

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.

Principle:

Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to classify the interaction.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial isolate of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Stock solutions of this compound and the second antibiotic at known concentrations

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader or visual inspection mirror

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Antibiotic Dilutions in the Microtiter Plate:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Add 100 µL of the this compound working stock to the first well of each row and perform serial dilutions across the plate, discarding the final 50 µL from the last well.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic. Add 100 µL of the second antibiotic working stock to the first well of each column and perform serial dilutions down the plate, discarding the final 50 µL from the last row.

    • This creates a checkerboard of antibiotic concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[9]

  • Determination of MIC and FIC Index Calculation:

    • After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[10]

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[10]

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B[10]

    • Interpret the FICI values:

      • Synergy: FICI ≤ 0.5[10]

      • Additive: 0.5 < FICI ≤ 1.0[10]

      • Indifference: 1.0 < FICI ≤ 4.0[10]

      • Antagonism: FICI > 4.0[10]

Time-Kill Assay for Synergy Assessment

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Principle:

A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at specific concentrations (usually based on their MICs). The number of viable bacteria (CFU/mL) is determined at various time points over a 24-hour period.

Materials:

  • Flasks or tubes containing appropriate broth medium (e.g., CAMHB)

  • Standardized bacterial suspension

  • Stock solutions of antibiotics

  • Shaking incubator

  • Spiral plater or materials for manual plating

  • Trypticase soy agar plates

Methodology:

  • Preparation:

    • Prepare flasks with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x, or 4x MIC), both individually and in combination. Include a growth control flask without any antibiotic.

    • Prepare a bacterial inoculum in the mid-logarithmic phase of growth, diluted to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension.

    • Incubate the flasks in a shaking incubator at 35-37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates for 18-24 hours at 35-37°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

In Vivo Murine Sepsis Model (General Protocol)

Animal models are crucial for evaluating the in vivo efficacy of antibiotic combinations.

Principle:

Mice are infected with a lethal dose of an MDR bacterium, and the efficacy of this compound combination therapy is assessed by monitoring survival rates and bacterial burden in various organs.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • MDR bacterial strain of interest

  • This compound and the combination antibiotic, formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Equipment for animal handling, infection, and euthanasia

  • Materials for organ harvesting and bacterial enumeration

Methodology:

  • Infection:

    • Induce sepsis by intraperitoneal or intravenous injection of a predetermined lethal dose (e.g., LD₅₀ or LD₉₀) of the MDR bacterial strain. A common model for Gram-negative sepsis involves intraperitoneal injection of bacteria.[11] For VRE, mice are often pre-treated with antibiotics to disrupt the native gut microbiota and allow for stable colonization before inducing systemic infection.[12]

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the antibiotic treatments. This can include this compound alone, the combination partner alone, the combination of both, and a vehicle control. Dosing and route of administration should be based on pharmacokinetic and pharmacodynamic studies.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).

    • For bacterial burden studies, a separate cohort of animals is euthanized at specific time points (e.g., 24 or 48 hours post-infection).

    • Harvest relevant organs (e.g., spleen, liver, kidneys, lungs) and blood.

    • Homogenize the organs and perform serial dilutions for CFU plating to determine the bacterial load.

  • Data Analysis:

    • Compare survival curves between treatment groups using statistical methods like the log-rank test.

    • Compare bacterial loads in different organs between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Biofilm Susceptibility Testing (General Protocol)

Biofilms are a significant challenge in treating MDR infections. This protocol provides a general method for assessing the efficacy of this compound combinations against bacterial biofilms.

Principle:

Biofilms are grown in a 96-well plate format. After formation, the biofilms are treated with different concentrations of antibiotics, alone and in combination. The viability of the remaining biofilm is then assessed.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain capable of biofilm formation

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound and combination antibiotic solutions

  • Crystal violet solution or a viability stain (e.g., resazurin)

  • Plate reader

Methodology:

  • Biofilm Formation:

    • Inoculate each well of a 96-well plate with a standardized bacterial suspension.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Biofilm Treatment:

    • Gently wash the wells with sterile saline to remove planktonic (free-floating) bacteria.

    • Add fresh medium containing serial dilutions of the antibiotics, alone and in combination, to the wells. Include a growth control (no antibiotic) and a sterility control.

    • Incubate the plate for another 24 hours.

  • Quantification of Biofilm:

    • Crystal Violet Staining (for biomass):

      • Wash the wells to remove non-adherent cells.

      • Stain the attached biofilms with crystal violet.

      • Wash away the excess stain and allow the plate to dry.

      • Solubilize the bound stain with ethanol or acetic acid.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Viability Staining (e.g., Resazurin):

      • After treatment, wash the wells and add a resazurin solution.

      • Incubate until a color change is observed in the control wells.

      • Measure the fluorescence or absorbance to determine cell viability.

  • Data Analysis:

    • Determine the Minimal Biofilm Eradication Concentration (MBEC), the lowest concentration of antibiotic that results in no viable cells in the biofilm.

    • Calculate the Fractional Biofilm Eradication Concentration (FBEC) index in a similar manner to the FIC index to assess synergy.

Visualizations

Signaling Pathways and Experimental Workflows

Pristinamycin_Synergy_Mechanism cluster_ribosome Bacterial 50S Ribosome P_site P-site Pristinamycin_IA This compound IA (Streptogramin B) P_site->Pristinamycin_IA 2. Increases affinity for this compound IA A_site A-site Exit_Tunnel Peptide Exit Tunnel Pristinamycin_IIA This compound IIA (Streptogramin A) Pristinamycin_IIA->P_site 1. Binds and induces conformational change Protein_Synthesis Protein Synthesis Pristinamycin_IIA->Protein_Synthesis 4. Irreversibly blocks protein elongation Pristinamycin_IA->Exit_Tunnel 3. Binds Pristinamycin_IA->Protein_Synthesis 4. Irreversibly blocks protein elongation Cell_Death Bactericidal Effect (Cell Death) Protein_Synthesis->Cell_Death Inhibition leads to Checkerboard_Assay_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Plate Prepare 96-well plate with serial dilutions of Drug A and Drug B Start->Prepare_Plate Inoculate Inoculate plate with bacterial suspension Prepare_Plate->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index (FICI) Read_MIC->Calculate_FIC Interpret Interpret FICI Calculate_FIC->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy ≤ 0.5 Additive Additive (0.5 < FICI ≤ 1.0) Interpret->Additive > 0.5 and ≤ 1.0 Indifference Indifference (1.0 < FICI ≤ 4.0) Interpret->Indifference > 1.0 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism > 4.0 Time_Kill_Assay_Workflow Start Start: Prepare bacterial culture in log phase Setup_Flasks Set up flasks with broth containing: - No drug (control) - Drug A alone - Drug B alone - Drug A + Drug B Start->Setup_Flasks Inoculate Inoculate flasks with ~5x10^5 CFU/mL bacteria Setup_Flasks->Inoculate Incubate_Shake Incubate with shaking at 37°C Inoculate->Incubate_Shake Sample Sample at 0, 2, 4, 6, 8, 24 hours Incubate_Shake->Sample Plate_Count Perform serial dilutions and plate to determine CFU/mL Sample->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Analyze Analyze for Synergy: ≥ 2-log10 decrease in CFU/mL with combination vs. most active single agent Plot_Data->Analyze

References

Application Notes and Protocols for Pristinamycin in the Treatment of Vancomycin-Resistant Enterococcus (VRE) Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vancomycin-resistant Enterococcus (VRE), predominantly Enterococcus faecium, represents a significant challenge in clinical practice due to its multidrug resistance. Pristinamycin, an oral streptogramin antibiotic, has demonstrated efficacy against VRE and serves as a potential therapeutic option. It is a combination of two structurally distinct components, this compound IA (a depsipeptide) and this compound IIA (a macrolide), which act synergistically to inhibit bacterial protein synthesis. Each component individually is bacteriostatic, but together they exhibit bactericidal activity.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound against VRE infections.

Mechanism of Action and Resistance

This compound's two components, IA and IIA, both bind to the 50S ribosomal subunit of the bacterial ribosome. This dual binding action blocks protein synthesis at two different points in the elongation process, leading to a potent bactericidal effect.

Resistance to this compound in Enterococcus faecium is often associated with the macrolide-lincosamide-streptogramin B (MLSb) resistance phenotype. This is typically mediated by erm (erythromycin ribosomal methylase) genes, which encode enzymes that methylate the 23S rRNA target site. This modification reduces the binding affinity of streptogramin B components (like this compound IA), leading to resistance. Therefore, screening for inducible clindamycin resistance (a marker for the MLSb phenotype) can be a predictor of this compound efficacy. Enterococcus faecalis is intrinsically resistant to the combination of quinupristin-dalfopristin (a related streptogramin) and often shows higher MICs for this compound as well.[3]

cluster_0 This compound Action cluster_1 Mechanism of Resistance This compound IA This compound IA 50S_Ribosome 50S Ribosomal Subunit This compound IA->50S_Ribosome binds This compound IIA This compound IIA This compound IIA->50S_Ribosome binds Protein_Synthesis Protein Synthesis Elongation 50S_Ribosome->Protein_Synthesis mediates Bacterial_Cell_Death Bactericidal Effect Protein_Synthesis->Bacterial_Cell_Death inhibition leads to erm_gene erm Gene Methylase Ribosomal Methylase erm_gene->Methylase encodes Methylated_Ribosome Methylated 50S Ribosome Methylase->Methylated_Ribosome modifies Reduced_Binding Reduced this compound Binding Methylated_Ribosome->Reduced_Binding

This compound's mechanism of action and resistance.

Data Presentation

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and the related streptogramin, Quinupristin-Dalfopristin, against vancomycin-resistant Enterococcus faecium. It is important to note that there is no standardized testing method or interpretive criteria from CLSI or EUCAST specifically for this compound. Quinupristin-Dalfopristin susceptibility is often used as a surrogate.

Table 1: MIC of this compound against VRE Isolates

Organism Number of Isolates MIC Range (µg/mL) Reference

| VRE | Not specified | All isolates ≤1 |[4] |

Table 2: MIC of Quinupristin-Dalfopristin against Vancomycin-Resistant E. faecium

Number of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) Percent Susceptible (%) Reference
62 Not Reported Not Reported Not Reported 93.5 [3]
Not specified Not Reported Not Reported 0.023-1 100 [5]
136 Not Reported Not Reported ≤2 for 99% of isolates 99 [6]
2 0.5 (agar dilution) N/A Not Reported Not Reported [7]

| 32 | 2 | 8 | Not Reported | 81 |[8] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general guidelines for antimicrobial susceptibility testing.

1. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • VRE isolate and control strain (E. faecalis ATCC 29212)

  • 0.5 McFarland standard turbidity reference

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

2. Procedure: a. Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Further dilutions should be made in CAMHB. b. Prepare Microtiter Plates: i. Add 100 µL of CAMHB to all wells of a 96-well plate. ii. Create a two-fold serial dilution of this compound across the plate. For example, add 100 µL of a 25.6 µg/mL this compound solution to the first well, mix, and transfer 100 µL to the next well. Repeat to obtain a range of concentrations (e.g., 12.8 µg/mL down to 0.0125 µg/mL). Discard the final 100 µL from the last well. c. Prepare Bacterial Inoculum: i. From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. ii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iii. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. d. Inoculate Plates: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. e. Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. f. Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: D-Test for Inducible MLSb Resistance

This test is crucial for identifying inducible resistance to clindamycin, which can indicate potential resistance to this compound in E. faecium.

1. Materials:

  • Mueller-Hinton agar plates

  • Erythromycin (15 µg) and Clindamycin (2 µg) disks

  • VRE isolate

  • 0.5 McFarland standard turbidity reference

2. Procedure: a. Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Inoculate Agar Plate: Using a sterile cotton swab, streak the inoculum evenly across the entire surface of a Mueller-Hinton agar plate in three directions. c. Place Disks: Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm. d. Incubation: Incubate the plate at 35-37°C for 16-18 hours. e. Reading Results: A positive D-test is indicated by a flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape. This indicates inducible MLSb resistance and a higher likelihood of this compound resistance.

D_Test_Workflow start Start: VRE Isolate prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum streak_plate Streak onto Mueller-Hinton Agar prep_inoculum->streak_plate place_disks Place Erythromycin (15µg) and Clindamycin (2µg) disks 15-20mm apart streak_plate->place_disks incubate Incubate at 37°C for 16-18h place_disks->incubate read_results Observe Zones of Inhibition incubate->read_results positive Positive Result: 'D'-shaped zone around Clindamycin read_results->positive Flattened Zone negative Negative Result: Circular zone around Clindamycin read_results->negative No Flattening interpretation Positive result suggests inducible MLSb resistance and potential this compound resistance. positive->interpretation

Workflow for the D-test.
Protocol 3: Time-Kill Assay

This assay evaluates the bactericidal activity of this compound over time.

1. Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • VRE isolate

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

2. Procedure: a. Prepare Bacterial Culture: Grow the VRE isolate in CAMHB to the early- to mid-logarithmic phase (approximately 10⁷-10⁸ CFU/mL). b. Inoculation: Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks. c. Add this compound: Add this compound to the flasks at various concentrations (e.g., 1x, 2x, 4x, and 8x the previously determined MIC). Include a growth control flask with no antibiotic. d. Sampling and Plating: i. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. ii. Perform ten-fold serial dilutions in sterile saline. iii. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton agar plates. e. Incubation and Counting: Incubate the plates at 35-37°C for 24 hours, then count the colonies to determine the CFU/mL at each time point. f. Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Protocol 4: In Vivo Efficacy Assessment in a Murine Bacteremia Model (General Protocol)

This is a generalized protocol that should be optimized for specific experimental goals.

1. Animals:

  • Female BALB/c mice (6-8 weeks old).

2. Materials:

  • VRE isolate

  • This compound for oral administration

  • Brain Heart Infusion (BHI) broth or similar

  • Vehicle for this compound (e.g., carboxymethylcellulose)

  • Sterile saline

3. Procedure: a. Prepare VRE Inoculum: Grow VRE in BHI broth overnight, then subculture to mid-log phase. Wash the cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact inoculum should be determined in pilot studies to establish a non-lethal bacteremia. b. Infection: Inject mice intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension. c. Treatment: i. At a predetermined time post-infection (e.g., 2 hours), begin treatment. ii. Administer this compound orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg). Include a vehicle control group. iii. Treatment can be administered once or multiple times (e.g., every 12 hours for 3 days). d. Outcome Assessment: i. At a specific endpoint (e.g., 24 or 48 hours after the final treatment dose), euthanize the mice. ii. Aseptically collect blood via cardiac puncture and harvest organs (e.g., liver, spleen, kidneys). iii. Homogenize the organs in sterile saline. iv. Perform serial dilutions of blood and organ homogenates and plate on appropriate agar (e.g., BHI with vancomycin) to determine the bacterial load (CFU/mL or CFU/gram of tissue). e. Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group to determine the efficacy of this compound.

Animal_Model_Workflow start Start: VRE Isolate prep_inoculum Prepare VRE Inoculum (e.g., 1x10⁸ CFU/mL) start->prep_inoculum infect_mice Infect Mice (e.g., Intraperitoneal Injection) prep_inoculum->infect_mice group_assignment Assign to Treatment Groups (Vehicle, this compound Doses) infect_mice->group_assignment treatment Administer Treatment Orally (e.g., 2h post-infection) group_assignment->treatment euthanasia Euthanize Mice at Endpoint (e.g., 24h post-last dose) treatment->euthanasia sample_collection Collect Blood and Organs (Liver, Spleen, Kidneys) euthanasia->sample_collection quantify_bacteria Homogenize, Serially Dilute, and Plate sample_collection->quantify_bacteria data_analysis Determine Bacterial Load (CFU/g or CFU/mL) and Compare Groups quantify_bacteria->data_analysis end End: Assess Efficacy data_analysis->end

Workflow for a murine bacteremia model.

References

Pristinamycin Susceptibility Testing: A Detailed Guide to Protocols and MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pristinamycin is a streptogramin antibiotic composed of two synergistic components, this compound IIA (a group A streptogramin) and this compound IA (a group B streptogramin).[1] While each component is bacteriostatic alone, their combination results in bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1] Its unique mechanism of action, which involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, makes it a valuable agent in the face of growing antimicrobial resistance.

Accurate determination of microbial susceptibility to this compound is crucial for clinical efficacy and for monitoring the emergence of resistance. The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro bacterial susceptibility to an antimicrobial agent. This document provides detailed protocols for determining this compound MIC values using standardized methods such as broth microdilution and agar dilution, which are foundational for antimicrobial susceptibility testing (AST).[1]

It is important to note that major international standards organizations, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), have not established specific MIC breakpoints for this compound. In clinical practice, susceptibility to the related streptogramin antibiotic, quinupristin-dalfopristin, is often used as a surrogate to infer this compound susceptibility.[2] This document will provide the provisional interpretive criteria for quinupristin-dalfopristin as a reference.

Quantitative Data Summary

Exemplary this compound MIC Values

The following table summarizes representative MIC values of this compound against key Gram-positive pathogens, compiled from various studies. These values should be considered illustrative, and experimentally determined MICs are essential for specific isolates.

Bacterial SpeciesStrain TypeNo. of IsolatesMIC (mg/L)
Staphylococcus aureusMethicillin-Resistant (MRSA)124≤ 0.5 (all isolates)[1]
Streptococcus pneumoniaePenicillin-Resistant47Not resistant (specific MICs not detailed)
Streptococcus pneumoniaeErythromycin-Susceptible & Resistant749< 1 (for strains appearing resistant by disk diffusion)
Enterococcus faeciumVancomycin-Resistant (VRE)-MICs not specified, used in treatment[1]
Enterococcus faeciumiMLSB/cMLSB Phenotypes7Resistant (by disk diffusion)[1]
Quality Control (QC) Strains

Standard ATCC strains are recommended for quality control of this compound susceptibility testing. However, specific MIC ranges for this compound with these strains are not officially established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing. One study evaluating the stability of streptogramins used the following strains, which can serve as a reference for QC procedures.[3]

Quality Control StrainATCC Number
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619
Provisional Interpretive Criteria for Quinupristin-Dalfopristin (Surrogate for this compound)

In the absence of official this compound breakpoints, the following provisional criteria for quinupristin-dalfopristin can be used for interpretation of MIC results for non-fastidious organisms.[4]

InterpretationMIC (mg/L)
Susceptible (S)≤ 1.0
Intermediate (I)2.0
Resistant (R)≥ 4.0

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC of this compound by testing a range of concentrations in a liquid medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent (e.g., dimethyl sulfoxide [DMSO])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (including QC strains)

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in sterile CAMHB to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or TSB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating this compound into an agar medium at various concentrations.

Materials:

  • This compound analytical powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing (including QC strains)

  • Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the 10x this compound stock solution to 9 parts of the molten MHA.

    • Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature. Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.

    • For the agar dilution method, the final inoculum to be spotted on the agar should be approximately 1 x 10⁴ CFU per spot. This is typically achieved by diluting the 0.5 McFarland suspension 1:10.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1] For some organisms, incubation may be extended to 20-24 hours.[1]

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.[1]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare 96-well Plate with Serial Dilutions A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20h D->E F Visually Read for Growth Inhibition E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound-Containing Agar Plates C Spot Inoculum onto Agar Plates A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-24h C->D E Examine Plates for Bacterial Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Agar Dilution MIC Testing.

MIC_Interpretation_Logic cluster_criteria Interpretive Criteria (Quinupristin-Dalfopristin Surrogate) MIC Experimental MIC Value S ≤ 1.0 mg/L MIC->S Is MIC ≤ 1.0? I 2.0 mg/L MIC->I Is MIC = 2.0? R ≥ 4.0 mg/L MIC->R Is MIC ≥ 4.0? Result_S Susceptible S->Result_S Yes Result_I Intermediate I->Result_I Yes Result_R Resistant R->Result_R Yes

Caption: Logic for Interpreting MIC Results.

References

Application Note: Quantification of Pristinamycin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pristinamycin, an antibiotic primarily used in the treatment of staphylococcal infections, requires accurate and reliable quantification methods for quality control and research purposes. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and tablet dosage forms. The described protocol is rapid, with an analysis time of less than 10 minutes, and has been validated for specificity, precision, accuracy, linearity, and robustness.[1][2][3]

Introduction

This compound is a streptogramin antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a mixture of two synergistic components, this compound IA (PIA) and this compound IIA (PIIA). Due to its clinical importance, a validated analytical method for its quantification is essential for ensuring the quality and efficacy of pharmaceutical formulations. This document provides a detailed protocol for the quantification of this compound using a stability-indicating RP-HPLC method with UV detection.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Perlite

  • Hydrochloric acid

  • Sodium hydroxide

  • Hydrogen peroxide

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV Detector
Column ACE-5, C18-HL, 250 x 4.6 mm, 5 µm
Mobile Phase 0.2% Orthophosphoric acid and Acetonitrile (63:37 v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 206 nm
Injection Volume 10 µL
Run Time < 10 minutes
Retention Time Approximately 3 minutes

Table 1: HPLC Chromatographic Conditions.[1][2][3]

Protocols

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with diluent (mobile phase).[1]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.[1]

Sample Preparation

Prepare the bulk drug sample in the same manner as the standard solution to achieve a final concentration of 100 µg/mL.

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Solid-Liquid Separation: Acidify the fermentation broth to a pH of 3.0-4.0 using an acid like hydrochloric acid. Add a flocculating agent such as perlite and stir for approximately one hour before filtering to separate the filtrate.[4]

  • Extraction: The this compound can then be extracted from the filtrate using a suitable solvent like ethyl acetate.[5]

  • Purification: The extracted sample may require further cleanup using techniques like solid-phase extraction (SPE) before HPLC analysis.

  • Final Preparation: The purified extract should be dissolved in the mobile phase to an appropriate concentration within the linear range of the assay.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Bulk Drug / Tablet / Broth Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject 10 µL Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 206 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound HPLC analysis.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines.[1][3]

ParameterResult
Linearity Range 25-150 µg/mL
Correlation Coefficient (r) 0.9998
System Precision (%RSD) 0.64%
Method Precision (%RSD) 1.49%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from degradants or excipients

Table 2: Summary of Method Validation Data.[1][2][3]

Forced Degradation Studies

To establish the stability-indicating nature of the method, this compound was subjected to forced degradation under acidic, alkaline, oxidative, and photolytic conditions. The method was able to successfully separate the main this compound peak from all degradation products.[1][3]

The logical relationship for ensuring method specificity through forced degradation is outlined below.

Specificity_Validation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_evaluation Evaluation This compound This compound Sample Acid Acid Hydrolysis This compound->Acid Base Alkali Hydrolysis This compound->Base Oxidation Oxidative Degradation This compound->Oxidation UV UV Light Exposure This compound->UV Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis UV->Analysis Resolution Assess Peak Purity & Resolution Analysis->Resolution Specificity Confirm Method Specificity Resolution->Specificity

Caption: Logic for specificity validation via forced degradation.

Conclusion

The presented RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound in bulk and tablet forms.[1][2][3] The method's stability-indicating nature makes it suitable for routine quality control and stability studies of this compound.

References

Application Notes and Protocols for Pristinamycin Extraction and Purification from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of pristinamycin from the fermentation broth of Streptomyces pristinaespiralis. This compound is a valuable antibiotic complex composed of two main synergistic components: this compound I (PI) and this compound II (PII).[1] Effective recovery and purification are critical for its application in research and pharmaceutical development.

Data Presentation

The following tables summarize key quantitative data related to the fermentation, extraction, and purification of this compound, compiled from various studies and patents.

Table 1: Fermentation Parameters and this compound Production

ParameterValueReference(s)
MicroorganismStreptomyces pristinaespiralis[1][2][3]
Fermentation Time60 - 120 hours[1][3]
Incubation Temperature23 - 35°C[4]
pH Range6.0 - 7.8[4]
Aeration Rate0.3 - 2.0 L of air/L of broth/min[4]
This compound Titer39.0 - 900 mg/L[3][5]

Table 2: Extraction and Purification Performance

ParameterValueReference(s)
Extraction SolventsEthyl Acetate, Dichloroethane[1][4][6]
Overall Recovery Rate~50% - 71%[1][7][8][9][10]
Final Product Purity>8000 u/mg[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages in this compound extraction and purification.

Pristinamycin_Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation S. pristinaespiralis Fermentation Broth Acidification Acidification (pH 3-4) Fermentation->Acidification Broth Harvest Filtration Solid-Liquid Separation (Filtration) Acidification->Filtration Neutralization Neutralization (pH ~7) Filtration->Neutralization Filtrate Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Neutralization->Solvent_Extraction Resin_Treatment Macroporous Resin (Decolorization & Enrichment) Solvent_Extraction->Resin_Treatment Crude Extract Carbon_Treatment Activated Carbon Treatment Resin_Treatment->Carbon_Treatment Concentration Concentration (Rotary Evaporation) Carbon_Treatment->Concentration Crystallization Crystallization Concentration->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Crude Crystals Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Initial Extraction of this compound from Fermentation Broth

This protocol details the initial steps to separate this compound from the fermentation broth using solvent extraction.

Materials:

  • This compound fermentation broth

  • Hydrochloric acid (6N) or other suitable acid[6]

  • Sodium hydroxide solution (dilute)[6]

  • Ethyl acetate or dichloroethane[1][6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification: Adjust the pH of the fermentation broth to approximately 3.0-4.0 by adding an acidic substance like hydrochloric acid while stirring.[6][7] This step aids in the subsequent separation of mycelia.

  • Solid-Liquid Separation: Filter the acidified broth to remove the mycelial biomass and other solid components.[6] The resulting liquid is the filtrate containing the dissolved this compound.

  • Neutralization: Transfer the filtrate to a suitable container and adjust the pH to around 7.0 using a dilute sodium hydroxide solution.[6]

  • Liquid-Liquid Extraction:

    • Transfer the neutralized filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate or dichloroethane (1:1 v/v ratio).[1]

    • Shake the funnel vigorously for 15-20 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Allow the layers to separate. The upper layer will be the organic phase (containing this compound), and the lower layer will be the aqueous phase.

  • Collection of Organic Phase:

    • Carefully drain and discard the lower aqueous layer.

    • Collect the upper organic layer, which contains the extracted this compound.

    • For improved recovery, the aqueous phase can be re-extracted with a fresh portion of the organic solvent.

  • Drying and Concentration:

    • Dry the collected organic extract by adding anhydrous sodium sulfate or magnesium sulfate and swirling to remove residual water.

    • Filter the dried extract to remove the drying agent.

    • Concentrate the organic extract using a rotary evaporator at a temperature below 45°C to obtain the crude this compound extract.[1]

Protocol 2: Advanced Purification of Crude this compound Extract

This protocol outlines the subsequent steps for purifying the crude extract to obtain a high-purity product, suitable for pharmaceutical applications.[7]

Materials:

  • Crude this compound extract (from Protocol 1)

  • Macroporous adsorbent resin

  • Activated carbon (powdered)

  • Ethanol/water solutions (for desorption)

  • Toluene or other suitable solvent for recrystallization[7]

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Resin Adsorption and Decolorization:

    • Dissolve the crude extract in an appropriate solvent and pass it through a column packed with a macroporous adsorbent resin. This step helps in decolorizing the solution and enriching the this compound.[7]

    • After loading, wash the resin to remove impurities.

    • Elute the this compound from the resin using a suitable solvent, such as an ethanol/water solution.[1]

  • Activated Carbon Treatment:

    • To the eluted this compound solution, add powdered activated carbon.

    • Stir the mixture for 30-90 minutes to allow for the adsorption of colored impurities.[7]

    • Filter the solution to remove the activated carbon.

  • Concentration and Crystallization:

    • Concentrate the decolorized solution under vacuum.

    • Induce crystallization by cooling the concentrated solution to a low temperature (e.g., 2-8°C) and allowing it to stand for several hours.[7]

  • Recrystallization:

    • Collect the crude crystals by filtration.

    • Further purify the crystals by recrystallization from a suitable solvent, such as toluene.[7] This involves dissolving the crystals in the solvent at an elevated temperature (30-55°C) and then slowly cooling the solution to induce the formation of purer crystals.

  • Drying:

    • Wash the purified crystals with a small amount of cold solvent and then dry them under a vacuum at a temperature between 30-55°C to obtain the final high-purity this compound powder.[7]

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the individual components of this compound (PIA and PIIA).[11][12] A C18 column is typically used with UV detection at wavelengths such as 210 nm, 230 nm, and 260 nm.[11] Quantification is achieved by comparing the retention times and peak areas of the sample components to those of purified standards.[11]

References

Application Notes & Protocols: Formulating Pristinamycin for Improved Solubility and Intravenous Use

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic mixture composed of two synergistic components, this compound IA (PI-A) and this compound IIA (PII-A).[1] It is highly effective against a wide range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, its clinical application is primarily limited to the oral route due to its poor water solubility, which precludes the development of an intravenous (IV) formulation.[1][3][4] Intravenous administration is critical for treating severe systemic infections where rapid and high bioavailability is required.

This document provides detailed application notes and experimental protocols for three distinct methods to enhance the aqueous solubility of this compound, enabling its formulation for potential intravenous use:

  • Co-solvency and Surfactant Solubilization: A common and direct approach using pharmaceutically acceptable excipients.

  • Complexation with Cyclodextrins: A technique to encapsulate the drug molecule within a cyclodextrin cavity, enhancing its solubility.

  • Nanoparticle-Based Formulation: An advanced approach to encapsulate the drug within a polymeric nanocarrier.

Physicochemical Properties of this compound Components

This compound is a combination of PI-A (a depsipeptide) and PII-A (a macrolide), typically in a 30:70 ratio.[1][5] Both components are lipophilic and poorly soluble in water, necessitating formulation strategies for aqueous-based delivery systems like IV injections.[6][7]

PropertyThis compound IA (PI-A)This compound IIA (PII-A)Reference
Chemical Class Streptogramin B (Depsipeptide)Streptogramin A (Macrolide)[1]
Primary MOA Binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis elongation.[1]Binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis elongation.[1][1]
Water Solubility Poor[3][6]Poor[7][3][6][7]
Organic Solvents Soluble in DMSO, methanol, ethanol, DMF.[6]Soluble in more hydrophobic solvents like chloroform.[7][6][7]
Solubility in DMSO Approx. 30-33.33 mg/mL[6]Data not specified[6]

Formulation Strategy 1: Co-solvency and Surfactant Solubilization

The use of co-solvents and surfactants is a well-established and effective technique for solubilizing hydrophobic drugs for parenteral administration.[8][9] Co-solvents like polyethylene glycol (PEG) and ethanol reduce the polarity of the aqueous vehicle, while non-ionic surfactants like Tween 80 (Polysorbate 80) can form micelles that entrap the drug, preventing precipitation upon dilution in the bloodstream.[9][10]

Quantitative Data: Co-solvent Formulations

The following formulations have been reported to successfully solubilize this compound IA for in vivo studies.

Formulation IDComponent 1Component 2Component 3Component 4Final Concentration (Example)Reference
IVF-1 10% DMSO5% Tween 8085% Saline-3 mg/mL[11]
IVF-2 10% DMSO40% PEG3005% Tween 8045% Saline3 mg/mL[6]
Experimental Protocol: Preparation of this compound IV Solution (Formulation IVF-2)

This protocol details the steps to prepare a 1 mL solution of this compound IA at a concentration of 3 mg/mL.

Materials:

  • This compound IA powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Weigh 30 mg of this compound IA powder and dissolve it in 1 mL of anhydrous DMSO to create a 30 mg/mL stock solution. Vortex vigorously and use sonication if needed to ensure complete dissolution.[6]

  • Initial Dilution: In a sterile microcentrifuge tube, take 100 µL of the 30 mg/mL this compound IA stock solution in DMSO.

  • Add Co-solvent: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture and vortex until a homogenous, clear solution is formed.[6]

  • Final Dilution: Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL. Mix well.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use. This formulation should be prepared fresh before each experiment.[6]

Visualization: Co-solvent Formulation Workflow

node_start Start: this compound IA Powder node_dmso 1. Dissolve in DMSO (30 mg/mL Stock) node_start->node_dmso node_peg 2. Add PEG300 (40% v/v) & Mix node_dmso->node_peg node_tween 3. Add Tween 80 (5% v/v) & Mix node_peg->node_tween node_saline 4. Add Saline (45% v/v) & Mix node_tween->node_saline node_end End: Clear IV Formulation (3 mg/mL) node_saline->node_end

Caption: Workflow for preparing a this compound IV solution using a co-solvent system.

Formulation Strategy 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[13][14] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used in parenteral formulations due to their enhanced solubility and safety profiles.[13]

Quantitative Data: Cyclodextrin Complexation (Illustrative)

The table below illustrates the potential improvement in the apparent water solubility of this compound upon complexation with different cyclodextrins.

Formulation IDDrugCyclodextrin Type (10% w/v)Apparent Solubility (µg/mL)Fold Increase (vs. Drug Alone)
PRIS-CTRL This compoundNone~11x
PRIS-HPBCD This compoundHP-β-CD~150150x
PRIS-SBEBCD This compoundSBE-β-CD~500500x
Experimental Protocol: Preparation of this compound-CD Complex by Freeze-Drying

This method produces a stable, solid powder of the drug-CD complex that can be readily reconstituted for IV administration.

Materials:

  • This compound (PI-A/PII-A mixture)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare CD Solution: Dissolve HP-β-CD in deionized water to achieve a desired concentration (e.g., 10% w/v). Stir until the solution is clear.

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Seal the container and stir the suspension at room temperature for 48-72 hours to allow for equilibrium of complex formation.

  • Remove Uncomplexed Drug: Filter the suspension through a 0.22 µm filter to remove the undissolved, uncomplexed this compound.

  • Freeze-Drying (Lyophilization): Freeze the resulting clear solution (filtrate) at -80°C until completely solid.

  • Drying: Transfer the frozen sample to a freeze-dryer and run a cycle until all the water has sublimated, yielding a dry, fluffy powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The resulting powder can be accurately weighed and reconstituted with sterile water or saline to the desired concentration for IV administration.

Visualization: Cyclodextrin Complexation Workflow

node_start Start: this compound + HP-β-CD node_mix 1. Mix in Deionized Water node_start->node_mix node_stir 2. Stir for 48-72h (Complex Formation) node_mix->node_stir node_filter 3. Filter (0.22 µm) (Remove excess drug) node_stir->node_filter node_freeze 4. Freeze at -80°C node_filter->node_freeze node_lyo 5. Lyophilize (Freeze-Dry) node_freeze->node_lyo node_end End: Reconstitutable This compound-CD Powder node_lyo->node_end

Caption: Workflow for preparing a this compound-Cyclodextrin complex via freeze-drying.

Formulation Strategy 3: Nanoparticle-Based Formulations

Encapsulating drugs within nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offers a powerful method to deliver poorly soluble drugs intravenously.[15][16] Nanoparticles can improve solubility, increase stability, and potentially provide controlled release and targeted delivery.[17]

Quantitative Data: PLGA Nanoparticle Characteristics (Illustrative)

The following table shows typical characterization data for drug-loaded nanoparticles.

Formulation IDPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PRIS-NP-1 PLGA150 ± 10< 0.2-25 ± 3> 85%
Experimental Protocol: Preparation of this compound-PLGA Nanoparticles

This protocol uses an oil-in-water (o/w) single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl Alcohol (PVA) or Poloxamer 188 (stabilizer)

  • Deionized Water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Organic Phase: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 5 mg drug and 50 mg PLGA in 2 mL DCM).

  • Prepare Aqueous Phase: Prepare an aqueous solution of the stabilizer (e.g., 2% w/v PVA in 10 mL deionized water).

  • Emulsification: Add the organic phase dropwise to the aqueous phase while emulsifying at high speed using a probe sonicator or homogenizer. Keep the sample on ice to prevent overheating.

  • Solvent Evaporation: Place the resulting oil-in-water emulsion on a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min). Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat the washing step twice to remove excess stabilizer and unencapsulated drug.

  • Final Product: The final pellet can be resuspended in a small volume of water or lyophilized with a cryoprotectant to yield a powder that can be reconstituted for IV use.

Visualization: Nanoparticle Formulation Workflow

node_org Organic Phase: This compound + PLGA in DCM node_emul 1. Emulsify (Sonication) node_org->node_emul node_aq Aqueous Phase: PVA in Water node_aq->node_emul node_evap 2. Solvent Evaporation (Stirring) node_emul->node_evap node_wash 3. Centrifuge & Wash node_evap->node_wash node_end End: Purified This compound-NP Suspension node_wash->node_end

Caption: Workflow for preparing this compound-loaded nanoparticles via emulsification.

Relevant Biological Pathways

Mechanism of Action: Ribosomal Inhibition

This compound's two components act synergistically to inhibit bacterial protein synthesis.[1] Each compound binds to the 50S subunit of the bacterial ribosome, blocking the elongation of polypeptide chains.[1][18] This combined action results in potent bactericidal activity.[1]

cluster_ribosome Bacterial 50S Ribosome P_site P-site Block Protein Synthesis Blocked P_site->Block A_site A-site E_site Exit Tunnel E_site->Block PI This compound IA PI->E_site Binds PII This compound IIA PII->P_site Binds

Caption: this compound components binding to the 50S ribosome to block protein synthesis.

Regulatory Cascade for this compound Biosynthesis

The production of this compound in Streptomyces pristinaespiralis is controlled by a complex signaling cascade involving multiple regulatory proteins.[5][19] This fine-tuned regulation ensures the antibiotic is produced at the correct time in the bacterial life cycle.

GBL γ-Butyrolactone (GBL) Signal SpbR SpbR Receptor GBL->SpbR Binds & Inactivates PapR5 PapR5 (Repressor) SpbR->PapR5 Represses PapR1 PapR1 (Activator) SpbR->PapR1 Represses PapR24 PapR2, PapR4 (Activators) SpbR->PapR24 Represses PapR5->PapR1 Represses PapR3 PapR3 (Repressor) PapR3->PapR24 Represses Pristina This compound Biosynthesis Genes PapR1->Pristina Activates PapR24->Pristina Activates

Caption: Simplified signaling cascade for the regulation of this compound biosynthesis.

Troubleshooting

Precipitation upon dilution of a stock solution into an aqueous medium is a common challenge when working with poorly soluble compounds.[6]

Problem Problem: Precipitation in Aqueous Buffer Cause1 Cause: Final organic solvent concentration is too low Problem->Cause1 Cause2 Cause: Final drug concentration exceeds solubility limit Problem->Cause2 Solution1 Solution: Increase co-solvent % in final formulation (e.g., use IVF-2) Cause1->Solution1 Solution2 Solution: Decrease final drug concentration Cause2->Solution2

Caption: Logic diagram for troubleshooting drug precipitation issues.

References

Application Notes and Protocols for the Use of Pristinamycin in Treating Macrolide-Resistant Mycoplasma genitalium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pristinamycin for the treatment of macrolide-resistant Mycoplasma genitalium infections. The information is compiled from recent clinical studies and is intended to guide research and development efforts in this area of growing antimicrobial resistance.

Introduction

Mycoplasma genitalium is a sexually transmitted bacterium that is an increasing cause of urethritis, cervicitis, and pelvic inflammatory disease.[1] A significant challenge in the clinical management of M. genitalium infections is the rapid emergence of resistance to first-line macrolide antibiotics, such as azithromycin. This resistance is primarily associated with single nucleotide polymorphisms in the 23S rRNA gene.[1] Consequently, there is an urgent need for effective alternative treatments. This compound, a streptogramin antibiotic, has emerged as a viable oral therapeutic option for macrolide-resistant M. genitalium infections.[1][2][3][4]

Data Presentation

Table 1: Clinical Efficacy of this compound Regimens for Macrolide-Resistant M. genitalium
Treatment RegimenNumber of PatientsMicrobiological Cure Rate (%)95% Confidence IntervalReference
This compound 1g twice daily for 10 days1553%27-79%[2]
This compound 1g three times daily + Doxycycline 100mg twice daily for 10 days6075%62-85%[2]
This compound 1g four times daily for 10 days5569%55-81%[2]
Overall this compound Treatment (various regimens)11475%66-82%[1][4][5]
Table 2: In Vitro Susceptibility of M. genitalium to this compound
Strain CharacteristicsMIC90 (mg/L)Susceptibility Statusp-valueReference
Macrolide-Susceptible0.125Susceptible (<1 mg/L)0.003[1]
Macrolide-Resistant0.50Susceptible (<1 mg/L)0.003[1]

Signaling Pathways and Mechanisms

Mechanism of Action of this compound

This compound is a streptogramin antibiotic composed of two synergistic components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A). Both components bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. The binding of this compound IIA induces a conformational change in the ribosome that increases the affinity for this compound IA, leading to a stable ternary complex that blocks the ribosomal exit tunnel and causes premature release of incomplete peptide chains.

Pristinamycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site Pristinamycin_IA This compound IA (Streptogramin B) A_site->Pristinamycin_IA Induces conformational change, increasing affinity for this compound IA Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation Pristinamycin_IIA This compound IIA (Streptogramin A) Pristinamycin_IIA->A_site Binds to A-site Pristinamycin_IA->Exit_Tunnel Binds to Exit Tunnel

Mechanism of action of this compound on the bacterial ribosome.
Putative Resistance Mechanism to this compound in M. genitalium

While this compound is generally effective against macrolide-resistant strains, treatment failures do occur. These may be associated with mutations in the 23S rRNA gene, particularly at position A2058, and potentially in the genes encoding ribosomal proteins L4 and L22. These mutations are thought to alter the binding site of this compound on the ribosome, reducing its efficacy.

Pristinamycin_Resistance_Mechanism This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Reduced_Efficacy Reduced this compound Efficacy This compound->Reduced_Efficacy Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Mutations Mutations in: - 23S rRNA (A2058) - Ribosomal proteins L4/L22 Altered_Binding Altered Ribosomal Binding Site Mutations->Altered_Binding Cause Altered_Binding->Reduced_Efficacy Leads to Treatment_Failure Treatment Failure Reduced_Efficacy->Treatment_Failure Results in

Logical relationship of mutations to this compound resistance.

Experimental Protocols

Protocol 1: Clinical Trial Protocol for this compound Treatment of Macrolide-Resistant M. genitalium

This protocol is a generalized representation based on methodologies from published studies.[1][2]

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment: - Symptomatic urethritis/cervicitis - M. genitalium positive by NAAT - Macrolide resistance confirmed Baseline_Assessment Baseline Assessment: - Collect clinical samples (urine, swabs) - Quantify bacterial load (qPCR) Patient_Recruitment->Baseline_Assessment Treatment_Administration Treatment Administration: This compound regimen (e.g., 1g TDS + Doxycycline 100mg BD for 10 days) Baseline_Assessment->Treatment_Administration Follow_up Follow-up (14-90 days post-treatment) Treatment_Administration->Follow_up Test_of_Cure Test of Cure: - Repeat NAAT on clinical samples Follow_up->Test_of_Cure Cured Cured Test_of_Cure->Cured Failed Failed Test_of_Cure->Failed Data_Analysis Data Analysis: - Calculate cure rate - Analyze factors associated with failure Cured->Data_Analysis Failed->Data_Analysis Resistance_Sequencing Resistance Gene Sequencing: - 23S rRNA, L4, L22 Failed->Resistance_Sequencing

Workflow for a clinical trial of this compound for M. genitalium.

1. Patient Selection:

  • Inclusion criteria: Patients with symptoms of urethritis or cervicitis, a positive Nucleic Acid Amplification Test (NAAT) for M. genitalium, and confirmed macrolide resistance through sequencing of the 23S rRNA gene.

  • Exclusion criteria: Known allergy to this compound or doxycycline, pregnancy, and recent use of other antimicrobial agents.

2. Baseline Data Collection:

  • Collect first-pass urine from male patients and vaginal or cervical swabs from female patients.

  • Perform quantitative PCR (qPCR) to determine the baseline bacterial load of M. genitalium.

3. Treatment Regimen:

  • Administer this compound orally. A commonly used and effective regimen is 1g three times daily, often in combination with doxycycline 100mg twice daily, for 10 days.[2]

4. Follow-up and Test of Cure:

  • Schedule a follow-up visit between 14 and 90 days after the completion of treatment.[1]

  • Collect a new set of clinical samples (urine or swabs) for a "test of cure" using a M. genitalium-specific NAAT.

  • Microbiological cure is defined as a negative NAAT result at the follow-up visit.

5. Analysis of Treatment Failures:

  • For patients with a positive test of cure, sequence the 23S rRNA, and ribosomal protein L4 and L22 genes from the pre- and post-treatment samples to identify any mutations that may be associated with treatment failure.

Protocol 2: Laboratory Protocol for Detection of Macrolide Resistance in M. genitalium

This protocol outlines the key laboratory steps for identifying macrolide resistance mutations.

1. Specimen Collection:

  • Collect appropriate clinical specimens such as first-pass urine or genital swabs. For resistance testing, two separate swabs or a single urine sample that can be aliquoted are recommended.

2. Nucleic Acid Extraction:

  • Extract total nucleic acids from the clinical specimens using a validated commercial kit suitable for downstream PCR applications.

3. M. genitalium Detection:

  • Perform a real-time PCR (qPCR) or other NAAT targeting a specific and conserved region of the M. genitalium genome (e.g., 16S rRNA or mgpB gene) to confirm the presence of the organism.

4. Macrolide Resistance Mutation Detection:

  • For M. genitalium-positive samples, perform a PCR to amplify the domain V region of the 23S rRNA gene.

  • Sequence the resulting PCR product using Sanger sequencing or a similar method.

  • Analyze the sequence data to identify the presence of single nucleotide polymorphisms at positions A2058 and A2059 (E. coli numbering), which are the primary mediators of macrolide resistance.

Conclusion

This compound is a valuable treatment option for macrolide-resistant M. genitalium infections, demonstrating a cure rate of approximately 75% in clinical studies.[1][4][5] However, treatment failures can occur and may be associated with higher baseline bacterial loads and specific resistance mutations. Further research is needed to optimize dosing regimens, better understand resistance mechanisms, and explore combination therapies to improve cure rates and mitigate the further spread of antimicrobial-resistant M. genitalium.

References

Application Notes and Protocols for Checkerboard Synergy Testing with Pristinamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the checkerboard assay for evaluating the synergistic potential of Pristinamycin in combination with other antimicrobial agents. The protocols and data presented are intended to support research and development efforts aimed at combating antimicrobial resistance.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a critical challenge in clinical practice. Combination therapy, the simultaneous use of two or more antimicrobial agents, is a promising strategy to enhance therapeutic efficacy, reduce the likelihood of resistance development, and in some cases, lower required dosages to minimize toxicity. This compound, a streptogramin antibiotic, is itself a combination of two structurally distinct components: this compound IA and this compound IIA.[1] Individually, these components are bacteriostatic, but together they exhibit synergistic bactericidal activity by sequentially binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1][2]

The checkerboard assay is a widely adopted in vitro method to quantify the interactions between two antimicrobial agents.[3][4] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[5]

Data Presentation: this compound Synergy against MDR Staphylococcus aureus

The following tables summarize the in vitro interactions between this compound and other antibiotics against multidrug-resistant Staphylococcus aureus (MDR S. aureus), as determined by the checkerboard method.

CombinationInteraction TypePercentage of Isolates (%)FICI Range
This compound + DoxycyclineSynergistic82.13%[2][6]≤ 0.5
Additive>0.5 to ≤4.0
Indifferent>4.0
This compound + LevofloxacinSynergistic70.14%[2][6]≤ 0.5
Additive>0.5 to ≤4.0
Indifferent>4.0
This compound + LinezolidSynergistic≤ 0.5
Additive67.00%[2][6]>0.5 to ≤4.0
Indifferent>4.0
This compound + CefoxitinSynergistic≤ 0.5
Additive>0.5 to ≤4.0
Indifferent71.60%[2]>4.0
This compound + GentamicinSynergistic≤ 0.5
Additive>0.5 to ≤4.0
Indifferent52.20%[2]>4.0
Table 1: Summary of this compound Synergy with Various Antibiotics against MDR S. aureus.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard synergy test in a 96-well microtiter plate format, adhering to general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Materials:

  • This compound and second antibiotic of interest

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., MDR S. aureus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent.

    • Create a series of working solutions for each antibiotic by two-fold serial dilutions in MHB. The concentration range should typically span from at least four times the Minimum Inhibitory Concentration (MIC) to a fraction of the MIC.

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of the serially diluted this compound solutions, creating a concentration gradient from highest to lowest.

    • Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted second antibiotic solutions, creating a concentration gradient from top to bottom.

    • This creates a "checkerboard" of antibiotic combinations.

    • Include control wells:

      • Row H: Serial dilutions of this compound alone.

      • Column 11: Serial dilutions of the second antibiotic alone.

      • A well with no antibiotics to serve as a growth control.

      • A well with uninoculated MHB to serve as a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC of each antibiotic alone is the lowest concentration that completely inhibits visible growth (the first clear well in the control rows/columns).

    • The MIC of the antibiotic combination is the lowest concentration of each antibiotic in a well that shows no visible growth.

Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between the two antibiotics.[5]

Formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive
> 4.0Antagonism
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI) Values.

Visualizations

Signaling Pathway

Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit Pristinamycin_IIA This compound IIA (Component A) Conformational_Change Conformational Change of Ribosome Pristinamycin_IIA->Conformational_Change Binds first Pristinamycin_IA This compound IA (Component B) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Pristinamycin_IA->Protein_Synthesis_Inhibition Binds and blocks exit tunnel Conformational_Change->Pristinamycin_IA Increases affinity for

Caption: Synergistic action of this compound components on the bacterial ribosome.

Experimental Workflow

Checkerboard Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Setup_Plate Set up 96-Well Checkerboard Plate Prepare_Inoculum->Setup_Plate Prepare_Antibiotics->Setup_Plate Inoculate Inoculate Plate with Bacteria Setup_Plate->Inoculate Incubate Incubate at 35-37°C for 16-24h Inoculate->Incubate Read_Results Read MICs Visually Incubate->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret Interpret Results (Synergy, Additive, etc.) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for performing a checkerboard synergy assay.

Logical Relationships

Interpretation of FICI Values FICI_Value Calculated FICI Synergy Synergy (≤ 0.5) FICI_Value->Synergy is ≤ 0.5 Additive Additive (>0.5 to ≤4.0) FICI_Value->Additive is >0.5 and ≤4.0 Antagonism Antagonism (>4.0) FICI_Value->Antagonism is >4.0

Caption: Logical diagram for the interpretation of FICI values.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Pristinamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor water solubility of Pristinamycin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic antibiotic mixture with poor solubility in water.[1][2] It is, however, soluble in several organic solvents.[1] This low aqueous solubility is a critical factor to consider for the preparation of stock solutions and for ensuring accurate, reproducible results in both in vitro and in vivo experiments.[1]

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane.[1][3] For most research applications, DMSO is the recommended and most commonly used solvent for preparing concentrated stock solutions.[1][4]

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

A3: The maximum solubility of this compound IA, a major component of this compound, in DMSO is approximately 30-33.33 mg/mL.[1] To achieve these high concentrations, sonication is often recommended to facilitate dissolution.[1][5] It is also advisable to use a fresh, anhydrous bottle of DMSO, as its hygroscopic nature can negatively impact solubility.[1]

Q4: How should I prepare a stock solution of this compound for in vitro use?

A4: To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent like DMSO.[4] For example, to prepare a 10 mM stock solution of this compound IA (Molecular Weight: 866.96 g/mol ), you would dissolve 8.67 mg of the powder in 1 mL of anhydrous DMSO.[1] Vigorous vortexing and sonication can aid in complete dissolution.[1][4] The stock solution should then be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]

Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue known as precipitation upon dilution, which occurs because the final concentration of DMSO is too low to maintain the solubility of the lipophilic this compound in the aqueous medium.[1] Here are some strategies to prevent this:

  • Decrease the final concentration: Lower the final working concentration of this compound in your experiment if possible.[1]

  • Maintain a sufficient co-solvent concentration: Keep the final concentration of DMSO in your culture medium as high as is tolerable for your cells (typically ≤ 0.5%), but always perform a vehicle control to account for any solvent effects.[4]

  • Use an intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your final volume, first dilute it in a smaller volume of the aqueous medium with vigorous mixing before adding it to the final volume.

Q6: How can I prepare a this compound formulation for in vivo animal studies?

A6: Due to its poor aqueous solubility, a direct injection of this compound is challenging.[1] Therefore, a co-solvent system is necessary.[4] A commonly used formulation for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1][5] For example, a formulation might contain 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][5] It is crucial to prepare this formulation by sequentially adding and thoroughly mixing each component to ensure a clear solution.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
This compound powder will not dissolve in DMSO. - The concentration is too high.- Insufficient mixing.- The DMSO has absorbed water.- Do not exceed a concentration of 33.33 mg/mL.[1]- Vortex vigorously and use a sonicator bath for 5-10 minutes.[1][4]- Use a fresh, unopened bottle of anhydrous DMSO.[1]
Precipitation occurs when diluting the DMSO stock into aqueous buffer or media. - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.- Decrease the final working concentration of this compound.[1]- Keep the final DMSO concentration as high as experimentally permissible (e.g., 0.1-0.5% for cell cultures), ensuring it is non-toxic to the cells.[4]- Perform an intermediate dilution step.
Inconsistent experimental results. - Incomplete dissolution of this compound leading to an inaccurate stock concentration.- Degradation of this compound in the stock solution due to improper storage.- Visually inspect the stock solution to ensure it is clear and free of particulates before each use.[1]- Prepare fresh stock solutions regularly.[4]- Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Difficulty in preparing a formulation for in vivo studies. - this compound's poor aqueous solubility makes direct injection challenging.- Utilize a co-solvent system. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1][5]- Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]- Always add the solvents sequentially and ensure the solution is clear before adding the next component.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound IA in various solvents.

SolventSolubilityMolar Concentration (approx.)Reference(s)
DMSO30 - 33.33 mg/mL34.60 - 38.44 mM[1]
Methanol10 mg/mL11.54 mM[1]
Ethanol3-4% (w/v)-[1]
DichloromethaneSoluble-[1]
WaterSparingly soluble/Poorly soluble-[1]

Molecular Weight of this compound IA: 866.96 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound IA Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound IA for in vitro experiments.

Materials:

  • This compound IA powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 8.67 mg of this compound IA powder.[1]

  • Add 1 mL of anhydrous DMSO to the powder.[1]

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.[1]

  • If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: Preparation of an In Vivo Formulation (3 mg/mL)

Objective: To prepare a this compound IA solution suitable for animal administration.

Materials:

  • This compound IA stock solution in DMSO (e.g., 30 mg/mL)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure: This protocol is for preparing a final concentration of 3 mg/mL. The volumes can be scaled as needed.

  • To a sterile tube, add 400 µL of PEG300.[1]

  • Add 100 µL of the 30 mg/mL this compound IA stock solution in DMSO to the PEG300 and mix thoroughly.[1]

  • Add 50 µL of Tween 80 to the mixture and mix until a clear solution is formed.[1]

  • Add 450 µL of saline to the mixture to bring the total volume to 1 mL.[1]

  • Mix well. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • This solution should be prepared fresh before use.[1]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution (In Vitro) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (until fully dissolved) add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot for Single Use inspect->aliquot store Store at -20°C / -80°C aliquot->store stock Frozen Stock Aliquot thaw Thaw Aliquot stock->thaw dilute Dilute into Aqueous Medium (e.g., Cell Culture Media) thaw->dilute use Use Immediately in Experiment dilute->use G start Precipitation observed upon diluting DMSO stock into aqueous medium? cause1 Is final concentration too high? start->cause1 Yes sol1 Decrease final working concentration. cause1->sol1 Yes cause2 Is final DMSO% too low? cause1->cause2 No end_node Clear Solution sol1->end_node sol2 Increase final DMSO% (check cell tolerance). cause2->sol2 Yes cause3 Was dilution performed in one step? cause2->cause3 No sol2->end_node sol3 Use an intermediate dilution step. cause3->sol3 Yes cause3->end_node No sol3->end_node

References

Pristinamycin Resistance Development In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting pristinamycin resistance development in vitro. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro experiments focused on this compound resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide: In Vitro this compound Resistance Experiments

This guide addresses common issues encountered during in vitro this compound resistance studies in a question-and-answer format.

Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments.

A1: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors could be contributing to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard. A higher than intended bacterial density can lead to falsely elevated MICs.

  • Media Composition and pH: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution methods. The pH of the media should be between 7.2 and 7.4, as variations can affect the activity of the antibiotic.

  • This compound Stock Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure the antibiotic is fully dissolved in a suitable solvent before further dilution. Store aliquots at the recommended temperature to prevent degradation.

  • Incubation Conditions: Maintain consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria). Variations in these parameters can significantly impact bacterial growth and, consequently, the observed MIC.

Q2: I am not observing any development of resistance to this compound in my serial passage experiment.

A2: While this compound has a relatively low frequency of resistance development, a complete lack of observable resistance over multiple passages may indicate suboptimal experimental conditions:

  • Subinhibitory Concentration: The concentration of this compound used for each passage is crucial. It should be truly subinhibitory, typically at 0.5x the MIC of the previous passage's resistant population. If the concentration is too low, it may not exert sufficient selective pressure.

  • Number of Passages: Resistance development can be a slow process. A study on Streptococcus pneumoniae required up to 50 sequential subcultures to select for mutants with increased MICs.[1] Ensure you are carrying out a sufficient number of passages.

  • Bacterial Strain: The genetic background of the bacterial strain can influence its propensity to develop resistance. Some strains may be less adaptable to this compound pressure. Consider using a different reference strain if possible.

  • Verification of Growth: At each passage, confirm that there is visible bacterial growth in the well or tube from which you are subculturing.

Q3: The this compound-resistant mutants I've isolated lose their resistance after being cultured in antibiotic-free media.

A3: This phenomenon suggests that the resistance mechanism may be unstable or associated with a fitness cost to the bacteria.

  • Fitness Cost: Resistance mutations can sometimes impair essential bacterial functions, leading to slower growth or reduced virulence. In the absence of antibiotic pressure, wild-type, susceptible bacteria may outcompete the resistant mutants.

  • Plasmid-Mediated Resistance: If the resistance is conferred by genes on a plasmid, the plasmid can be lost during cell division in the absence of selective pressure. To investigate this, you can perform plasmid curing experiments.

  • Adaptive vs. Stable Resistance: The initial resistance observed might be an adaptive response rather than a stable genetic mutation. Continued passaging may be necessary to select for stable, heritable resistance.

Q4: I am seeing a sudden, large jump in the MIC value in my serial passage experiment.

A4: A significant and abrupt increase in the MIC could indicate several possibilities:

  • Contamination: A contaminating microorganism with intrinsic or acquired resistance to this compound may have been introduced into your culture. It is crucial to perform a purity check by streaking the culture on an appropriate agar plate at each passage.

  • Selection of a Highly Resistant Mutant: While less common, a single mutational event can sometimes lead to a high level of resistance. This is more likely if the initial inoculum size was very large.

  • Biofilm Formation: The bacteria may have started forming a biofilm in your culture vessel (e.g., microplate well). Biofilms can confer a higher level of resistance to antibiotics. Visually inspect the wells for any attached growth.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a streptogramin antibiotic composed of two synergistic components: this compound IA (a group B streptogramin) and this compound IIA (a group A streptogramin). Both components bind to the 50S ribosomal subunit of bacteria, but at different sites. This dual binding action cooperatively blocks protein synthesis, leading to bactericidal activity.

What are the known mechanisms of resistance to this compound?

The primary mechanisms of resistance to this compound include:

  • Target Site Modification: Enzymatic modification of the ribosomal target site, often mediated by erm (erythromycin ribosome methylase) genes, can reduce the binding affinity of the streptogramin B component.

  • Active Efflux: Efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: Specific enzymes can inactivate the streptogramin components. For example, virginiamycin acetyltransferases can inactivate streptogramin A, and virginiamycin B lyases can inactivate streptogramin B.

  • Ribosomal Protein Mutations: Mutations in ribosomal proteins, such as L22, can also confer resistance.[2]

How do I interpret the MIC values I obtain?

Minimum Inhibitory Concentration (MIC) values are interpreted by comparing them to clinical breakpoints established by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). These breakpoints categorize a bacterial isolate as Susceptible (S), Susceptible, Increased Exposure (I), or Resistant (R).

Data Presentation: this compound Susceptibility Data

Due to the limited availability of specific clinical breakpoints for this compound, the breakpoints for the structurally and mechanistically similar intravenous streptogramin, quinupristin/dalfopristin, are often used as a surrogate.

Table 1: EUCAST Clinical Breakpoints for Quinupristin/Dalfopristin (MIC mg/L)

OrganismSusceptible (S) ≤Resistant (R) >
Staphylococcus aureus12
Streptococcus pneumoniae11
Enterococcus faecium14

Source: EUCAST Breakpoint Tables v 9.0, 2019[3]

Table 2: CLSI Clinical Breakpoints for Quinupristin/Dalfopristin (MIC µg/mL)

OrganismSusceptible (S) ≤Intermediate (I)Resistant (R) ≥
Staphylococcus aureus124
Streptococcus pneumoniae124
Enterococcus faecium124

Source: FDA, 2021 NARMS Interpretive Criteria for Susceptibility Testing (adopting CLSI M100-Ed30 breakpoints)[4]

Table 3: Example of In Vitro this compound Resistance Development in Streptococcus pneumoniae

Strain TypeInitial MIC (µg/mL)MIC after 50 Passages (µg/mL)Fold Increase in MIC
Macrolide-Susceptible0.25 - 0.51 - 82 - 32
Macrolide-Resistant (mefE)0.5 - 14 - 168 - 16
Macrolide-Resistant (ermB)1 - 28 - 328 - 16

Data adapted from a study involving 50 sequential subcultures in subinhibitory concentrations of this compound.[1]

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • This compound powder

    • Appropriate solvent for this compound

    • Bacterial culture grown to logarithmic phase

    • 0.5 McFarland standard

    • Sterile saline or broth for dilution

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline or broth.

    • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Serial Passage for In Vitro Resistance Development

This protocol describes a method for inducing resistance to this compound through repeated exposure to subinhibitory concentrations.

  • Materials:

    • All materials required for MIC determination

  • Procedure:

    • Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method.

    • In a new 96-well plate, prepare serial dilutions of this compound as for a standard MIC assay.

    • Inoculate the plate with the bacterial strain and incubate as described above.

    • On day 1, identify the MIC.

    • From the well containing the highest concentration of this compound that still permits visible growth (typically 0.5x MIC), aspirate a small volume of the culture.

    • Use this culture to inoculate a fresh set of this compound dilutions in a new microtiter plate.

    • Incubate the new plate for 16-20 hours.

    • Repeat steps 4-7 for the desired number of passages (e.g., 30-50 passages).

    • Determine the MIC at regular intervals (e.g., every 5 passages) to monitor the development of resistance.

    • After the final passage, streak the culture from the highest subinhibitory concentration onto an agar plate to obtain isolated colonies for further characterization (e.g., confirmation of MIC and genetic analysis).

Visualizations

Pristinamycin_Mechanism_of_Action_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound (PII + PI) Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Reduced_Concentration Reduced Intracellular Concentration This compound->Reduced_Concentration Drug_Inactivated Inactivated this compound This compound->Drug_Inactivated Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Reduced_Binding Reduced Drug Binding Ribosome->Reduced_Binding Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Alters Efflux_Pump Active Efflux Pump Efflux_Pump->this compound Expels Enzymatic_Inactivation Enzymatic Inactivation (vat, vgb genes) Enzymatic_Inactivation->this compound Degrades

Caption: Mechanism of action of this compound and common bacterial resistance pathways.

Serial_Passage_Workflow Start Start with wild-type bacterial strain MIC_Det_1 Determine baseline MIC (Broth Microdilution) Start->MIC_Det_1 Setup_Passage Prepare serial dilutions of This compound in 96-well plate MIC_Det_1->Setup_Passage Inoculate Inoculate with bacterial suspension Setup_Passage->Inoculate Incubate Incubate for 16-20 hours Inoculate->Incubate Read_MIC Read MIC and identify sub-MIC well with growth Incubate->Read_MIC Subculture Subculture from sub-MIC well to a new plate of dilutions Read_MIC->Subculture Loop Repeat for desired number of passages Subculture->Loop Loop->Setup_Passage Next Passage Final_MIC Determine final MIC Loop->Final_MIC Final Passage Isolate Isolate resistant colonies on agar plate Final_MIC->Isolate Characterize Characterize resistant isolates (e.g., sequencing) Isolate->Characterize

Caption: Workflow for in vitro development of this compound resistance using serial passage.

References

Optimizing Pristinamycin fermentation conditions for increased yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pristinamycin fermentation for increased yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

A: this compound is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis.[1][] It consists of two structurally unrelated components: this compound I (PI), a polyketide-peptide hybrid, and this compound II (PII), a cyclic depsipeptide.[3][4][5] When combined, these components exhibit a potent synergistic bactericidal effect, effective against a wide range of Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE.[3][5] Its clinical significance drives the need for high-yield fermentation processes.

Q2: What is the general composition of a this compound fermentation medium?

A: this compound fermentation media typically contain a combination of carbon sources, nitrogen sources, and trace minerals. Common carbon sources include glucose, dextrin, sucrose, and glycerol.[6][7] Nitrogen sources can be complex, such as enzymatic casein hydrolysate, meat extract, yeast extract, or simpler inorganic sources.[7][8] The specific composition is a critical parameter for optimization.

Q3: What are the key regulatory genes controlling this compound biosynthesis?

A: The biosynthesis of this compound is governed by a complex regulatory cascade within a large ~210 kb gene "supercluster".[3][4] Key regulators include:

  • SpbR: A γ-butyrolactone (GBL) receptor that acts as a global repressor in the absence of signaling molecules.[3][4][9]

  • SARP-family activators (PapR1, PapR2, PapR4): These are pathway-specific activators that promote the transcription of biosynthetic genes.[3][4][5]

  • TetR-family repressors (PapR3, PapR5): These proteins act as repressors, negatively regulating this compound biosynthesis.[3][4][5]

Understanding this network allows for targeted genetic engineering strategies to enhance yield.

Pristinamycin_Regulatory_Cascade This compound Biosynthesis Regulatory Cascade cluster_Inputs Inputs cluster_Regulators Regulatory Proteins cluster_Genes Biosynthetic Genes cluster_Output Output GBL γ-Butyrolactones (GBL) (Quorum Sensing Signal) SpbR SpbR (Global Repressor) GBL->SpbR Binds and inactivates PapR1_R2_R4 PapR1, PapR2, PapR4 (SARP Activators) SpbR->PapR1_R2_R4 Represses PapR3_R5 PapR3 & PapR5 (TetR Repressors) PI_Genes This compound I (PI) Biosynthetic Genes PapR3_R5->PI_Genes Represses PII_Genes This compound II (PII) Biosynthetic Genes PapR3_R5->PII_Genes Represses PapR1_R2_R4->PI_Genes Activates PapR1_R2_R4->PII_Genes Activates This compound This compound (PI + PII) PI_Genes->this compound PII_Genes->this compound

Caption: A diagram of the hierarchical signaling cascade controlling this compound production.

Troubleshooting Guide

Q: My this compound yield is consistently low or zero. What are the potential causes and how can I fix it?

A: Low this compound yield is a common issue that can stem from several factors related to the fermentation medium, physical parameters, or the inoculum itself. A systematic approach is required for diagnosis.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low this compound Yield cluster_Causes Potential Cause Categories cluster_MediumChecks Specific Checks cluster_PhysicalChecks Specific Checks cluster_InoculumChecks Specific Checks cluster_FeedbackChecks Specific Checks Start Problem: Low this compound Yield Medium 1. Medium Composition Start->Medium Physical 2. Physical Parameters Start->Physical Inoculum 3. Inoculum Quality Start->Inoculum Feedback 4. Product Inhibition Start->Feedback C_Source Incorrect Carbon Source? (e.g., Glucose/Dextrin ratio) Medium->C_Source N_Source Suboptimal Nitrogen Source? Medium->N_Source Precursors Precursor Limitation? (e.g., Glycine, Phenylglycine) Medium->Precursors pH_Initial Incorrect Initial pH? Medium->pH_Initial Temp Suboptimal Temperature? Physical->Temp Aeration Poor Aeration/Agitation? (Low Dissolved Oxygen) Physical->Aeration Shear High Shear Stress? (Disrupted pellet formation) Physical->Shear Age Inoculum Age/Viability? Inoculum->Age Volume Incorrect Inoculum Size? Inoculum->Volume Inhibition End-product Feedback Inhibition? Feedback->Inhibition

Caption: A logical workflow for diagnosing the root causes of low this compound yield.

Troubleshooting Steps:

  • Medium Composition:

    • Carbon Source: The ratio and type of carbon source are critical. Studies have shown that a mixture of glucose and dextrin can increase yield by 48% compared to a control.[6] Verify your carbon source concentrations.

    • Nitrogen Source: Ensure your nitrogen source is optimal. Complex sources like casein hydrolysate and meat extract are commonly used.[7]

    • Precursor Limitation: this compound biosynthesis requires specific amino acid precursors. Feeding precursors like glycine at an optimal time and concentration can significantly boost production.[10] A combined treatment of glycine feeding and in-situ resin separation increased yield 4.32-fold over the control.[10]

  • Physical Parameters:

    • pH: The optimal pH for this compound production is generally between 6.0 and 7.8.[7] An initial pH of around 7.2 is often used, which may drop and then rise during fermentation.[7] Continuously monitor and control the pH if possible.

    • Temperature: The optimal temperature is typically around 26-30°C.[7][8] Deviations can significantly impact enzyme activity and overall yield.

    • Aeration and Agitation: Inadequate oxygen supply is a common limiting factor.[11] High agitation speeds can improve oxygen transfer but may also cause shear stress, which can be detrimental.[12][13] High stirring rates in large bioreactors have been shown to prevent the formation of cell pellets, which is necessary for efficient production, leading to lower yields.[12][14] An optimal balance must be found.

  • Inoculum Quality:

    • Seed Culture Conditions: The quality of the inoculum is paramount. The volume of the seed medium, the volume of the fermentation medium, and the shaking speed of the seed culture have been identified as significant factors affecting final yield.[15]

    • Inoculum Age and Size: Use a fresh, actively growing seed culture. The inoculum size should be optimized for your specific vessel and medium volume.

  • Product Inhibition:

    • Feedback Inhibition: this compound itself can inhibit the growth of S. pristinaespiralis and its own biosynthesis.[16] This is a common issue in high-yield fermentations.

    • Solution: Implement in situ product removal by adding an adsorbent resin (e.g., JD-1, Diaion HP20) to the fermentation broth. This can increase the maximum production in flasks from 0.4 g/L to 1.13 g/L.[16] The resin adsorbs the antibiotic, relieving feedback inhibition and toxicity.[16]

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterOptimized Value / RangeSource / Comment
pH 6.0 - 7.8Optimal range for aerobic culture.[7]
Temperature 26 - 30°CIdeal for S. pristinaespiralis growth and production.[7][8]
Aeration Rate 0.3 - 2.0 L of air / L of broth / minGeneral range for aerobic fermentation.[7]
Shaking Speed (Flask) ~204 rpm (seed culture)Optimized using response surface methodology.[15]
Seed Medium Volume ~29.5 mLOptimized for shake flask cultivation.[15]
Fermentation Medium Volume ~28.8 mLOptimized for shake flask cultivation.[15]

Table 2: this compound Yields Under Various Fermentation Conditions

Strain / SystemKey ConditionsThis compound Yield (mg/L)Reference
S. pristinaespiralis F213 (Immobilized)Optimized seed/fermentation volumes & shaking speed213[15]
S. pristinaespiralis (Shake Flask)Date sirup as carbon source50.4[12][14]
S. pristinaespiralis (2L Bioreactor)Date sirup as carbon source66.6[12][14]
S. pristinaespiralis (100L Bioreactor)Date sirup, high stirring rate39.0[12][14]
S. pristinaespiralis DSMZ 40338Date fruit extract, 120h fermentation51.0[17]
S. pristinaespiralis F213 (3L Bioreactor)Glycine feeding (0.75 g/L) + in situ resin616[10]
S. pristinaespiralis G4-17 (5L Fermentor)Genome-shuffled strain900[18]
Engineered Strain ΔPIIΔpapR3/PIDeletion of repressor gene papR3132 (PI only)[5]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) pH Optimization

This protocol aims to determine the optimal initial pH for this compound production in shake flask culture.

Methodology:

  • Prepare Fermentation Medium: Prepare a batch of your standard fermentation medium. For example: 3% glucose, 3% dextrin, and appropriate nitrogen sources.[6]

  • Aliquot and Adjust pH: Dispense equal volumes (e.g., 28-30 mL) of the medium into a series of identical shake flasks (e.g., 250 mL).[15]

  • pH Adjustment: Adjust the initial pH of the medium in each flask to a different value across a target range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using sterile 1N HCl or 1N NaOH.

  • Inoculation: Inoculate all flasks with the same volume of a standardized, fresh seed culture of S. pristinaespiralis.

  • Incubation: Incubate all flasks under identical conditions (e.g., 28°C, 250 rpm) for a set period (e.g., 120 hours).[17]

  • Sampling and Analysis: At regular intervals (e.g., every 24 hours), aseptically withdraw samples from each flask.

  • Data Collection: For each sample, measure:

    • Final pH.

    • Biomass (Dry Cell Weight).

    • This compound concentration using a validated HPLC method.

  • Analysis: Plot this compound yield and biomass against the initial pH to identify the optimal value that provides the highest antibiotic titer.

Protocol 2: Precursor Feeding with In Situ Product Removal

This protocol is designed to overcome precursor limitations and end-product inhibition simultaneously.

Experimental_Workflow Workflow for Precursor Feeding with In-Situ Resin cluster_Prep Preparation cluster_Ferm Fermentation cluster_Analysis Analysis Prep_Medium Prepare Fermentation Medium Inoculate Inoculate Bioreactor Prep_Medium->Inoculate Prep_Inoculum Prepare Seed Culture Prep_Inoculum->Inoculate Prep_Resin Sterilize Adsorbent Resin (e.g., 12% w/v) Prep_Precursor Prepare Sterile Precursor Solution (e.g., Glycine) Add_Resin Add Resin at ~20h (Early Log Phase) Inoculate->Add_Resin Add_Precursor Feed Precursor at ~36h (Mid Log Phase) Add_Resin->Add_Precursor Monitor Monitor pH, DO, Temp, and Sample Regularly Add_Precursor->Monitor HPLC Quantify this compound by HPLC Monitor->HPLC Compare Compare Yield vs. Controls (No Resin, No Precursor) HPLC->Compare

References

Addressing challenges in the separation of Pristinamycin IA and IIA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the separation of Pristinamycin IA (PIA) and this compound IIA (PIIA).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound IA and IIA.

Frequently Asked Questions

Q1: What are the key physicochemical differences between this compound IA and IIA that influence their separation?

A1: this compound IA is a cyclic hexadepsipeptide, while this compound IIA is a polyunsaturated macrolactone.[1] These structural differences result in distinct polarities and hydrophobicities, which are the primary factors leveraged for their chromatographic separation. PIA is generally more hydrophobic than PIIA, leading to a longer retention time on reversed-phase HPLC columns. Their poor water solubility necessitates the use of organic solvents for dissolution and in the mobile phase.[2]

Q2: What is a typical starting point for an analytical HPLC method for separating PIA and PIIA?

A2: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A published method utilizes a mobile phase of 0.2% orthophosphoric acid and acetonitrile (37:63 v/v) at a flow rate of 1.5 mL/min on an ACE-5 C18-HL column (250 x 4.6 mm, 5 µm) at 40°C, with UV detection at 206 nm. In one study, this method yielded retention times of approximately 15.9 minutes for PIA and 26.7 minutes for PIIA.[3]

Q3: Is gradient or isocratic elution better for separating PIA and PIIA?

A3: The choice between gradient and isocratic elution depends on the complexity of the sample matrix and the desired separation goals. For routine analysis of relatively clean samples where the retention times of PIA and PIIA are sufficiently different, an isocratic method can be robust and reproducible. However, for complex mixtures containing impurities or when optimizing for speed and resolution, a gradient method that increases the organic solvent concentration over time can provide better peak shapes and a shorter overall run time.

Troubleshooting Common HPLC Problems

Problem 1: Poor Resolution Between PIA and PIIA Peaks

  • Symptom: The peaks for this compound IA and IIA are not baseline-separated, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent is critical.

      • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower percentage of organic solvent will generally increase the retention times of both components and may improve resolution.

    • Incorrect pH of the Aqueous Phase: The ionization state of the molecules can affect their retention.

      • Solution: Adjust the pH of the aqueous component of the mobile phase. For these non-ionizable compounds, pH adjustment is less critical for retention but can influence peak shape by affecting silanol interactions on the column.

    • Column Inefficiency: The column may be old, contaminated, or not suitable for the separation.

      • Solution: Replace the column with a new one of the same type or try a different C18 column from another manufacturer, as subtle differences in silica chemistry can alter selectivity. Ensure the use of a guard column to protect the analytical column from contaminants.

Problem 2: Peak Tailing for One or Both Components

  • Symptom: The peaks are asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone of the column can interact with the analytes.

      • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Variable Retention Times

  • Symptom: The retention times for PIA and PIIA shift between injections or between different analytical runs.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-15 column volumes) before the first injection and between gradient runs.

    • Fluctuations in Column Temperature: Temperature affects solvent viscosity and analyte retention.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition.

      • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.

Quantitative Data Tables

Table 1: Illustrative Example of the Effect of Mobile Phase Composition on Separation

Acetonitrile (%)Water (%)Retention Time PIA (min)Retention Time PIIA (min)Resolution (Rs)
554512.518.21.8
604010.114.51.6
63 37 8.5 12.1 2.1
65357.210.31.9
70305.17.21.5

Note: This table presents illustrative data based on chromatographic principles. The optimal mobile phase composition should be determined experimentally. The bolded row indicates a potential optimal separation.

Table 2: Illustrative Example of the Effect of Column Temperature on Separation

Temperature (°C)Retention Time PIA (min)Retention Time PIIA (min)Resolution (Rs)
309.814.02.0
359.113.02.0
40 8.5 12.1 2.1
457.911.21.9

Note: This table presents illustrative data. While higher temperatures generally reduce retention times, the effect on resolution can vary and should be optimized. The bolded row indicates a potential optimal separation.

Experimental Protocols

Protocol 1: Analytical HPLC Separation of this compound IA and IIA

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: ACE-5 C18-HL (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.

    • Mobile Phase: Isocratic mixture of 0.2% aqueous orthophosphoric acid and acetonitrile (37:63 v/v).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 206 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram and identify the peaks for PIA and PIIA based on their retention times (PIA will have a longer retention time than PIIA).

Protocol 2: Preparative High-Speed Counter-Current Chromatography (HSCCC) of this compound

  • Instrumentation:

    • High-Speed Counter-Current Chromatography (HSCCC) instrument.

  • Solvent System:

    • A two-phase solvent system composed of Chloroform: Ethyl Acetate: Methanol: Water at a ratio of 2:2:3:2 (v/v/v/v).

  • Procedure:

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the stationary phase (either the upper or lower phase, depending on the desired mode of operation).

    • Dissolve the crude this compound sample in a small volume of the stationary phase.

    • Inject the sample into the column.

    • Pump the mobile phase through the column at a set flow rate while the column is rotating at a specific speed.

    • Collect fractions and analyze them by analytical HPLC to determine the purity of PIA and PIIA.

Note: The choice of stationary and mobile phase and other HSCCC parameters will need to be optimized for the specific instrument and separation goals.

Visual Diagrams

HPLC_Troubleshooting_Workflow start Start: Poor Separation of PIA and PIIA check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No adjust_mobile_phase Adjust Mobile Phase (Vary % Organic) check_resolution->adjust_mobile_phase Yes check_retention Variable Retention Times? check_tailing->check_retention No add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) check_tailing->add_modifier Yes equilibrate_column Ensure Proper Column Equilibration check_retention->equilibrate_column Yes end_bad Problem Persists: Consult Instrument Manual/ Further Method Development check_retention->end_bad No check_column Check/Replace Column adjust_mobile_phase->check_column end_good Separation Improved adjust_mobile_phase->end_good check_column->end_good reduce_load Reduce Sample Load/ Injection Volume add_modifier->reduce_load check_sample_solvent Check Sample Solvent reduce_load->check_sample_solvent check_sample_solvent->end_good control_temp Use Column Oven for Constant Temperature equilibrate_column->control_temp prepare_fresh_mobile_phase Prepare Fresh Mobile Phase control_temp->prepare_fresh_mobile_phase prepare_fresh_mobile_phase->end_good

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Preparative_HSCCC_Workflow start Start: Preparative Separation of PIA and PIIA prep_solvent Prepare Two-Phase Solvent System (e.g., Chloroform:EtOAc:MeOH:H2O) start->prep_solvent fill_column Fill HSCCC Column with Stationary Phase prep_solvent->fill_column prep_sample Dissolve Crude this compound in Stationary Phase fill_column->prep_sample inject_sample Inject Sample prep_sample->inject_sample run_hsccc Run HSCCC: Pump Mobile Phase at Set Flow Rate and Rotation Speed inject_sample->run_hsccc collect_fractions Collect Fractions run_hsccc->collect_fractions analyze_fractions Analyze Fractions by Analytical HPLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions of PIA and PIIA analyze_fractions->pool_fractions end Obtain Purified PIA and PIIA pool_fractions->end

Caption: A general experimental workflow for preparative separation using HSCCC.

References

Technical Support Center: Mitigating Gastrointestinal Side Effects of Pristinamycin in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of Pristinamycin observed in clinical studies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during clinical trials involving this compound, offering potential solutions and clarifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects associated with this compound?

A1: The most frequently reported gastrointestinal disturbances with this compound use include nausea, vomiting, and diarrhea.[1] In a study on the use of this compound for macrolide-resistant Mycoplasma genitalium, gastrointestinal side effects occurred in 7% of patients.[2][3] Another clinical experience report indicated that out of 36 patients treated with this compound for various Gram-positive infections, five (13.9%) ceased treatment due to side effects, with some of these being gastrointestinal in nature.[4]

Q2: How can nausea and vomiting associated with this compound be managed?

A2: Nausea and vomiting are common side effects.[1] To manage these, it is recommended to administer this compound with food.[1] If these symptoms persist, a dose reduction may be considered as a management strategy.[5]

Q3: What is the recommended approach for managing this compound-induced diarrhea?

A3: Diarrhea is a known side effect of this compound.[1] For antibiotic-associated diarrhea in general, the use of probiotics has been studied. Specific strains such as Lactobacillus rhamnosus GG and Saccharomyces boulardii have shown efficacy in preventing antibiotic-associated diarrhea.[6][7] While direct clinical trial data on the use of probiotics specifically for this compound-induced diarrhea is limited, this approach could be considered.

Q4: Is dose reduction a viable strategy for managing gastrointestinal intolerance to this compound?

A4: Yes, dose reduction can be an effective strategy to manage gastrointestinal adverse effects of this compound.[5] The specific dose adjustment should be determined by the supervising clinician based on the severity of the side effects and the therapeutic needs of the patient.

Q5: How does food intake affect the tolerability and absorption of this compound?

A5: Taking this compound with food is recommended to improve gastrointestinal tolerance.[1] While specific pharmacokinetic studies on the effect of food on this compound absorption are not extensively detailed in the provided search results, for many antibiotics, administration with food can help minimize gastric irritation.[8] A preliminary pharmacokinetic study reported on a single oral dose of 2g of this compound in patients with normal renal and hepatic function, but did not specify administration with or without food.[9]

Data Presentation

Table 1: Incidence of Gastrointestinal Side Effects of this compound in Clinical Studies

Clinical Study/ReportNumber of PatientsGastrointestinal Side Effect(s)Incidence Rate/Details
Treatment of macrolide-resistant Mycoplasma genitalium[2][3]114General gastrointestinal side effects7% of patients experienced gastrointestinal side effects.
Clinical experience with Gram-positive infections[4]36Unspecified side effects5 out of 36 patients (13.9%) ceased treatment due to side effects.
Patient Information Leaflet[1]N/ANausea, vomiting, diarrheaListed as the most common side effects.

Note: The available data on the specific incidence of different gastrointestinal side effects of this compound is limited. The table reflects the information found in the provided search results.

Experimental Protocols

Protocol 1: Administration of Probiotics for the Prevention of this compound-Associated Diarrhea

  • Objective: To evaluate the efficacy of probiotic supplementation in reducing the incidence and severity of diarrhea in patients undergoing this compound therapy.

  • Methodology:

    • Patient Selection: Recruit patients scheduled to receive this compound treatment. Exclude patients with known allergies to probiotics or those who are severely immunocompromised.

    • Probiotic Strain and Dosage: Administer a probiotic containing Lactobacillus rhamnosus GG or Saccharomyces boulardii. A typical dosage ranges from 5 to 40 billion colony-forming units (CFU) per day.[7]

    • Administration Schedule: Probiotic supplementation should begin concurrently with the initiation of this compound therapy and continue for the duration of the antibiotic treatment.

    • Data Collection: Monitor and record the frequency and consistency of bowel movements daily. Utilize a standardized stool chart (e.g., Bristol Stool Chart) for consistency. Record any other gastrointestinal symptoms.

    • Analysis: Compare the incidence and duration of diarrhea between the probiotic and a placebo-controlled group.

Protocol 2: Dose Reduction Strategy for Management of Gastrointestinal Intolerance

  • Objective: To establish a protocol for dose reduction of this compound in patients experiencing significant gastrointestinal side effects.

  • Methodology:

    • Symptom Assessment: Upon a patient reporting moderate to severe gastrointestinal symptoms (e.g., persistent nausea, multiple episodes of vomiting, or debilitating diarrhea), a clinical assessment should be performed.

    • Initial Dose Reduction: As a first step, the total daily dose of this compound can be reduced. The specific reduction should be guided by clinical judgment, but a reduction of 25-50% could be considered.

    • Symptom Monitoring: After dose reduction, closely monitor the patient for improvement in gastrointestinal symptoms over the next 24-48 hours.

    • Titration: If symptoms improve and the clinical infection is responding to the lower dose, this dose can be maintained. If symptoms persist, a further dose reduction or discontinuation of the drug may be necessary, and alternative antibiotic therapy should be considered.

    • Efficacy Monitoring: Throughout the dose adjustment period, it is crucial to monitor the patient's clinical and microbiological response to ensure the continued efficacy of the treatment.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the mitigation of this compound's gastrointestinal side effects.

Pristinamycin_Side_Effect_Pathway This compound This compound Administration GI_Tract Gastrointestinal Tract This compound->GI_Tract Direct Irritation & Neurotransmitter Release (e.g., Serotonin, Substance P) Gut_Microbiota Gut Microbiota Disruption This compound->Gut_Microbiota Antibiotic Effect Vagal_Afferents Vagal Afferent Activation GI_Tract->Vagal_Afferents CTZ Chemoreceptor Trigger Zone (CTZ) GI_Tract->CTZ Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center CTZ->Vomiting_Center Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Diarrhea Diarrhea Gut_Microbiota->Diarrhea

Caption: Putative signaling pathway for this compound-induced GI side effects.

Mitigation_Workflow Start Patient Reports GI Side Effects Assess_Severity Assess Severity of Symptoms Start->Assess_Severity Mild Mild Symptoms Assess_Severity->Mild Mild Moderate_Severe Moderate to Severe Symptoms Assess_Severity->Moderate_Severe Moderate/ Severe Admin_with_Food Administer with Food Mild->Admin_with_Food Consider_Probiotics Consider Probiotics for Diarrhea Mild->Consider_Probiotics Dose_Reduction Implement Dose Reduction Protocol Moderate_Severe->Dose_Reduction Monitor_Symptoms Monitor Symptoms (24-48h) Admin_with_Food->Monitor_Symptoms Consider_Probiotics->Monitor_Symptoms Dose_Reduction->Monitor_Symptoms Symptoms_Improved Symptoms Improved? Monitor_Symptoms->Symptoms_Improved Continue_Treatment Continue Modified Treatment Symptoms_Improved->Continue_Treatment Yes Consider_Alternative Consider Alternative Antibiotic Symptoms_Improved->Consider_Alternative No

Caption: Troubleshooting workflow for managing this compound GI side effects.

References

Technical Support Center: Enhancing the Synergistic Ratio of Pristinamycin Components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the production of Pristinamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the synergistic ratio of this compound I (PI) and this compound II (PII).

Frequently Asked Questions (FAQs)

Q1: What is the typical synergistic ratio of this compound I and II produced by wild-type Streptomyces pristinaespiralis?

The wild-type strain of S. pristinaespiralis typically produces PI and PII in a ratio of 30:70.[1][2][3] This combination exhibits a potent synergistic bactericidal activity, which can be up to 100 times greater than the individual components.[2][4][5]

Q2: What are the main strategies to manipulate the synergistic ratio of this compound?

The primary strategies involve genetic engineering of the producer strain, S. pristinaespiralis, and optimization of fermentation conditions. Genetic approaches focus on modifying the expression of biosynthetic and regulatory genes, while fermentation strategies aim to provide optimal precursor supply and alleviate product inhibition.

Q3: How can I increase the production of the this compound I (PI) component?

Increasing PI production can be challenging due to its complex biosynthetic pathway. Key strategies include:

  • Engineering Precursor Supply: The availability of the seven amino acid precursors for PI is a critical factor. For example, manipulating regulators like PaaR, which affects the supply of L-phenylglycine, can positively influence PI biosynthesis.[2]

  • Targeted Genetic Modification: Deleting the biosynthetic genes for PII (snaE1 and snaE2) can create a strain that produces only PI.[3][6] Further enhancements can be achieved by deleting repressor genes like papR3 and introducing an extra copy of the PI biosynthetic gene cluster in this PII-deficient strain.[3][6]

Q4: What methods are effective for boosting the production of the this compound II (PII) component?

Several metabolic engineering strategies have proven effective for increasing PII titers:

  • Duplication of the Biosynthetic Gene Cluster: Introducing an extra copy of the PII biosynthetic gene cluster has been shown to increase PII production.[7][8]

  • Manipulation of Regulatory Genes: Overexpressing activator genes (e.g., papR4 and papR6) and/or deleting repressor genes (e.g., papR3 or papR5) can significantly enhance PII production.[7][8]

  • Combinatorial Engineering: Combining the duplication of the PII gene cluster with the manipulation of regulatory genes can lead to even higher PII titers.[7][8]

Q5: Can fermentation conditions be optimized to improve the overall this compound yield and synergistic ratio?

Yes, optimizing fermentation conditions is a crucial aspect. Key considerations include:

  • In Situ Product Removal: Using adsorbent resins during fermentation can sequester this compound from the culture broth, which mitigates feedback inhibition and potential toxic effects on the producing organism, leading to a significant increase in overall yield.[7][9]

  • Precursor Feeding: Supplementing the culture medium with precursors, such as glycine, can enhance this compound production.[10]

  • Media Composition: Optimizing the carbon and nitrogen sources in the fermentation medium is essential for robust growth and antibiotic production.[11][12]

Troubleshooting Guides

Problem 1: Low overall this compound titer despite genetic modifications.

Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Review and optimize fermentation parameters such as pH, temperature, aeration, and media composition. Consider using a richer, complex medium if a defined medium is currently in use.
Precursor Limitation Supplement the fermentation medium with known precursors of PI (amino acids) and PII (malonyl-CoA and methylmalonyl-CoA precursors). Analyze the metabolic flux to identify potential bottlenecks in precursor supply.
Product Feedback Inhibition Implement in situ product removal by adding adsorbent resins (e.g., macroreticular resin) to the fermentation broth.[7][9]
Genetic Instability of the Engineered Strain Periodically re-isolate and verify the genetic integrity of the production strain. Perform PCR or sequencing to confirm the presence and expression of engineered genetic constructs.

Problem 2: Inconsistent or non-ideal synergistic ratio of PI:PII in fermentation batches.

Possible Cause Troubleshooting Step
Fluctuations in Precursor Availability Ensure consistent quality and concentration of media components, especially precursors for both PI and PII. Implement a fed-batch strategy to maintain optimal precursor levels throughout the fermentation.
Differential Regulation of Biosynthetic Pathways Investigate the expression levels of key regulatory genes (papR family, spbR) at different stages of fermentation. Genetic modifications to place the biosynthetic clusters under the control of constitutive promoters might provide more stable production ratios.
Variability in Fermentation Inoculum Standardize the preparation of the seed culture, including age, density, and physiological state, to ensure a consistent start to each fermentation batch.

Problem 3: Toxicity or reduced growth of the engineered S. pristinaespiralis strain.

Possible Cause Troubleshooting Step
Increased Antibiotic Production Leading to Self-Toxicity Introduce or overexpress resistance genes, such as the ptr gene, to enhance the strain's tolerance to this compound.[13] Also, consider in situ product removal as mentioned above.
Metabolic Burden from Overexpression of Heterologous Genes Optimize the expression levels of the engineered genes using promoters of varying strengths. Ensure that the metabolic load does not severely impair primary metabolism and growth.

Quantitative Data Summary

The following tables summarize the reported improvements in this compound production from various engineering strategies.

Table 1: Enhancement of this compound I (PI) Production

Strain/Condition Modification Maximum PI Titer (mg/L) Fold Increase vs. Parental Strain
ΔPIIΔpapR3/PIDeletion of PII biosynthetic genes (snaE1, snaE2), deletion of repressor gene papR3, and integration of an extra PI biosynthetic gene cluster.132~2.4

Data sourced from a study on improving PI production in S. pristinaespiralis HCCB10218.[3][6]

Table 2: Enhancement of this compound II (PII) Production

Strain/Condition Modification Maximum PII Titer (g/L) Fold Increase vs. Parental Strain
Engineered Strain with PII cluster duplicationIntroduction of an extra copy of the PII biosynthetic gene cluster.-1.45
ΔpapR3+R4R6Deletion of repressor gene papR3 and overexpression of activator genes papR4 and papR6.-1.99
ΔpapR5+R4R6Deletion of repressor gene papR5 and overexpression of activator genes papR4 and papR6.-1.75
ΔpapR5+R4R6/BAC-F1F15 + resinCombination of regulatory gene modification, PII cluster duplication, and in situ separation with resin.1.165.26

Data sourced from a study on combinatorial metabolic engineering to improve PII production.[7][8]

Experimental Protocols

1. Gene Deletion in S. pristinaespiralis

This protocol outlines a general workflow for gene deletion, a common technique in engineering S. pristinaespiralis.

gene_deletion_workflow cluster_construct Plasmid Construction cluster_transformation Transformation and Selection cluster_verification Verification p1 Amplify upstream and downstream flanking regions of the target gene via PCR p2 Clone flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector p1->p2 t1 Introduce the constructed plasmid into S. pristinaespiralis via conjugation from E. coli p2->t1 t2 Select for single-crossover homologous recombinants at a non-permissive temperature t1->t2 t3 Induce the second crossover event by culturing at a permissive temperature without antibiotic selection t2->t3 v1 Screen for antibiotic-sensitive colonies, indicating the loss of the plasmid t3->v1 v2 Confirm gene deletion via PCR using primers flanking the target gene and DNA sequencing v1->v2

Workflow for gene deletion in S. pristinaespiralis.

2. Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of PI and PII.

checkerboard_assay_workflow a Prepare serial two-fold dilutions of this compound I (PI) along the x-axis of a 96-well microtiter plate. b Prepare serial two-fold dilutions of this compound II (PII) along the y-axis of the same plate. a->b c Each well will contain a unique combination of PI and PII concentrations. b->c d Inoculate all wells with a standardized suspension of the test bacterium (e.g., S. aureus). c->d e Include control wells for each component alone, and a growth control without antibiotics. d->e f Incubate the plate at 37°C for 18-24 hours. e->f g Determine the Minimum Inhibitory Concentration (MIC) for each well. f->g h Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. FICI = (MIC of PI in combination / MIC of PI alone) + (MIC of PII in combination / MIC of PII alone) g->h

Workflow for performing a checkerboard assay.

Signaling Pathway and Regulation

The biosynthesis of this compound is tightly controlled by a complex regulatory cascade involving multiple activators and repressors.

pristinamycin_regulation GBL γ-butyrolactones (GBLs) SpbR SpbR (Receptor/Repressor) GBL->SpbR binds and inactivates papR1 papR1 (SARP) SpbR->papR1 represses papR2 papR2 (SARP) SpbR->papR2 represses papR4 papR4 (SARP) SpbR->papR4 represses papR6 papR6 (Response Regulator) SpbR->papR6 represses papR3 papR3 (Repressor) SpbR->papR3 represses papR5 papR5 (Repressor) SpbR->papR5 represses PII_genes This compound II Biosynthetic Genes papR1->PII_genes activates PI_genes This compound I Biosynthetic Genes papR2->PI_genes activates papR2->PII_genes activates papR4->PII_genes activates papR6->PII_genes activates papR3->PI_genes represses papR3->PII_genes represses papR5->PI_genes represses papR5->PII_genes represses This compound This compound (PI + PII) PI_genes->this compound PII_genes->this compound

Simplified regulatory cascade of this compound biosynthesis.

References

Technical Support Center: Navigating Pristinamycin Cross-Resistance with Macrolides and Lincosamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving pristinamycin and its cross-resistance with macrolides and lincosamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between macrolides, lincosamides, and this compound?

A1: The most common mechanism is target site modification, specifically the methylation of 23S ribosomal RNA (rRNA) at adenine residue A2058.[1] This modification is mediated by erythromycin ribosome methylase (erm) genes, leading to a phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B) resistance.[2][3][4] The methylation of the ribosomal target reduces the binding affinity of all three classes of antibiotics, resulting in cross-resistance.[2][5]

Q2: How does this compound overcome MLSB-mediated resistance?

A2: this compound is a synergistic combination of two structurally different components: this compound IIA (a streptogramin A) and this compound IA (a streptogramin B).[6] While the streptogramin B component is affected by the MLSB phenotype, the streptogramin A component is not.[7] The two components bind cooperatively to the bacterial ribosome, leading to a bactericidal effect that can often overcome the resistance conferred by erm genes.[6]

Q3: What are other mechanisms of resistance that can affect this compound activity?

A3: Besides target site modification, other resistance mechanisms include:

  • Active efflux: Efflux pumps, such as those encoded by msr(A) (methionine sulfoxide reductase A), can actively transport 14- and 15-membered macrolides and streptogramin B antibiotics out of the bacterial cell.[1] This confers the MSB phenotype. Lincosamides are not affected by this mechanism.

  • Enzymatic inactivation: Genes such as lnu (lincosamide nucleotidyltransferase) and vgb (virginiamycin B lyase) encode enzymes that inactivate lincosamides and streptogramin B, respectively.

  • Ribosomal protection: ATP-binding cassette (ABC) proteins, such as those encoded by lsa (lincosamide-streptogramin A) genes, can confer resistance to lincosamides and streptogramin A.[8]

  • Alterations in ribosomal proteins: Mutations in ribosomal proteins L4 and L22 can also contribute to resistance.[9]

Q4: What are the different resistance phenotypes observed, and which genes are associated with them?

A4: The common resistance phenotypes include:

  • MLSB (Macrolide-Lincosamide-Streptogramin B) resistance: Can be constitutive (cMLSB) or inducible (iMLSB). Associated with erm genes (e.g., erm(A), erm(B), erm(C)).[2][10]

  • MSB (Macrolide-Streptogramin B) resistance: Resistance to macrolides and streptogramin B, but susceptibility to lincosamides. Associated with the msr(A) gene.[1]

  • LSA (Lincosamide-Streptogramin A) resistance: Resistance to lincosamides and streptogramin A. Associated with genes like vga(A).[8]

  • LSAP (Lincosamide-Streptogramin A-Pleuromutilin) resistance: Resistance to lincosamides, streptogramin A, and pleuromutilins. Associated with the lsa(C) gene.[8]

  • L (Lincosamide) resistance: Specific resistance to lincosamides due to enzymatic inactivation. Associated with lnu genes.[8]

Troubleshooting Guides

This section provides guidance on common issues encountered during experimental work on this compound cross-resistance.

Issue 1: Discrepancy between Genotype and Phenotype

Symptom: PCR detects an erm gene, but the bacterium appears susceptible to clindamycin in initial testing.

Possible Cause: The isolate may exhibit inducible clindamycin resistance (iMLSB phenotype). The erm gene is present but its expression is induced only in the presence of a macrolide inducer, such as erythromycin.[3]

Troubleshooting Steps:

  • Perform a D-test (disk approximation test): This is a simple and effective method to detect inducible clindamycin resistance.

  • Procedure:

    • Inoculate a Mueller-Hinton agar plate with the test organism to create a lawn of growth.

    • Place an erythromycin disk (15 µg) and a clindamycin disk (2 µg) approximately 15-26 mm apart (edge to edge).

    • Incubate overnight at 35-37°C.

  • Interpretation:

    • Positive D-test: A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape adjacent to the erythromycin disk, indicates inducible resistance.

    • Negative D-test: A circular zone of inhibition around the clindamycin disk indicates the absence of inducible resistance.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Symptom: Wide variations in MIC values for this compound or other antibiotics across replicate experiments.

Possible Causes:

  • Inoculum preparation: Incorrect inoculum density can significantly affect MIC results.

  • Media and incubation conditions: Variations in cation concentration in the Mueller-Hinton broth, incubation time, and temperature can influence antibiotic activity.

  • Antibiotic degradation: Improper storage or handling of antibiotic stock solutions can lead to loss of potency.

Troubleshooting Steps:

  • Standardize inoculum preparation: Use a spectrophotometer or a McFarland standard to ensure a consistent inoculum density (typically 0.5 McFarland).

  • Use standardized media: Adhere to CLSI or EUCAST guidelines for media preparation and supplementation.

  • Control incubation conditions: Ensure consistent incubation times and temperatures as per standardized protocols.

  • Proper antibiotic handling: Prepare fresh antibiotic stock solutions and store them at the recommended temperature. Perform quality control with reference strains to verify antibiotic potency.

Issue 3: Unexpected PCR Results

Symptom: Failure to amplify a resistance gene when the phenotype suggests its presence, or amplification of a non-specific product.

Possible Causes:

  • Poor DNA quality: Contaminants in the DNA extract can inhibit the PCR reaction.

  • Primer issues: Incorrect primer design, degradation, or inappropriate annealing temperature.

  • PCR cycling conditions: Suboptimal denaturation, annealing, or extension times and temperatures.

Troubleshooting Steps:

  • Assess DNA quality: Use spectrophotometry (A260/A280 ratio) or gel electrophoresis to check the purity and integrity of the extracted DNA.

  • Validate primers: Check primer sequences for accuracy and potential secondary structures. Run a temperature gradient PCR to determine the optimal annealing temperature.

  • Optimize PCR conditions: Adjust cycling parameters, including annealing temperature and extension time, based on the primer melting temperature (Tm) and the expected amplicon size.

  • Include controls: Always include a positive control (DNA from a known resistant strain) and a negative control (no template DNA) in your PCR runs.

Data Presentation

The following tables summarize the in vitro activity of this compound and comparator antibiotics against bacterial isolates with defined resistance mechanisms.

Table 1: MICs of this compound and Comparators against Staphylococcus aureus with Different Resistance Phenotypes

Resistance PhenotypeResistance Gene(s)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
iMLSB erm(A), erm(C)This compound0.250.50.125 - 0.75
Erythromycin>256>25664 - >256
Clindamycin0.0640.1250.064 - 0.25
cMLSB erm(A), erm(C)This compound0.51.50.25 - 4.0
Erythromycin>256>256>256
Clindamycin>256>256128 - >256
MSB msr(A)This compound0.50.50.125 - 0.5
Erythromycin128>25632 - >256
Clindamycin≤0.25≤0.25≤0.25 - 0.5

Data compiled from multiple sources.

Table 2: MICs of Quinupristin-Dalfopristin and Comparators against Enterococcus faecium with Different Resistance Phenotypes

Resistance PhenotypeResistance Gene(s)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
MLSB erm(B)Quinupristin-Dalfopristin120.5 - 4
Erythromycin>128>12816 - >128
Clindamycin>128>12832 - >128
LSA Not specifiedQuinupristin-Dalfopristin120.5 - 4
Erythromycin≤0.510.25 - 1
Clindamycin>128>12864 - >128
Susceptible NoneQuinupristin-Dalfopristin0.510.25 - 1
Erythromycin≤0.5≤0.5≤0.25 - 0.5
Clindamycin≤0.51≤0.25 - 1

Quinupristin-dalfopristin is often used as a proxy for this compound susceptibility testing. Data compiled from multiple sources.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare antibiotic dilutions: Serially dilute the antibiotic stock solutions in CAMHB in the 96-well plates to achieve the desired final concentrations.

  • Prepare bacterial inoculum: Suspend bacterial colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Read results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: PCR for Detection of erm(B) Gene

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and buffer

  • dNTPs

  • Forward and reverse primers for erm(B)

  • Agarose gel and electrophoresis equipment

  • DNA ladder

Primer Sequences (Example):

  • erm(B)-F: 5'-GAAAAGGTACTCAACCAAATA-3'

  • erm(B)-R: 5'-AGTAACGGTACTTAAATTGTTTAC-3'

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and primers.

    • Add the extracted DNA template to the master mix.

    • Perform PCR with the following cycling conditions (example):

      • Initial denaturation: 94°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the erm(B) gene.

Mandatory Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis Isolate Isolate MIC_Testing MIC_Testing Isolate->MIC_Testing Broth Microdilution D_Test D_Test Isolate->D_Test Disk Approximation DNA_Extraction DNA_Extraction Isolate->DNA_Extraction Genomic DNA Resistance_Profile Resistance_Profile MIC_Testing->Resistance_Profile Determine MICs Correlation Correlate Genotype and Phenotype Resistance_Profile->Correlation Inducible_Resistance Inducible_Resistance D_Test->Inducible_Resistance Observe D-zone Inducible_Resistance->Correlation PCR PCR DNA_Extraction->PCR Amplify Target Genes Gel_Electrophoresis Gel_Electrophoresis PCR->Gel_Electrophoresis Visualize Amplicons Gene_Presence Gene_Presence Gel_Electrophoresis->Gene_Presence Identify Resistance Genes Gene_Presence->Correlation

Caption: Experimental workflow for investigating this compound cross-resistance.

resistance_mechanisms Antibiotics Macrolides Lincosamides This compound (B) Target_Site Ribosome (23S rRNA) Antibiotics->Target_Site Bind to Protein_Synthesis Protein Synthesis Target_Site->Protein_Synthesis Inhibit Resistance_Mechanisms Resistance Mechanisms erm_Genes erm Genes Efflux_Pumps msr(A) Efflux Pump Inactivation Enzymatic Inactivation Methylation Ribosomal Methylation erm_Genes->Methylation Encode Methylation->Target_Site Modify Efflux_Pumps->Antibiotics Export Inactivation->Antibiotics Degrade

Caption: Key mechanisms of cross-resistance to macrolides, lincosamides, and this compound.

References

Optimizing Pristinamycin Dosage in Patients with Renal or Hepatic Impairment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to assist in optimizing pristinamycin dosage for patients with renal or hepatic impairment during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general guidance for adjusting this compound dosage in patients with renal impairment?

A1: While specific pharmacokinetic studies on this compound in patients with renal impairment are limited, data from the closely related intravenous streptogramin antibiotic, quinupristin/dalfopristin, suggests that dosage adjustments for this compound may not be necessary for patients with mild to moderate renal impairment. For patients with a creatinine clearance (CrCl) between 6 and 28 mL/min, the area under the curve (AUC) for quinupristin and dalfopristin and their metabolites increased by approximately 30-40%.[1][2] However, this was not deemed to necessitate a formal dose reduction.[2][3] For patients with a GFR of 10-50 ml/min, the usual dose of quinupristin/dalfopristin is often recommended due to the absence of significant changes in pharmacokinetic parameters. There is currently no specific dosing guidance for patients undergoing hemodialysis or peritoneal dialysis.[4]

Q2: How should this compound dosage be adjusted for patients with hepatic impairment?

A2: In patients with hepatic cirrhosis (Child-Pugh class A and B), the AUC of quinupristin and its metabolites is significantly increased (by approximately 180%), while the AUC of dalfopristin and its metabolites is moderately increased (by about 50%).[3] This indicates that a dosage reduction of this compound is likely necessary for patients with hepatic impairment. However, specific dosage recommendations for this compound based on Child-Pugh scores are not well-established.[3] Close monitoring of clinical response and for any signs of toxicity is crucial in this patient population.

Q3: What is the primary metabolic pathway for this compound and its relevance in hepatic impairment?

A3: this compound is metabolized in the liver, and it is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] This is a critical consideration for patients with hepatic impairment, as their reduced metabolic capacity can lead to the accumulation of this compound and other drugs metabolized by CYP3A4, increasing the risk of toxicity. When co-administering this compound with other CYP3A4 substrates, especially those with a narrow therapeutic index, careful monitoring of drug levels is essential.

Troubleshooting Guide for Experimental Protocols

Issue 1: Unexpectedly high plasma concentrations of this compound in a subject with renal impairment.

  • Possible Cause: Although studies on a related drug suggest no dose adjustment is needed in mild to moderate renal impairment, individual patient variability can lead to reduced clearance.

  • Troubleshooting Step:

    • Verify the patient's current renal function (eGFR or CrCl).

    • Review concomitant medications for potential drug-drug interactions that could further reduce this compound clearance.

    • Consider therapeutic drug monitoring (TDM) to guide dosage adjustments.

Issue 2: Adverse events suggestive of hepatotoxicity in a patient receiving this compound.

  • Possible Cause: this compound can cause drug-induced liver injury (DILI), though this is considered a rare event.[6][7][8] Patients with pre-existing liver disease may be at a higher risk.[6]

  • Troubleshooting Step:

    • Perform liver function tests (LFTs) immediately to assess the extent of hepatic injury.

    • Discontinue this compound if DILI is suspected.

    • Evaluate other potential causes of liver injury.

Data Presentation

Table 1: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Patients with Renal Impairment (as a proxy for this compound)

ParameterHealthy VolunteersSevere Renal Impairment (CrCl 6-28 mL/min)Fold Increase
Quinupristin + Metabolites
Cmax (mg/L)N/A~1.4x higher~1.4
AUC (mgh/L)N/A~1.4x higher~1.4
Dalfopristin + Metabolites
Cmax (mg/L)N/A~1.3x higher~1.3
AUC (mgh/L)N/A~1.3x higher~1.3

Data extrapolated from studies on quinupristin/dalfopristin.[2]

Table 2: Pharmacokinetic Parameters of Quinupristin/Dalfopristin in Patients with Hepatic Impairment (as a proxy for this compound)

ParameterHealthy VolunteersHepatic Impairment (Child-Pugh A & B)Fold Increase
Quinupristin + Metabolites
AUC (mgh/L)Baseline~180% increase2.8
Dalfopristin + Metabolites
AUC (mgh/L)Baseline~50% increase1.5

Data from studies on quinupristin/dalfopristin.[3]

Experimental Protocols

Protocol: Pharmacokinetic Study of Oral this compound in Patients with Renal or Hepatic Impairment

  • Subject Recruitment:

    • Recruit cohorts of subjects with varying degrees of renal impairment (classified by CrCl or eGFR: mild, moderate, severe) or hepatic impairment (classified by Child-Pugh score: Class A, B, C).

    • Include a cohort of healthy volunteers with normal renal and hepatic function as a control group.

    • Obtain informed consent from all participants.

  • Drug Administration:

    • Administer a single oral dose of this compound to all subjects after an overnight fast.

  • Sample Collection:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound I and this compound II in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for each subject using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)

      • Elimination half-life (t1/2)

      • Apparent total clearance (CL/F)

      • Apparent volume of distribution (Vd/F)

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the impaired and healthy control groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

    • A p-value of <0.05 will be considered statistically significant.

Mandatory Visualization

Pristinamycin_CYP3A4_Interaction cluster_this compound This compound cluster_Metabolism Hepatic Metabolism cluster_Interaction Drug-Drug Interaction This compound This compound (Oral Administration) CYP3A4 Cytochrome P450 3A4 (CYP3A4) This compound->CYP3A4 Metabolized by This compound->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Increased_Concentration Increased Plasma Concentration of Concomitant Drug CYP3A4->Increased_Concentration Other_Drug Concomitant Drug (CYP3A4 Substrate) Other_Drug->CYP3A4 Metabolized by

This compound's inhibition of CYP3A4 and potential drug-drug interactions.

Experimental_Workflow start Start recruit Subject Recruitment (Renal/Hepatic Impairment & Healthy Controls) start->recruit consent Informed Consent recruit->consent administer Single Oral Dose of this compound consent->administer sampling Serial Blood Sampling administer->sampling process Plasma Separation and Storage sampling->process analysis LC-MS/MS Analysis of This compound I & II process->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc stats Statistical Comparison between Groups pk_calc->stats end End stats->end

References

Improving the efficiency of Pristinamycin purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pristinamycin purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Section 1: Fermentation & Initial Extraction

Q1: My this compound titer in the fermentation broth is significantly lower than expected. What are the possible causes?

Low this compound yields can stem from several factors during fermentation. One common issue is end-product inhibition, where the accumulation of this compound in the broth inhibits its own biosynthesis by Streptomyces pristinaespiralis. Additionally, the degradation of this compound by enzymes produced by the bacterium during its growth phase can also lead to lower concentrations.

Q2: I'm experiencing a low recovery rate after the initial solvent extraction with ethyl acetate. How can I improve this?

A low recovery rate during ethyl acetate extraction is a frequent challenge. Several factors can contribute to this:

  • Incomplete Phase Separation: Emulsions can form at the interface between the aqueous broth and the organic solvent, trapping the this compound and leading to significant loss. To mitigate this, consider adding a saturated brine solution or centrifuging the mixture to break the emulsion.

  • Suboptimal pH: The pH of the fermentation broth should be carefully controlled. Acidifying the broth to approximately pH 3.0-4.0 before filtration can enhance the release of the antibiotic from the mycelia. Following filtration, neutralizing the filtrate to around pH 7.0 is recommended for optimal solvent extraction.[1]

  • Insufficient Mixing: Ensure vigorous and prolonged mixing of the fermentation broth with the extraction solvent to maximize the transfer of this compound into the organic phase.

Q3: The crude extract after solvent evaporation is an oily residue that is difficult to handle. What could be the cause?

The presence of an oily residue after evaporation is often due to the co-extraction of lipids and other hydrophobic impurities from the fermentation medium. To address this, a pre-extraction step with a nonpolar solvent like petroleum ether can be performed to remove lipids from the broth before the main extraction with ethyl acetate.

Section 2: Chromatographic Purification

Q4: My this compound fraction is off-color after macroporous resin chromatography. How can I remove the colored impurities?

Colored impurities are common in fermentation extracts. A two-step decolorization process is often effective:

  • Macroporous Resin Treatment: Passing the extract through a macroporous resin column is the first step in removing a significant portion of pigments.

  • Activated Carbon Treatment: For further decolorization, the eluted this compound solution can be stirred with powdered activated carbon for 30-90 minutes, followed by filtration.[1]

Q5: I'm observing peak tailing/fronting in my HPLC analysis of purified this compound. What are the likely causes and solutions?

Peak asymmetry in HPLC is a common issue that can affect the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds. For this compound, which has basic nitrogen atoms, interactions with residual silanol groups on C18 columns can lead to tailing.

    • Solution: Adjusting the mobile phase pH to be more acidic (e.g., pH 2-3) can protonate the silanol groups and reduce these interactions. Using a high-purity, end-capped column is also recommended.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.[2][3][4]

Q6: I am seeing split peaks for this compound during HPLC analysis. What could be the problem?

Split peaks can arise from several issues:

  • Co-elution of Impurities: An impurity may be eluting very close to the main this compound peak. Optimizing the mobile phase gradient or changing the stationary phase may be necessary to improve resolution.

  • Column Issues: A blocked frit or a void in the column packing can disrupt the flow path and cause peak splitting. Reversing and flushing the column, or replacing it if the problem persists, is advisable.[5][6][7][8]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[7]

Section 3: Crystallization & Final Product

Q7: My crystallization attempts are only yielding an amorphous precipitate instead of crystals. What should I do?

Amorphous precipitation is a common hurdle in crystallization and often indicates that the rate of supersaturation is too high. To address this:

  • Reduce Supersaturation Rate: Slow down the equilibration rate by, for example, using a larger reservoir volume in vapor diffusion or a less volatile anti-solvent.

  • Lower Concentrations: Decrease the initial concentration of both the this compound solution and the precipitant.

  • Optimize pH: The solubility of this compound is pH-dependent, so screening a wider range of pH values is recommended.[9]

Q8: I am observing "oiling out" instead of crystal formation. How can this be resolved?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal, often due to excessively high supersaturation. The following adjustments can be made:

  • Reduce Concentrations: Lower the concentration of both the this compound and the precipitant.

  • Change the Solvent: If using a solvent in which this compound is highly soluble, try one with lower solubility.

  • Vary the Temperature: Modifying the crystallization temperature can affect solubility and may prevent oiling out.[9]

Q9: The final crystallized this compound powder is not the expected pale yellow color. What could be the reason?

An off-color final product suggests the presence of residual impurities. This can be addressed by:

  • Improving Upstream Purification: Ensure the decolorization steps (macroporous resin and activated carbon treatment) are effective before proceeding to crystallization.

  • Recrystallization: The crude crystals can be further purified by recrystallization from a suitable solvent, such as isopropanol, toluene, or acetone, to obtain a high-purity product. A patent suggests that recrystallization from isopropanol can yield a fine, pale yellow this compound product.[10]

Data Presentation

The following tables summarize quantitative data related to this compound production and purification.

Table 1: Fermentation Parameters and this compound Production

ParameterValueReference
MicroorganismStreptomyces pristinaespiralis DSMZ 40338[1]
Fermentation Time120 hours[1]
Final Biomass4.0 g/L (dry weight)[1]
Sugar Consumption28.4 g/L[1]
This compound Titer51.0 mg/L[1][11]

Table 2: Extraction and Purification Recovery

ParameterValue/MethodReference
Extraction SolventDichloroethane[12]
Overall Recovery Rate~50%[10][13]
Extraction SolventEthyl Acetate[1]
Pre-treatment StepsMicrofiltration, Concentration[1]
Overall Recovery Rate71%[1][11][14]
Post-extraction ProcessingResin decolorization, Activated carbon treatment, Crystallization[1]
Final Product Purity>8000 u/mg[1][10]

Experimental Protocols

Protocol 1: General Extraction of this compound with Ethyl Acetate

This protocol is based on a method that has demonstrated a 71% recovery of this compound.[1][11]

Materials:

  • This compound fermentation broth

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Harvesting and Clarification: After fermentation, separate the mycelium and other solid components from the broth via centrifugation or microfiltration to obtain the clarified supernatant.

  • pH Adjustment (Recommended): Acidify the supernatant to approximately pH 3.0-4.0 with hydrochloric acid to facilitate the release of the antibiotic. After a brief incubation, neutralize the supernatant to a pH of around 7.0 with sodium hydroxide before solvent extraction.[1]

  • Liquid-Liquid Extraction:

    • Transfer the clarified and pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v ratio).

    • Shake the funnel vigorously for 15-20 minutes, periodically venting.

    • Allow the layers to separate. The upper layer is the ethyl acetate phase containing this compound.

    • Carefully drain and collect the lower aqueous layer.

    • Collect the upper ethyl acetate layer. For improved recovery, the aqueous phase can be re-extracted with a fresh portion of ethyl acetate.

  • Drying and Concentration:

    • Dry the collected ethyl acetate extract by adding anhydrous sodium sulfate or magnesium sulfate and swirling to remove residual water.

    • Filter the dried extract to remove the drying agent.

    • Concentrate the ethyl acetate extract using a rotary evaporator at a temperature below 45°C to obtain the crude this compound extract.

Protocol 2: Advanced Downstream Processing and Purification

This protocol outlines further purification steps adapted from patented industrial processes for higher purity.[10]

Materials:

  • Crude this compound extract (from Protocol 1)

  • Macroporous adsorbent resin (e.g., D1300)

  • Macropore decolorizing resin (e.g., D293)

  • Ethanol

  • Powdered activated carbon

  • Crystallization solvent (e.g., Isopropanol, Toluene, or Acetone)

  • Petroleum ether

Procedure:

  • Resin Decolorization:

    • Dissolve the crude this compound extract in an appropriate solvent.

    • Pass the solution through a column packed with a macropore decolorizing resin.

  • Adsorption and Desorption:

    • Load the decolorized solution onto a column packed with a macroporous adsorbent resin.

    • Wash the column to remove impurities.

    • Elute the this compound using a gradient of ethanol in water.

  • Activated Carbon Treatment:

    • Treat the eluted this compound solution with powdered activated carbon by stirring for 30-90 minutes to remove remaining colored impurities.

    • Filter to remove the activated carbon.

  • Concentration and Crystallization:

    • Concentrate the decolorized solution under vacuum.

    • Induce crystallization by cooling the concentrated solution to between -5°C and 8°C and allowing it to stand for several hours.

  • Recrystallization:

    • Collect the crude crystals by filtration.

    • Further purify the crystals by recrystallization from a suitable solvent like isopropanol to obtain a high-purity, pale yellow this compound product.[10]

Mandatory Visualizations

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound in Streptomyces pristinaespiralis is regulated by a complex signaling cascade involving multiple transcriptional regulators. This process is initiated by γ-butyrolactone (GBL)-like molecules.

Pristinamycin_Biosynthesis_Pathway cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis Genes GBL γ-Butyrolactone (GBL) SpbR SpbR (GBL Receptor) GBL->SpbR Binds & Inactivates PapR5 PapR5 (TetR Repressor) SpbR->PapR5 De-repression PapR1_PapR2_PapR4 PapR1, PapR2, PapR4 (SARP Activators) SpbR->PapR1_PapR2_PapR4 De-repression PapR5->PapR1_PapR2_PapR4 Repression Pristinamycin_I_Genes This compound I Biosynthesis Genes PapR1_PapR2_PapR4->Pristinamycin_I_Genes Activation Pristinamycin_II_Genes This compound II Biosynthesis Genes PapR1_PapR2_PapR4->Pristinamycin_II_Genes Activation PapR3 PapR3 (TetR Repressor) PapR3->PapR5 Repression PapR6 PapR6 (Response Regulator) Pristinamycin_I Pristinamycin_I Pristinamycin_I_Genes->Pristinamycin_I Pristinamycin_II Pristinamycin_II Pristinamycin_II_Genes->Pristinamycin_II Purification_Workflow Fermentation Fermentation Broth Filtration Microfiltration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Decolorization Decolorization (Resin & Activated Carbon) Solvent_Extraction->Decolorization Concentration Concentration Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Crystallization_Troubleshooting Start Low Crystal Yield Observation Observe Outcome Start->Observation Amorphous Amorphous Precipitate Observation->Amorphous Precipitate Oiling_Out Oiling Out Observation->Oiling_Out Liquid Phase No_Crystals No Crystals Observation->No_Crystals Clear Drop Solution_Amorphous Reduce Supersaturation Rate Lower Concentration Optimize pH Amorphous->Solution_Amorphous Solution_Oiling Reduce Concentration Change Solvent Vary Temperature Oiling_Out->Solution_Oiling Solution_No_Crystals Increase Concentration Screen Different Precipitants No_Crystals->Solution_No_Crystals

References

Validation & Comparative

Pristinamycin vs. Vancomycin for the Treatment of MRSA Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of pristinamycin and vancomycin for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The following sections present a comprehensive overview of their mechanisms of action, in vitro activity, clinical efficacy, safety profiles, and the experimental protocols used to generate this data.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) remains a significant global health threat, necessitating the exploration of effective therapeutic options. Vancomycin, a glycopeptide antibiotic, has long been the mainstay of treatment for serious MRSA infections.[1][2] However, the emergence of strains with reduced susceptibility to vancomycin has prompted the investigation of alternative agents.[3] this compound, a streptogramin antibiotic, offers an oral treatment option with potent activity against MRSA.[4] This guide aims to provide an objective comparison of these two antibiotics to inform research and drug development efforts.

Mechanism of Action

The antibacterial effects of this compound and vancomycin are achieved through distinct mechanisms targeting essential bacterial processes.

This compound

This compound is a combination of two structurally unrelated components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A), which act synergistically to inhibit protein synthesis. Each component individually is bacteriostatic, but together they are bactericidal.[4] They bind to the 50S ribosomal subunit, disrupting the elongation of polypeptide chains.

Vancomycin

Vancomycin inhibits bacterial cell wall synthesis in Gram-positive bacteria.[2] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[5][6]

Diagram: Mechanisms of Action

cluster_this compound This compound cluster_vancomycin Vancomycin This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Bacterial_Death_P Bacterial Cell Death Protein_Synthesis->Bacterial_Death_P Leads to Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis Inhibition of Bacterial_Death_V Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Death_V Leads to

Caption: Mechanisms of action for this compound and Vancomycin.

In Vitro Activity

The in vitro potency of an antibiotic is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, with lower values indicating greater potency.

Comparative MIC Data

The following table summarizes the MIC50 and MIC90 values for this compound and vancomycin against MRSA isolates from a comparative study.

AntibioticNumber of MRSA IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound 1500.125 - 0.75-0.5[7]
Vancomycin 1500.5 - 2.0-2.0[7]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Clinical Efficacy

Clinical trial data provides essential insights into the real-world performance of these antibiotics in treating MRSA infections. It is important to note that direct head-to-head clinical trials comparing this compound and vancomycin for MRSA infections are limited. The data presented here is from separate studies.

This compound Clinical Outcomes

A retrospective study on the use of this compound for Gram-positive infections, including those caused by MRSA, reported the following outcomes:

Infection TypeNumber of Patients with MRSAClinical OutcomePercentageReference
Various Infections9Cured10/36 (27.8%)[4]
Suppressed21/36 (58.3%)[4]

*Note: This data represents outcomes for a cohort of 36 patients with various Gram-positive infections, of which 9 were MRSA.

Another study focused on osteoarticular infections due to Staphylococcus spp., with a majority being MRSA, reported the following for patients treated with this compound:

Infection TypeNumber of Patients EvaluatedClinical OutcomePercentageReference
Osteoarticular Infections23Cured16/23 (69.6%)[8]
Suppressed5/23 (21.7%)[8]
Vancomycin Clinical Outcomes

An umbrella review of meta-analyses comparing vancomycin to other treatments for MRSA infections provides an overview of its efficacy. It's important to note that the quality of evidence supporting the higher efficacy of alternative treatments over vancomycin was not consistently high.[2] A network meta-analysis of treatments for MRSA complicated skin and soft tissue infections (cSSTIs) reported the following pooled success rate for vancomycin:

Infection TypeNumber of Treatment ArmsPooled Success Rate (95% CrI)Reference
Complicated Skin and Soft Tissue Infections-74.7% (64.1% - 83.5%)[9]

Safety and Tolerability

The safety profiles of this compound and vancomycin are important considerations in clinical practice.

Adverse Events

The following table summarizes common adverse events associated with each antibiotic.

AntibioticCommon Adverse EventsReference
This compound Gastrointestinal disturbances (nausea, vomiting), rash.[8]
Vancomycin "Red man syndrome" (infusion-related reaction), nephrotoxicity, ototoxicity, rash, pruritus.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI M07-A11 guidelines) [10][11][12]

Diagram: Broth Microdilution Workflow

Inoculum_Prep Inoculum Preparation: - Select 3-5 colonies of MRSA - Suspend in saline to 0.5 McFarland turbidity Inoculation Inoculation: - Inoculate microtiter plate wells with the standardized MRSA suspension Inoculum_Prep->Inoculation Dilution Serial Dilution of Antibiotics: - Prepare two-fold serial dilutions of this compound and vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB) Dilution->Inoculation Incubation Incubation: - Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Reading Results: - Determine the lowest concentration of the antibiotic that completely inhibits visible growth (the MIC) Incubation->Reading

Caption: Workflow for MIC determination by broth microdilution.

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the MRSA strain from an 18- to 24-hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of this compound and vancomycin in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16 to 20 hours in ambient air.

  • Result Interpretation:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Etest® Method [7]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Etest® Strip Application:

    • Apply the Etest® strip containing a predefined gradient of the antibiotic onto the agar surface.

  • Incubation:

    • Incubate the plate at 35°C for 16 to 20 hours.

  • Result Interpretation:

    • The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.[13][14]

  • Inoculum Preparation:

    • Prepare a starting inoculum of MRSA in the logarithmic phase of growth at a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium (e.g., CAMHB).

  • Exposure to Antibiotics:

    • Add this compound or vancomycin at various multiples of their predetermined MICs to the bacterial suspension. A growth control with no antibiotic is included.

  • Sampling and Viable Counts:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 18 to 24 hours.

    • Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Infection Model

Animal models are used to evaluate the in vivo efficacy of antibiotics. A common model for MRSA is the murine pneumonia or bacteremia model.[15][16][17]

Diagram: Murine Infection Model Workflow

Infection Infection: - Induce MRSA infection in mice (e.g., intranasal inoculation for pneumonia or intravenous for bacteremia) Treatment Treatment: - Administer this compound or vancomycin at specified doses and intervals Infection->Treatment Monitoring Monitoring: - Observe mice for clinical signs of infection Treatment->Monitoring Evaluation Evaluation: - At predetermined time points, euthanize mice and collect relevant tissues (e.g., lungs, blood) - Determine bacterial load (CFU/g or CFU/mL) Monitoring->Evaluation Comparison Comparison: - Compare bacterial loads between treatment groups and an untreated control group Evaluation->Comparison

References

Comparative efficacy of Pristinamycin and linezolid for Gram-positive infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Pristinamycin and Linezolid, two critical antibiotics in the fight against challenging Gram-positive bacterial infections. This document synthesizes available in vitro data, outlines experimental methodologies, and illustrates the mechanisms of action for both antimicrobial agents.

Executive Summary

This compound, a streptogramin antibiotic, and Linezolid, the first clinically available oxazolidinone, are both potent agents against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While both drugs inhibit bacterial protein synthesis, they do so through distinct mechanisms, resulting in different resistance profiles and clinical considerations. Direct head-to-head clinical trial data comparing this compound and Linezolid are limited. Therefore, this guide presents a comprehensive overview based on available in vitro studies and clinical data from trials where each drug was compared with other agents, primarily vancomycin.

Mechanism of Action

This compound and Linezolid target the bacterial ribosome, a critical component of protein synthesis. However, their specific binding sites and the consequences of this binding differ significantly.

This compound: This antibiotic consists of two synergistic components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A).[1] Individually, each component is bacteriostatic, but together they are bactericidal.[2] this compound IIA binds to the A-site of the 50S ribosomal subunit, which induces a conformational change that enhances the binding of this compound IA to a nearby site.[3] This cooperative binding locks the ribosome in a non-productive state, inhibiting peptide bond formation and causing the premature release of incomplete polypeptide chains.[3]

Linezolid: As an oxazolidinone, Linezolid has a unique mechanism of action among protein synthesis inhibitors.[4] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is an essential first step in protein synthesis.[5][6] By acting at this very early stage, Linezolid prevents the translation process from even beginning.[4][] This distinct mechanism means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.[]

In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) values are a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC ranges and MIC90 values (the concentration required to inhibit 90% of isolates) for this compound and Linezolid against common Gram-positive pathogens.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesResistance PhenotypeThis compound MIC (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤0.5[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.5 - 0.75[3]
Enterococcus faeciumVancomycin-Resistant (VRE)This compound is highly active against VREF[8]

Table 2: In Vitro Activity of Linezolid against Gram-Positive Bacteria

Bacterial SpeciesResistance PhenotypeLinezolid MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5[]
Enterococcus faecalisVancomycin-Resistant (VRE)2 to 4[9]
Enterococcus faeciumVancomycin-Resistant (VRE)2 to 4[9]

Clinical Efficacy

Direct comparative clinical trials between this compound and Linezolid are scarce. The available data is largely from studies comparing each drug to vancomycin.

This compound: Clinical experience, primarily from retrospective studies, suggests this compound is an effective oral option for difficult-to-treat Gram-positive infections, including those caused by MRSA and VRE.[10][11] In a study of 36 patients with various Gram-positive infections, including osteomyelitis and prosthetic joint infections, 10 patients were cured and 21 had their infections successfully suppressed with this compound.[10]

Linezolid: Multiple large-scale, randomized controlled trials have demonstrated the efficacy of Linezolid in treating serious Gram-positive infections. A meta-analysis of nine randomized controlled trials found that Linezolid was as effective as vancomycin for treating Gram-positive infections overall.[12] For complicated skin and skin-structure infections caused by Staphylococcus aureus, Linezolid showed superior clinical and microbiological outcomes compared to vancomycin.[12] In a study of pediatric patients with resistant Gram-positive infections, clinical cure rates were similar for Linezolid (79%) and vancomycin (74%).[11]

Adverse Events

The safety profiles of this compound and Linezolid differ, which is an important consideration in clinical practice.

This compound: Common side effects include gastrointestinal disturbances and rash.[1] In one retrospective study, five out of 36 patients discontinued this compound treatment due to side effects.[10]

Linezolid: The most frequently reported adverse events are diarrhea, nausea, and headache.[13] A significant concern with prolonged Linezolid therapy (beyond two weeks) is myelosuppression, including thrombocytopenia and anemia.[14][15] Peripheral and optic neuropathy have also been reported with long-term use.[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (for both this compound and Linezolid):

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay (for Linezolid)
  • Preparation: Prepare tubes containing Mueller-Hinton broth with a starting inoculum of approximately 5 × 105 to 1 × 107 CFU/mL of the test organism.

  • Antibiotic Addition: Add Linezolid at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a growth control tube without any antibiotic.

  • Sampling and Plating: At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight at 35°C. Count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Pristinamycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Peptide_Chain Growing Peptide Chain A_site A-site Pristinamycin_IA This compound IA A_site->Pristinamycin_IA 2. Conformational change enhances binding of E_site E-site (Exit) Pristinamycin_IIA This compound IIA Pristinamycin_IIA->A_site 1. Binds Inhibition Inhibition of Peptide Bond Formation Pristinamycin_IA->P_site 3. Binds near P-site tRNA Aminoacyl-tRNA Premature_Release Premature Release of Incomplete Peptide

Caption: Synergistic action of this compound on the 50S ribosomal subunit.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Prevents formation of 30S_subunit 30S Subunit Linezolid Linezolid Linezolid->50S_subunit 1. Binds to 23S rRNA Inhibition Inhibition mRNA mRNA fMet_tRNA fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Is essential for

Caption: Linezolid's inhibition of the 70S initiation complex formation.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Validating the In Vitro Bactericidal Activity of Pristinamycin Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro bactericidal activity of Pristinamycin against key clinical isolates, offering a comparative perspective against other commonly used antibiotics. The data presented is compiled from recent studies to ensure relevance and accuracy for researchers and drug development professionals.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the comparative in vitro activities of this compound and other antibiotics against three clinically significant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecium.

Data Presentation

Table 1: Comparative In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)MBC:MIC Ratio
This compound 0.25 - 0.50.5 - 10.5 - 21-4[1]
Vancomycin11 - 21 - ≥64≥8 - ≥32 indicates tolerance[2][3]
Linezolid1 - 22 - 4>20 - ≥64Often >32, indicating bacteriostatic activity[2][4]

Table 2: Comparative In Vitro Activity Against Streptococcus pneumoniae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound 0.250.5-
Amoxicillin≤0.062-
Erythromycin0.03>64-

Table 3: Comparative In Vitro Activity Against Enterococcus faecium

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
This compound 12-
Vancomycin>256>256-
Linezolid12-

Experimental Protocols

The data presented in this guide is based on standardized methodologies for antimicrobial susceptibility testing. The following are detailed protocols for the key experiments cited, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI M07)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antimicrobial agent is prepared at a concentration of at least 10 times the highest concentration to be tested.

  • The agent is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate.

  • Each well will contain a final volume of 100 µL, with decreasing concentrations of the antibiotic.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Inoculum Preparation:

  • Bacterial colonies are isolated from a fresh agar plate (18-24 hours incubation).

  • A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with 10 µL of the standardized bacterial suspension.

  • The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

Determination of Minimum Bactericidal Concentration (MBC) (CLSI M26)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

1. Following MIC Determination:

  • The MBC test is performed after the MIC has been determined.

2. Subculturing from Clear Wells:

  • A small aliquot (typically 10-100 µL) is taken from each well of the microdilution plate that shows no visible growth (i.e., at and above the MIC).[5][6]

  • The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

3. Incubation:

  • The agar plates are incubated at 35°C for 18-24 hours.

4. Interpretation of Results:

  • The number of colonies on each plate is counted.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[5]

Visualizations

The following diagrams illustrate the experimental workflow for determining bactericidal activity and the logical relationship for classifying bacterial susceptibility.

Experimental_Workflow cluster_MIC MIC Determination (Broth Microdilution) cluster_MBC MBC Determination A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E F Select wells at and above the MIC with no growth E->F Proceed to MBC G Plate aliquots from selected wells onto antibiotic-free agar F->G H Incubate agar plates at 35°C for 18-24 hours G->H I Count colonies and calculate % kill H->I J Determine MBC: Lowest concentration with ≥99.9% killing I->J

Caption: Experimental workflow for determining MIC and MBC.

Susceptibility_Classification cluster_interpretation Interpretation of In Vitro Results MIC_Value MIC Value Susceptible Susceptible MIC_Value->Susceptible ≤ Breakpoint Intermediate Intermediate MIC_Value->Intermediate > Susceptible Breakpoint < Resistant Breakpoint Resistant Resistant MIC_Value->Resistant ≥ Breakpoint Bactericidal_Activity Bactericidal vs. Bacteriostatic Susceptible->Bactericidal_Activity Bactericidal Bactericidal (MBC/MIC ≤ 4) Bactericidal_Activity->Bactericidal Bacteriostatic Bacteriostatic (MBC/MIC > 4) Bactericidal_Activity->Bacteriostatic

Caption: Classification of bacterial susceptibility based on MIC and MBC values.

References

A Comparative Analysis of Oral Pristinamycin and Intravenous Quinupristin/Dalfopristin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of oral pristinamycin and its semi-synthetic, intravenous derivative, quinupristin/dalfopristin. Both belong to the streptogramin class of antibiotics and are crucial in the management of Gram-positive bacterial infections, particularly those caused by multi-drug resistant strains. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams to elucidate complex mechanisms and workflows.

Introduction and Development

This compound is a naturally occurring antibiotic produced by Streptomyces pristinaespiralis.[1] It is a synergistic combination of two distinct components: this compound IIA (a group A streptogramin) and this compound IA (a group B streptogramin).[1][2] Marketed primarily in Europe, its clinical use is limited to an oral formulation due to poor water solubility.[1][3]

To overcome this limitation and provide a solution for severe, systemic infections, a semi-synthetic, injectable formulation was developed. This formulation, known as quinupristin/dalfopristin (marketed as Synercid®), is derived from this compound IA and this compound IIA, respectively.[4][5] It is administered intravenously and is specifically indicated for serious infections, including those caused by vancomycin-resistant Enterococcus faecium (VREF) and complicated skin infections.[4][6]

Mechanism of Action: A Synergistic Approach

Both this compound and quinupristin/dalfopristin share a unique, synergistic mechanism of action that targets bacterial protein synthesis. The two components, group A and group B streptogramins, are individually bacteriostatic but act together to become bactericidal against many pathogens.[1][2]

The process involves sequential binding to the bacterial 50S ribosomal subunit:

  • Dalfopristin (Group A) binds first to the peptidyl transferase center of the 23S rRNA portion of the 50S subunit.[4][7]

  • This initial binding induces a critical conformational change in the ribosome.[5]

  • This change increases the binding affinity for Quinupristin (Group B) by a factor of approximately 100.[4][5]

  • Quinupristin then binds to a nearby site in the ribosomal exit tunnel, blocking the elongation of the polypeptide chain and causing the release of incomplete peptides.[4][8]

This dual-binding action effectively and irreversibly halts protein synthesis, leading to bacterial cell death.[2][9]

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome 50S_Ribosome Peptidyl Transferase Center Quinupristin Quinupristin (Streptogramin B) 50S_Ribosome->Quinupristin 2. Increases affinity for Protein_Synthesis Protein Synthesis Elongation Exit_Tunnel Polypeptide Exit Tunnel Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->50S_Ribosome 1. Binds Quinupristin->Exit_Tunnel 3. Binds Inhibition IRREVERSIBLE INHIBITION Protein_Synthesis->Inhibition 4. Blocks

Caption: Synergistic binding of streptogramins to the 50S ribosome.

Comparative Pharmacokinetics

The most significant difference between the two drugs lies in their route of administration and resulting pharmacokinetic profiles. This compound is designed for oral use, whereas quinupristin/dalfopristin is exclusively for intravenous administration due to minimal oral absorption.[1][10][11]

ParameterOral this compoundIntravenous Quinupristin/Dalfopristin
Administration OralIntravenous
Bioavailability Absorbed orallyMinimal oral absorption[10]
Time to Peak (Tmax) ~3.1 - 3.3 hours[12][13]End of infusion
Peak Concentration (Cmax) PIA: ~0.76 mg/LPIIA: ~0.58 mg/L(after 2g oral dose)[12][14]Quinupristin: 2.3-2.7 mg/LDalfopristin: 6.1-8.2 mg/L(after 7.5 mg/kg IV dose)[10][11]
Elimination Half-life (t½) PIA: ~4.0 hoursPIIA: ~2.8 hours[12][13]Quinupristin: ~0.7-1.3 hoursDalfopristin: ~0.7-1.3 hours[10][11]
Metabolism -Extensively metabolized into active metabolites[10][15]
Excretion -Primarily fecal (75-77%)[10][15]
Drug Interactions May increase serum levels of cyclosporin[16]Potent inhibitor of CYP3A4, leading to multiple significant drug interactions[10][17]

PIA: this compound IA; PIIA: this compound IIA

Clinical Efficacy: A Summary of Performance Data

Both antibiotics are effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][18] However, their clinical applications differ based on their formulation and approved indications. Quinupristin/dalfopristin is a critical therapy for VREF, against which this compound has limited utility due to intrinsic enterococcal resistance mechanisms.[19][20]

IndicationDrugStudy DetailsEfficacy Outcome
VREF Infections Quinupristin/DalfopristinProspective emergency-use study; N=396 patients with VREF infection.[19]Clinical Success: 73.6%Bacteriological Success: 70.5%[19][21]
VREF Infections Quinupristin/DalfopristinNon-comparative study in 24 hospitalized patients with VREF bacteremia or localized infections.[22]Favorable Clinical Response: 83%Bacteriological Eradication: 74%[22]
MRSA Skin/Soft Tissue Infections This compoundObservational study.Clinical Success Rate: 87%[23]
Bone & Joint Infections (Staph. spp.) This compoundStudy with 26 patients with predominantly osteoarticular infections.[23]Cure: 8 patientsSuppression: 15 patients[23]

Safety and Tolerability Profile

The adverse effect profiles of the two drugs are distinct and are often a determining factor in their clinical use.

Adverse Event CategoryOral this compoundIntravenous Quinupristin/Dalfopristin
Common Events Gastrointestinal: Nausea, vomiting, diarrhea[3][24] Dermatologic: Rash[3]Musculoskeletal: Arthralgia (joint pain), Myalgia (muscle pain) (up to 36% in some studies)[19][25][26] Infusion Site Reactions: Pain, inflammation, thrombophlebitis[25]
Less Common Events Hematological and liver function abnormalities[3][24]Gastrointestinal: Nausea, diarrhea[25] Hepatic: Hyperbilirubinemia[4][6]
Serious Events Severe allergic reactions (rare)[24]Anaphylactoid reactions, angioedema (rare)[4][6]

Mechanisms of Bacterial Resistance

Resistance to streptogramins can develop through several mechanisms, primarily affecting one or both components of the drug, which can compromise the synergistic effect.

  • Enzymatic Inactivation: This is a major resistance pathway.

    • Streptogramin A (Dalfopristin): Inactivated by acetyltransferase enzymes encoded by vat genes (e.g., vatA, vatD, vatE).[27]

    • Streptogramin B (Quinupristin): Inactivated by lyase enzymes encoded by vgb genes.[9]

  • Active Efflux: Bacteria can acquire pumps that actively remove the antibiotic from the cell.

    • Streptogramin A: Removed by ATP-binding cassette (ABC) transporters encoded by vga genes.[9]

    • Streptogramin B: Removed by pumps encoded by msr genes.

  • Target Site Modification: Alteration of the ribosomal binding site can prevent the drug from binding effectively. The Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype, mediated by erm genes, involves methylation of the 23S rRNA. This modification prevents the binding of macrolides, lincosamides, and the streptogramin B component (quinupristin), though synergy may be maintained if the organism remains susceptible to the streptogramin A component.[9][28]

Caption: Key genetic mechanisms of resistance to streptogramin antibiotics.

Experimental Protocols

This protocol is based on the methodology used in the single-dose pharmacokinetic study of this compound in humans.[12][13][14]

  • Objective: To determine the plasma concentration-time profile of this compound components (PIA and PIIA) following a single oral dose.

  • Study Design: Single-center, open-label, single-dose pharmacokinetic study.

  • Participants: Healthy adult volunteers or patients with normal renal and hepatic function.

  • Intervention: Administration of a single 2 g oral dose of this compound.

  • Sampling: Venous blood samples are collected in heparinized tubes at pre-defined intervals: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 9.5 hours post-dose. Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of PIA and PIIA are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and elimination half-life (t½) are calculated from the plasma concentration-time data for each component.

This protocol outlines the methodology for a clinical trial assessing the efficacy of quinupristin/dalfopristin, modeled after the emergency-use studies.[19]

Clinical_Trial_Workflow Enrollment Patient Enrollment - Active VREF Infection - No alternative therapy Baseline Baseline Assessment - Clinical signs/symptoms - Baseline cultures Enrollment->Baseline Treatment Treatment Phase - Q/D 7.5 mg/kg IV q8h - Duration per investigator Baseline->Treatment Monitoring On-Treatment Monitoring - Daily clinical assessment - Adverse event recording Treatment->Monitoring EOT End of Treatment (EOT) Assessment - Final clinical evaluation - Repeat cultures Monitoring->EOT FollowUp Follow-Up Visit - Assess for relapse EOT->FollowUp Analysis Data Analysis - Determine clinical success - Determine bacteriological success FollowUp->Analysis

Caption: Workflow for a clinical efficacy trial of quinupristin/dalfopristin.
  • Objective: To evaluate the clinical and bacteriological efficacy and safety of quinupristin/dalfopristin in treating severe VREF infections.

  • Study Design: Prospective, non-comparative, open-label trial.

  • Inclusion Criteria: Hospitalized patients with documented signs and symptoms of an active infection caused by VREF, for whom there is no appropriate alternative antibiotic therapy.

  • Intervention: Quinupristin/dalfopristin administered at a dose of 7.5 mg/kg intravenously every 8 hours. The duration of therapy is determined by the clinical investigator based on the patient's response and the nature of the infection.

  • Endpoints:

    • Primary (Clinical Success): Defined as the resolution or significant improvement of signs and symptoms of infection at the end of therapy.

    • Secondary (Bacteriological Success): Defined as the eradication or presumed eradication of the baseline VREF pathogen from the site of infection.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the treatment period.

Conclusion

Oral this compound and intravenous quinupristin/dalfopristin are potent streptogramin antibiotics with a shared mechanism but divergent clinical roles dictated by their formulations and pharmacokinetic properties.

  • Oral this compound serves as a valuable oral option for treating susceptible Gram-positive infections, particularly those caused by staphylococci (including MRSA), in an outpatient setting or as a step-down therapy from intravenous treatment.[3][29] Its primary limitations are its oral-only formulation and lack of consistent activity against enterococci.[20]

  • Intravenous Quinupristin/Dalfopristin is a critical, last-resort agent for severe, hospitalized infections caused by multi-drug resistant pathogens, most notably VREF.[4][21] Its use is limited by its intravenous route, significant potential for drug interactions via CYP3A4 inhibition, and a notable profile of musculoskeletal and infusion-related adverse events.[10][25]

For researchers and drug developers, the synergistic mechanism of streptogramins continues to be a compelling model for combination antibiotic therapy. Understanding their comparative profiles is essential for optimizing the treatment of challenging Gram-positive infections and for guiding the development of future antimicrobial agents.

References

The Role of Pristinamycin in Treating Infections Following Vancomycin Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant pathogens, particularly vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. When first-line therapies like vancomycin fail, alternative agents are crucial. This guide provides a comprehensive comparison of pristinamycin and its closely related intravenous formulation, quinupristin/dalfopristin, for the treatment of infections in patients who have not responded to vancomycin therapy.

Efficacy in Vancomycin-Resistant Enterococcus faecium (VRE) Infections

Quinupristin/dalfopristin has been a key therapeutic option for VRE infections, primarily those caused by E. faecium, which is intrinsically resistant to this compound's individual components but susceptible to their synergistic combination.[1][2] Clinical studies, often conducted in severely ill patients with limited treatment alternatives, have demonstrated its efficacy.

A prospective, randomized study in cancer patients with VRE infections showed comparable clinical response rates between quinupristin/dalfopristin (43%) and linezolid (58%), another critical drug for VRE.[3] However, a retrospective analysis of VRE bacteremia cases suggested a higher mortality rate in patients treated with quinupristin/dalfopristin compared to those who received linezolid.[4] It is important to note that prolonged bacteremia and the development of resistance during therapy have been more frequently observed with quinupristin/dalfopristin than with linezolid.[5]

Table 1: Comparative Efficacy of Quinupristin/Dalfopristin vs. Linezolid for VRE faecium Bacteremia

OutcomeQuinupristin/DalfopristinLinezolidp-valueReference
30-Day Mortality 48%41%0.45[5]
Clinical Response 43%58%0.6[3]
Microbiological Response 60%66%0.51[5]
Prolonged Bacteremia 18%4%0.04[5]
Development of Resistance 11%0%0.02[5]

Efficacy in Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Oral this compound has been utilized as a step-down therapy for osteoarticular infections caused by MRSA, often following initial intravenous treatment with a glycopeptide like vancomycin.[6][7] In a retrospective study of 27 patients with osteoarticular infections, the majority of whom had MRSA, treatment with this compound resulted in a cure for 16 patients and successful suppression for five.[6][7] Another study reported cure or suppression in 21 of 22 patients with staphylococcal bone and joint infections treated with oral this compound.[8] These findings suggest that this compound can be a valuable oral option for long-term management of deep-seated MRSA infections where vancomycin has failed or is not a suitable long-term option.

Table 2: Clinical Outcomes of Oral this compound for Staphylococcal Osteoarticular Infections (Post-Vancomycin Failure or Intolerance)

StudyNumber of PatientsPathogen(s)Clinical Outcome (Cure/Suppression)Reference
Issa et al.27MRSA, S. epidermidis21/23 evaluable patients[6][7]
Howden et al.36MRSA, CoNS, VRE31/36 patients (Cure or Suppression)[9]

Experimental Protocols

The methodologies across various studies show some variability. However, a general framework for clinical trials evaluating these antibiotics can be outlined.

Study Design for VRE Infections (Quinupristin/Dalfopristin vs. Linezolid)
  • Patient Population: Hospitalized adult patients with documented VRE (E. faecium) bacteremia.[3][5] Patients often have severe underlying conditions such as cancer or have undergone transplantation.[3][10]

  • Inclusion Criteria:

    • At least one positive blood culture for VRE (E. faecium).

    • Signs and symptoms of a systemic inflammatory response.

    • Failure of prior vancomycin therapy, defined as persistent bacteremia or clinical deterioration after at least 48-72 hours of appropriate vancomycin dosage.

  • Exclusion Criteria:

    • Infection with E. faecalis (due to intrinsic resistance to quinupristin/dalfopristin).[2]

    • Polymicrobial bacteremia where the other pathogen is not susceptible to the study drug.

    • Neutropenia (in some studies, as it can confound outcome assessment).

  • Treatment Arms:

    • Quinupristin/dalfopristin: 7.5 mg/kg intravenously every 8 hours.[3][10]

    • Linezolid: 600 mg intravenously or orally every 12 hours.[3]

  • Primary Endpoints:

    • 30-day all-cause mortality.[5]

    • Clinical cure, defined as resolution of signs and symptoms of infection.

  • Secondary Endpoints:

    • Microbiological eradication, defined as negative blood cultures.

    • Development of resistance to the study drug.

    • Incidence of adverse events.

Microbiological Methods
  • Susceptibility Testing: In vitro susceptibility to quinupristin/dalfopristin is often used as a proxy for this compound susceptibility.[9] Standard methods such as broth microdilution or agar dilution are employed to determine the Minimum Inhibitory Concentration (MIC).[11][12][13][14] The disk diffusion method can also be used for routine testing.[11][13]

Mechanism of Action and Resistance

The distinct mechanisms of action of this compound/quinupristin-dalfopristin and vancomycin are central to understanding their roles in treating resistant infections.

This compound/Quinupristin-Dalfopristin: Ribosomal Inhibition

This compound is a streptogramin antibiotic composed of two synergistic components: this compound IIA (a streptogramin A, e.g., dalfopristin) and this compound IA (a streptogramin B, e.g., quinupristin).

  • Dalfopristin (Streptogramin A): Binds to the 23S rRNA of the 50S ribosomal subunit, inducing a conformational change that increases the binding affinity of quinupristin. It inhibits the early phase of protein synthesis by blocking peptidyl transfer.

  • Quinupristin (Streptogramin B): Binds to a nearby site on the 50S ribosomal subunit and inhibits the late phase of protein synthesis by preventing polypeptide chain elongation and promoting the release of incomplete peptide chains.

The synergistic action of both components leads to a bactericidal effect against many susceptible organisms.

This compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Ribosomal Subunit Quinupristin Quinupristin (Streptogramin B) 50S_Subunit->Quinupristin Enhances Binding Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptidyl_Transferase_Center->50S_Subunit Induces Conformational Change Protein_Synthesis_Blocked Protein Synthesis Blocked Peptidyl_Transferase_Center->Protein_Synthesis_Blocked Inhibits Early Phase Exit_Tunnel Polypeptide Exit Tunnel Exit_Tunnel->Protein_Synthesis_Blocked Inhibits Late Phase Dalfopristin Dalfopristin (Streptogramin A) Dalfopristin->Peptidyl_Transferase_Center Binds to PTC Quinupristin->Exit_Tunnel Binds in Tunnel

Caption: Synergistic inhibition of bacterial protein synthesis by this compound components.

Vancomycin: Cell Wall Synthesis Inhibition and Resistance

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria.

  • Mechanism of Action: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

  • Mechanism of Resistance (VanA-type): In vancomycin-resistant enterococci, the terminal D-Ala of the peptidoglycan precursor is replaced with D-lactate (D-Lac). This substitution reduces the binding affinity of vancomycin by a factor of 1,000, rendering the antibiotic ineffective. This change is mediated by a cluster of van genes, often located on a transposon.

Vancomycin Action and Resistance cluster_synthesis Peptidoglycan Synthesis cluster_resistance Vancomycin Resistance (VanA) Precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Cell_Wall Bacterial Cell Wall Precursor->Cell_Wall Incorporation & Cross-linking Inhibition Cell Wall Synthesis Inhibited Precursor->Inhibition Resistant_Precursor Modified Precursor (ends in D-Ala-D-Lac) Resistant_Cell_Wall Resistant Cell Wall Resistant_Precursor->Resistant_Cell_Wall Incorporation & Cross-linking No_Inhibition Cell Wall Synthesis Proceeds Resistant_Precursor->No_Inhibition Vancomycin Vancomycin Vancomycin->Precursor Binds with high affinity Vancomycin->Resistant_Precursor Binds with low affinity

Caption: Vancomycin's mechanism of action and the VanA resistance pathway.

Conclusion

This compound and its intravenous counterpart, quinupristin/dalfopristin, represent important therapeutic options for infections caused by multidrug-resistant Gram-positive bacteria, particularly in cases of vancomycin failure. While quinupristin/dalfopristin has demonstrated efficacy against VRE faecium, its use may be associated with a higher incidence of certain adverse events and the potential for resistance development compared to linezolid. Oral this compound serves as a valuable agent for the long-term management of MRSA osteoarticular infections. The choice of therapy should be guided by the specific pathogen, site of infection, local resistance patterns, and patient-specific factors. Further prospective, comparative clinical trials are warranted to better define the precise role of this compound and quinupristin/dalfopristin in the current landscape of antimicrobial resistance.

References

A Comparative Analysis of Pristinamycin and Standard-of-Care Antibiotics for Bone and Joint Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pristinamycin with standard-of-care antibiotics for the treatment of bone and joint infections (BJIs). The information is compiled from a review of available clinical data, focusing on efficacy, safety, and microbiological outcomes to support research and drug development efforts in this challenging therapeutic area.

Executive Summary

Bone and joint infections represent a significant clinical challenge, often requiring prolonged antibiotic therapy and surgical intervention. While traditional intravenous therapies have been the mainstay of treatment, the emergence of antimicrobial resistance and the logistical burdens of long-term intravenous access have spurred interest in effective oral alternatives. This compound, an oral streptogramin antibiotic, has been used in some regions for decades, particularly for Gram-positive infections. This guide provides an indirect comparison of clinical data from retrospective studies and case series of this compound with data from clinical trials and systematic reviews of standard-of-care intravenous and oral antibiotics, including vancomycin, daptomycin, linezolid, and oxacillin.

Due to the absence of direct head-to-head clinical trials, this comparison relies on the available evidence from disparate studies. The data presented should be interpreted with caution, considering the heterogeneity in study designs, patient populations, and definitions of clinical outcomes.

Comparative Efficacy and Safety

The following tables summarize the clinical efficacy and safety data for this compound and selected standard-of-care antibiotics in the treatment of bone and joint infections.

Table 1: Efficacy of this compound and Comparator Antibiotics in Bone and Joint Infections

AntibioticStudy TypePathogen(s)Clinical OutcomeCure/Success Rate (%)Notes
This compound Retrospective cohort[1]MSSAFailure34.3% (overall)Failure rate was higher in orthopedic device-related infections.
Retrospective case series[2]MRSA, CoNS, VRECure/Suppression86.1% (31/36)10 patients cured, 21 successfully suppressed.
Review of case series[3]Gram-positiveCure/Probable Cure17.8% (adults)68.0% achieved suppression. In a pediatric study, 97.8% were cured.
Vancomycin Systematic Review/Meta-analysis[4]VariousSurgical Site Infection PreventionSignificant reductionUsed as local prophylaxis in joint arthroplasty.
Daptomycin Systematic Review[5]Gram-positiveClinical Cure70% (device-related), 78% (non-device related)Non-inferior to comparator regimens.
Randomized Controlled Trial[6]StaphylococciClinical Success58.3-60.9%Compared to 38.1% for standard-of-care.
Linezolid Network Meta-analysis[7][8]StaphylococciClinical EffectivenessSignificantly better than ampicillin/sulbactam
Systematic Review[9]Gram-positiveInfection Control80%
Oxacillin Retrospective cohort[10]MSSATreatment Success83-86% (at 3-6 months)No significant difference compared to ceftriaxone.

Table 2: Safety and Tolerability of this compound and Comparator Antibiotics

AntibioticCommon Adverse EventsDiscontinuation Rate due to Adverse Events
This compound Gastrointestinal disturbances (nausea, vomiting, diarrhea), rash[1][2]13.3% in one study[1]
Vancomycin Nephrotoxicity, ototoxicity, "Red Man" syndrome[11]Not specified in reviewed BJI studies
Daptomycin Increased creatine phosphokinase (CPK), myopathy[12]Not specified in reviewed BJI studies
Linezolid Myelosuppression (thrombocytopenia, anemia), peripheral and optic neuropathy, lactic acidosis (with prolonged use)[13][14]14% in one study[14]
Oxacillin Hypersensitivity reactions, gastrointestinal upset, renal and hepatic toxicity[15]18% in one study (due to toxicity)[10]

Experimental Protocols

The majority of the available data for this compound in bone and joint infections comes from retrospective studies. A generalized workflow for such a study is outlined below.

Generalized Experimental Workflow for a Retrospective Cohort Study

G cluster_0 Study Initiation and Planning cluster_1 Data Collection cluster_2 Data Analysis and Interpretation A Define Study Objectives and Patient Population B Develop Data Collection Protocol A->B C Obtain Ethical Approval B->C D Identify Patients from Hospital Records C->D E Extract Patient Demographics and Clinical Data D->E F Collect Microbiological and Treatment Data E->F G Define Clinical Endpoints (Cure, Suppression, Failure) F->G H Statistical Analysis of Efficacy and Safety G->H I Interpret Results and Draw Conclusions H->I

A generalized workflow for a retrospective cohort study on antibiotic treatment for bone and joint infections.
Definitions of Clinical Outcomes

In the context of osteomyelitis and prosthetic joint infections, clinical outcomes are often defined as follows:

  • Cure: Complete resolution of clinical, radiological, and inflammatory signs of infection at the end of therapy and during the follow-up period, with no need for further antimicrobial therapy or surgical intervention for the initial infection.

  • Suppression: Clinical improvement and control of the infection while the patient is receiving long-term antibiotic therapy, without complete eradication of the pathogen. This is often the goal in cases where surgical removal of an infected implant is not feasible.

  • Failure: Persistence or recurrence of clinical, radiological, or microbiological signs of infection, requiring a change in antibiotic therapy, unplanned surgical intervention, or resulting in death attributable to the infection.

Microbiological Diagnosis

The diagnosis of bone and joint infections typically involves a combination of clinical evaluation, imaging, and microbiological analysis of bone or synovial fluid samples obtained through aspiration or surgery. Gram staining and culture of these samples are crucial for identifying the causative pathogen(s) and determining their antimicrobial susceptibility.

Mechanism of Action of this compound

This compound is a streptogramin antibiotic composed of two synergistic components: this compound IIA (a streptogramin A) and this compound IA (a streptogramin B). These components act on the bacterial 50S ribosomal subunit to inhibit protein synthesis.

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_outcome Result P_site P-site (Peptidyl site) A_site A-site (Aminoacyl site) Inhibition Inhibition of Protein Synthesis Exit_Tunnel Polypeptide Exit Tunnel P_IIA This compound IIA (Streptogramin A) P_IIA->A_site Binds and induces conformational change P_IA This compound IA (Streptogramin B) P_IA->Exit_Tunnel Binds and blocks peptide elongation

The synergistic mechanism of action of this compound components on the bacterial ribosome.

This compound IIA binds to the peptidyl transferase center on the 50S subunit, which induces a conformational change that increases the binding affinity of this compound IA. This compound IA then binds to the polypeptide exit tunnel, physically obstructing the passage of newly synthesized peptide chains. This synergistic action results in the inhibition of bacterial protein synthesis.

Conclusion

This compound appears to be a viable oral treatment option for bone and joint infections caused by susceptible Gram-positive organisms, particularly in cases where intravenous therapy is not feasible or has failed. The available retrospective data suggest reasonable efficacy, especially in achieving infection suppression. However, the lack of robust, comparative clinical trial data makes it difficult to definitively position this compound against current standard-of-care agents. The primary adverse events associated with this compound are gastrointestinal in nature.

For researchers and drug development professionals, the data presented here highlight the need for well-designed, prospective, randomized controlled trials to directly compare the efficacy, safety, and cost-effectiveness of this compound with other oral and intravenous antibiotics for the treatment of bone and joint infections. Such studies would provide the high-quality evidence needed to inform clinical practice guidelines and future drug development efforts in this critical area of infectious diseases.

References

A Comparative Analysis of Pristinamycin and Other Streptogramin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pristinamycin with other streptogramin antibiotics, focusing on their mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance. The information is supported by experimental data to aid in research and drug development efforts.

Introduction to Streptogramin Antibiotics

Streptogramin antibiotics are a unique class of antimicrobials composed of two structurally distinct molecules: group A streptogramins (polyunsaturated macrolactones) and group B streptogramins (cyclic hexadepsipeptides).[1] While each component individually exhibits bacteriostatic activity by reversibly binding to the 50S subunit of the bacterial ribosome, their combination results in a synergistic and often bactericidal effect.[2][3] This synergistic action can be up to 100 times more potent than the individual components.[2]

The primary streptogramins discussed in this guide are:

  • This compound: A naturally occurring antibiotic produced by Streptomyces pristinaespiralis, available in an oral formulation.[2] It is a combination of this compound IIA (group A) and this compound IA (group B).[2]

  • Quinupristin/Dalfopristin: A semi-synthetic, injectable streptogramin.[3] Dalfopristin is a derivative of this compound IIA (group A), and Quinupristin is a derivative of this compound IA (group B).[4]

  • Virginiamycin: Another naturally occurring streptogramin produced by Streptomyces virginiae, primarily used in agriculture as a growth promoter and for preventing infections in livestock.[1][5] It is composed of Virginiamycin M1 (group A) and Virginiamycin S1 (group B).[5]

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Streptogramin antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The synergistic bactericidal effect is a hallmark of this class.[3]

The binding process is sequential:

  • Group A Binding: The group A component (e.g., Dalfopristin, this compound IIA) binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6] This initial binding induces a conformational change in the ribosome.

  • Enhanced Group B Affinity: The conformational change significantly increases the ribosome's affinity for the group B component (e.g., Quinupristin, this compound IA).[6]

  • Group B Binding: The group B component then binds to a nearby site in the nascent peptide exit tunnel.[6]

This dual binding action effectively blocks two key stages of protein synthesis: dalfopristin interferes with peptidyl transfer, the early phase of protein synthesis, while this compound IA inhibits the elongation of the polypeptide chain, representing the late phase of protein synthesis.[6] This leads to the release of incomplete peptide chains and ultimately, bacterial cell death.[6]

Streptogramin Mechanism of Action Synergistic Mechanism of Streptogramin Antibiotics cluster_ribosome Bacterial 50S Ribosome Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Inhibits Peptidyl Transfer Ribosome Ribosome Peptidyl Transferase Center->Ribosome Induces Conformational Change Nascent Peptide Exit Tunnel Nascent Peptide Exit Tunnel Nascent Peptide Exit Tunnel->Protein Synthesis Inhibits Elongation Group A Streptogramin Group A Streptogramin Group A Streptogramin->Peptidyl Transferase Center 1. Binds to Group B Streptogramin Group B Streptogramin Group B Streptogramin->Nascent Peptide Exit Tunnel 2. Binds to Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to Ribosome->Group B Streptogramin Increases Affinity for

Synergistic binding of streptogramins to the 50S ribosome.

Comparative In Vitro Activity

The in vitro efficacy of streptogramin antibiotics is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for this compound and Quinupristin/Dalfopristin against key Gram-positive pathogens. Data for Virginiamycin against human pathogens is limited due to its primary use in veterinary medicine.

Table 1: Comparative In Vitro Activity (MIC90 in mg/L) Against Key Gram-Positive Pathogens

OrganismThis compoundQuinupristin/DalfopristinVirginiamycin
Staphylococcus aureus (Methicillin-Susceptible)≤0.5[7]1.0[8]N/A
Staphylococcus aureus (Methicillin-Resistant - MRSA)≤0.5[7]1.0[8]N/A
Streptococcus pneumoniae (Penicillin-Susceptible)0.25[9]0.5[9]N/A
Streptococcus pneumoniae (Penicillin-Resistant)0.25[9]0.5[9]N/A
Enterococcus faecium (Vancomycin-Resistant - VRE)N/A2.0[10]N/A
Enterococcus faecalisResistant[11]Resistant[12]N/A

N/A: Data not available for human clinical isolates.

This compound generally demonstrates slightly greater in vitro potency against Streptococcus pneumoniae compared to Quinupristin/Dalfopristin.[9] Both antibiotics are highly active against methicillin-susceptible and resistant Staphylococcus aureus.[7][8] It is important to note that Enterococcus faecalis is intrinsically resistant to both this compound and quinupristin/dalfopristin.[12]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Quinupristin/Dalfopristin differ significantly, primarily due to their routes of administration.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (Oral)Quinupristin/Dalfopristin (Intravenous)
Bioavailability Readily absorbed[13]Minimal oral absorption[4]
Time to Peak Concentration (Tmax) 1 - 2 hours[13]End of infusion
Peak Plasma Concentration (Cmax) ~1 µg/mL (after 500 mg dose)[13]Quinupristin: 3.20 µg/mL, Dalfopristin: 7.96 µg/mL (7.5 mg/kg q8h)[14]
Plasma Half-life (t½) ~6 hours[13]Quinupristin: ~0.85 hours, Dalfopristin: ~0.70 hours[14]
Protein Binding This compound I: 40-45%, this compound II: 70-80%[13]Quinupristin: Higher, Dalfopristin: Lower[14]
Metabolism Unknown[13]Extensively metabolized to active metabolites[14]
Excretion Primarily biliary and fecal[13]Primarily fecal (~75%), some renal (~20%)[15]

Pharmacodynamic Properties

A key pharmacodynamic feature of streptogramins is their prolonged post-antibiotic effect (PAE). The PAE is the suppression of bacterial growth that continues after the antibiotic concentration falls below the MIC. For Quinupristin/Dalfopristin, the PAE can last for approximately 10 hours against its target pathogens. This extended activity allows for less frequent dosing intervals. The bactericidal activity of Quinupristin/Dalfopristin is considered to be dose-dependent at lower concentrations.

Mechanisms of Resistance

Resistance to streptogramin antibiotics can emerge through several mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA binding site can reduce the binding affinity of the group B streptogramin component. This is a common mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics.

  • Enzymatic Inactivation: Acetyltransferases can inactivate the group A component, while lyases can inactivate the group B component.

  • Active Efflux: Bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell.

It is noteworthy that the synergistic action of the two streptogramin components can often overcome resistance mechanisms that affect only one of the components.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standardized method used to determine the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Streptogramin antibiotic powder (this compound, Quinupristin/Dalfopristin)

  • Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: A stock solution of the streptogramin antibiotic is prepared by dissolving the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Serial two-fold dilutions of the antibiotic are made in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

MIC Broth Microdilution Workflow Workflow for MIC Determination by Broth Microdilution Prepare Antibiotic Stock Solution Prepare Antibiotic Stock Solution Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate Prepare Antibiotic Stock Solution->Serial Dilutions in Microtiter Plate Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilutions in Microtiter Plate->Inoculate Microtiter Plate Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Microtiter Plate Incubate at 35°C for 16-20h Incubate at 35°C for 16-20h Inoculate Microtiter Plate->Incubate at 35°C for 16-20h Read Results (Visual Inspection for Turbidity) Read Results (Visual Inspection for Turbidity) Incubate at 35°C for 16-20h->Read Results (Visual Inspection for Turbidity) Determine MIC Determine MIC Read Results (Visual Inspection for Turbidity)->Determine MIC

References

Validating the Efficacy of Synthetic Pristinamycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel and effective antimicrobial agents. Pristinamycin, a natural product of Streptomyces pristinaespiralis, has long been a potent weapon against Gram-positive pathogens.[1] This antibiotic is a synergistic combination of two distinct molecules: this compound IIA (a streptogramin A) and this compound IA (a streptogramin B).[2] While highly effective, the poor water solubility of natural this compound has limited its administration to the oral route.[3] This limitation has driven the development of synthetic, water-soluble analogs, most notably quinupristin, a derivative of this compound IA. Quinupristin is often combined with dalfopristin, a synthetic analog of this compound IIA, to form the intravenous drug quinupristin/dalfopristin (Synercid®).[2][3]

This guide provides a comparative analysis of the antibacterial efficacy of synthetic this compound analogs, with a primary focus on quinupristin/dalfopristin, against the natural this compound complex and other relevant antibiotics. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound and its synthetic analog quinupristin/dalfopristin against a range of clinically significant bacteria. For a broader perspective, MIC values for other commonly used antibiotics are also included.

AntibioticStaphylococcus aureus (Methicillin-Susceptible - MSSA)Staphylococcus aureus (Methicillin-Resistant - MRSA)Streptococcus pneumoniae (Penicillin-Susceptible)Streptococcus pneumoniae (Penicillin-Resistant)
This compound ≤0.5 mg/L≤0.5 mg/LMIC₉₀: 0.25 mg/LMIC₉₀: 0.25 mg/L
Quinupristin/Dalfopristin MIC ≤ 2 mg/LMIC ≤ 2 mg/LMIC₉₀: 0.5 mg/LMIC₉₀: 0.5 mg/L
Vancomycin ----
Linezolid ----

Note: MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested isolates. Data for Vancomycin and Linezolid are included for context as they are common comparators in these studies.

Cytotoxicity Profile

A critical aspect of drug development is evaluating the toxicity of a compound to mammalian cells. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a substance's toxicity. Unfortunately, publicly available, direct comparative cytotoxicity data (IC₅₀ values) for a wide range of synthetic this compound analogs against mammalian cell lines is limited. However, studies on semi-synthetic streptogramins have been conducted, and it is a crucial parameter to be determined for any new analog in development.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic efficacy and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • Test antibiotic (this compound or synthetic analog)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compound (synthetic this compound analog)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT reagent. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is determined as the IC₅₀ value.

Mechanism of Action and Experimental Workflows

The synergistic antibacterial action of this compound and its analogs stems from their ability to bind to the bacterial 50S ribosomal subunit and inhibit protein synthesis.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site Exit_Tunnel Polypeptide Exit Tunnel A_site A-site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis A_site->Protein_Synthesis_Inhibition Prevents tRNA binding Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation Pristinamycin_IIA This compound IIA (Streptogramin A) Pristinamycin_IIA->A_site Binds to A-site Pristinamycin_IA This compound IA (Streptogramin B) Pristinamycin_IA->Exit_Tunnel Binds to Exit Tunnel Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Synergistic mechanism of action of this compound analogs.

start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

References

The Cost-Effectiveness of Pristinamycin Versus Other MRSA Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge to clinicians and healthcare systems, necessitating a careful evaluation of the cost-effectiveness of available therapeutic options. This guide provides a detailed comparison of Pristinamycin with other prominent MRSA treatments, including vancomycin, linezolid, and daptomycin. While direct head-to-head cost-effectiveness trials including this compound are lacking in the current literature, this document synthesizes available clinical efficacy data and cost information to provide a comparative overview for research and drug development professionals.

Executive Summary

This compound, an oral streptogramin antibiotic, offers a potential alternative for the treatment of MRSA infections, particularly in the context of osteoarticular and skin and soft tissue infections. However, its cost-effectiveness in comparison to established intravenous therapies such as vancomycin, linezolid, and daptomycin has not been formally evaluated in extensive clinical trials. Existing economic analyses predominantly focus on the relative cost-effectiveness of vancomycin, linezolid, and daptomycin, often highlighting the trade-offs between drug acquisition costs, administration costs, length of hospital stay, and clinical outcomes.

This guide presents available data on the clinical efficacy and costs of these four antibiotics, alongside detailed experimental protocols from key studies and visualizations of their mechanisms of action and resistance pathways to aid in a comprehensive comparative assessment.

Data Presentation: A Comparative Analysis of MRSA Treatments

The following tables summarize quantitative data on the clinical efficacy and cost of this compound, vancomycin, linezolid, and daptomycin in the treatment of MRSA infections. It is crucial to note that the data for this compound is derived from smaller, retrospective studies and its cost is based on European pricing, which may not be directly comparable to the US-centric data for the other agents.

Table 1: Clinical Efficacy in Complicated Skin and Soft Tissue Infections (cSSTI)

AntibioticStudy TypeClinical Cure RateMicrobiological Eradication RateKey Findings & Citations
This compound Retrospective59% (for MRSA infections)Not consistently reportedEffective in osteoarticular infections, with a cure or probable cure rate of 59% for MRSA.[1]
Vancomycin Meta-analysis74.7%55.1%Lower clinical success rates compared to newer agents in some analyses.[2]
Linezolid Randomized Controlled Trial88.6% - 92.2%71%Superior to vancomycin in treating cSSTIs due to MRSA in some studies.[3]
Daptomycin Systematic ReviewComparable to vancomycinComparable to vancomycinNon-inferior to vancomycin for cSSTI.[4]

Table 2: Economic Comparison of MRSA Treatments

AntibioticEstimated Drug Cost (per day)Total Treatment Cost (per patient for cSSTI)Key Economic Findings & Citations
This compound ~$4.78 (based on French price of €19.10 for 16 tablets at 4g/day)Not availableData from European sources suggests a lower acquisition cost compared to some branded intravenous alternatives.[5]
Vancomycin ~$9.64 (IV)$11,096 - $23,616Lower drug acquisition cost but higher total costs due to longer hospital stays and monitoring.[2][6]
Linezolid ~
100(Oral),100 (Oral), ~100(Oral),
130 (IV)
$10,571Higher acquisition cost offset by shorter hospital stays and switch to oral therapy.[2][7]
Daptomycin ~$72 - $110 (IV)$13,612Higher acquisition cost, with overall cost-effectiveness depending on clinical outcomes and length of stay.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound for MRSA Osteoarticular Infections (Retrospective Chart Review)
  • Study Design: A retrospective chart review of patients with osteoarticular infections treated with this compound.

  • Patient Population: Twenty-seven patients with osteoarticular infections, 21 of which were caused by multiresistant MRSA.

  • Intervention: this compound was administered orally, with the dosage at the discretion of the treating physician. Nineteen patients received monotherapy, while others received combination therapy.

  • Primary Outcome: Treatment outcome was evaluated based on clinical assessment and inflammatory markers, categorized as cure, suppression, or failure.

  • Data Collection: Patient data was extracted from hospital pharmacy records and patient charts.

  • Citation: Ng, J., & Gosbell, I. B. (2005). Successful oral this compound therapy for osteoarticular infections due to methicillin-resistant Staphylococcus aureus (MRSA) and other Staphylococcus spp. Journal of Antimicrobial Chemotherapy, 55(6), 1008–1012.[1]

Linezolid vs. Vancomycin for Complicated Skin and Soft Tissue Infections (Randomized, Open-Label, Comparator-Controlled, Multicenter Trial)
  • Study Design: A randomized, open-label, comparator-controlled, multicenter, multinational study.

  • Patient Population: Patients with suspected or proven methicillin-resistant gram-positive complicated SSTIs requiring hospitalization.

  • Intervention: Patients were randomized (1:1) to receive either linezolid (600 mg every 12 hours, intravenously or orally) or vancomycin (1 g every 12 hours, intravenously).

  • Primary Outcome: Clinical cure rates at the test-of-cure visit.

  • Statistical Analysis: Intent-to-treat and per-protocol analyses were performed to compare the efficacy of the two treatments.

  • Citation: Weigelt, J., et al. (2005). Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections. Antimicrobial Agents and Chemotherapy, 49(6), 2260–2266.[3]

Daptomycin vs. Vancomycin for S. aureus Bacteremia and Endocarditis (Open-Label, Randomized, Controlled Trial)
  • Study Design: An open-label, randomized, controlled trial.

  • Patient Population: Patients with S. aureus bacteremia and/or endocarditis.

  • Intervention: Patients were randomized to receive either daptomycin (6 mg/kg daily) or standard therapy (vancomycin or an anti-staphylococcal penicillin, plus initial low-dose gentamicin).

  • Primary Outcome: Treatment success at 42 days after the end of therapy, based on a composite of clinical and microbiological outcomes.

  • Citation: Fowler Jr, V. G., et al. (2006). Daptomycin versus standard therapy for bacteremia and endocarditis caused by Staphylococcus aureus. New England Journal of Medicine, 355(7), 653-665.

Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows relevant to the comparison of these MRSA treatments.

cluster_this compound This compound Mechanism of Action cluster_Vancomycin Vancomycin Mechanism of Action cluster_Linezolid Linezolid Mechanism of Action cluster_Daptomycin Daptomycin Mechanism of Action This compound This compound (PIa + PIIa) Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to 23S rRNA ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Blocks peptide elongation Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan Binds to D-Ala-D-Ala CellWall Cell Wall Synthesis Inhibition Peptidoglycan->CellWall Prevents transglycosylation and transpeptidation Linezolid Linezolid Ribosome_L 50S Ribosomal Subunit Linezolid->Ribosome_L Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation Blocked Ribosome_L->InitiationComplex Daptomycin Daptomycin Calcium Ca2+ Daptomycin->Calcium Complexes with Membrane Bacterial Cell Membrane Calcium->Membrane Inserts into membrane Depolarization Membrane Depolarization & Ion Leakage Membrane->Depolarization Forms pores

Caption: Mechanisms of action for this compound, Vancomycin, Linezolid, and Daptomycin.

cluster_MRSA_Resistance MRSA Resistance Mechanisms cluster_Vancomycin_Resistance Vancomycin Resistance (VRSA/VISA) cluster_Linezolid_Resistance Linezolid Resistance cluster_Daptomycin_Resistance Daptomycin Resistance cluster_Pristinamycin_Resistance This compound Resistance VanA vanA gene cluster DAlaDLac D-Ala-D-Lac precursor VanA->DAlaDLac Modifies peptidoglycan precursor Vancomycin Vancomycin DAlaDLac->Vancomycin Reduced binding affinity ThickenedWall Thickened Cell Wall (VISA) ThickenedWall->Vancomycin Traps vancomycin Mutation 23S rRNA mutation (G2576T) Linezolid Linezolid Mutation->Linezolid Alters binding site MprF mprF mutation MembraneCharge Increased positive membrane charge MprF->MembraneCharge Increases lysyl-PG Daptomycin Daptomycin-Ca2+ complex MembraneCharge->Daptomycin Electrostatic repulsion ErmGenes erm genes (MLS B resistance) Ribosome_P Ribosomal modification ErmGenes->Ribosome_P Methylates 23S rRNA Pristinamycin_IA This compound IA (Streptogramin B) Ribosome_P->Pristinamycin_IA Reduces binding cluster_Inputs Input Parameters cluster_Model Cost-Effectiveness Model cluster_Outputs Outputs title Comparative Cost-Effectiveness Logic Flow DrugCost Drug Acquisition Cost TotalCost Total Treatment Cost DrugCost->TotalCost AdminCost Administration & Monitoring Costs AdminCost->TotalCost Efficacy Clinical Efficacy (Cure Rates) ICER Incremental Cost-Effectiveness Ratio (ICER) Efficacy->ICER LOS Length of Hospital Stay LOS->TotalCost AE Adverse Event Rates & Costs AE->TotalCost TotalCost->ICER Δ Cost / Δ Effect Decision Optimal Treatment Strategy ICER->Decision

References

Safety Operating Guide

Personal protective equipment for handling Pristinamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Pristinamycin

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, ingestion, or skin contact. The required level of PPE will vary depending on the specific procedure being performed.

TaskRequired Personal Protective Equipment (PPE)Rationale
Receiving and Unpacking • Single-use nitrile gloves• Lab coat• Safety glasses with side shieldsTo protect against potential external contamination of the shipping container.[1]
Weighing and Aliquoting (Solid Form) • Double-gloving with nitrile gloves• Disposable gown• Chemical splash goggles• Face shield• N95 or higher-rated respirator (if not in a chemical fume hood)To prevent inhalation of fine particles and protect against splashes.[1]
Solution Preparation • Double-gloving with nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hoodTo provide maximum protection from splashes and aerosols during dissolution.[1][2]
Handling Solutions (In-Vitro/In-Vivo) • Nitrile gloves• Lab coat• Safety glasses with side shieldsTo protect against accidental splashes during experimental procedures.[1]
Spill Cleanup • Double-gloving with heavy-duty nitrile or butyl rubber gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respiratorTo ensure maximum protection during cleanup of potentially hazardous material.[1]
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shieldsTo protect against splashes and contact with contaminated waste.[1]

Experimental Protocols & Handling Procedures

Engineering Controls:

  • Ventilation: Use this compound in areas with appropriate exhaust ventilation, such as a certified chemical fume hood, especially during procedures that may generate dust or aerosols like weighing, aliquoting, and solution preparation.[2] Ensure safety shower and eye wash stations are accessible.[2]

General Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]

  • Ground and bond all bulk transfer equipment to prevent static discharge.[3]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2]

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[2]

  • In case of eye contact: Remove any contact lenses and immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[2]

  • If swallowed: Wash out the mouth with water. Do NOT induce vomiting.[2]

  • In all cases of exposure, seek prompt medical attention.[2]

This compound Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Don Appropriate PPE weigh Weigh Solid this compound (in fume hood) start->weigh prepare Prepare Solution (in fume hood) weigh->prepare handle Handle Solutions prepare->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate dispose_solid Dispose of Solid Waste (hazardous waste) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (hazardous waste) decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill Spill Occurs evacuate Evacuate Area spill->evacuate don_spill_ppe Don Spill-Specific PPE evacuate->don_spill_ppe contain Contain Spill don_spill_ppe->contain cleanup Clean Up Spill contain->cleanup dispose_spill Dispose of Spill Waste (hazardous waste) cleanup->dispose_spill dispose_spill->decontaminate

Caption: A flowchart outlining the safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[5]

  • Categorization: Treat all waste containing this compound, including stock solutions, used media, and contaminated disposables, as hazardous chemical waste.[5]

  • Solid Waste:

    • Collect contaminated items such as gloves, gowns, weigh boats, and other disposable materials in a labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Collect unused solutions and contaminated buffers in a labeled, sealed, and leak-proof hazardous waste container.[5]

    • Do not empty this compound solutions into drains.[6]

  • Contaminated Packaging:

    • Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[6]

  • Institutional Guidelines:

    • All waste must be disposed of through your institution's hazardous waste management program.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristinamycin
Reactant of Route 2
Pristinamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.